molecular formula C20H23NO4 B1253375 (+)-Corypalmine CAS No. 6018-39-9

(+)-Corypalmine

Cat. No.: B1253375
CAS No.: 6018-39-9
M. Wt: 341.4 g/mol
InChI Key: BMCZTYDZHNTKPR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Corypalmine is a tetrahydroprotoberberine alkaloid (PubChem CID: 11186895) naturally found in the traditional medicinal plant Corydalis yanhusuo . As a key constituent of this herb, it is part of a class of over 80 alkaloids that are the primary active components, which have been documented in modern pharmacological studies to exhibit a wide spectrum of biological activities . These activities, demonstrated by extracts and related alkaloids from Corydalis yanhusuo, include antinociceptive, anti-inflammatory, sedative, anti-arrhythmic, and antidepressive effects . While the specific mechanisms of this compound are still under investigation, research on Corydalis alkaloids suggests potential interactions with dopaminergic, GABAergic, and other central nervous system signaling pathways . This makes this compound a compound of significant interest for neurological, cardiovascular, and pain management research. We offer this compound as a high-purity analytical standard to support reliable and reproducible scientific inquiry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZTYDZHNTKPR-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6018-39-9
Record name Corypalmine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORYPALMINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Botanical Source and Distribution of (+)-Corypalmine in Corydalis Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Corypalmine is a protoberberine isoquinoline alkaloid found within the plant genus Corydalis. This genus, belonging to the Papaveraceae family, encompasses over 400 species and has a long history of use in traditional medicine, particularly in Asia. The alkaloids present in Corydalis species are of significant interest to the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the botanical sources of this compound, its distribution within various Corydalis species, detailed experimental protocols for its extraction and quantification, and an exploration of its potential signaling pathways.

Botanical Distribution of this compound

This compound has been identified in several species of the Corydalis genus. The primary documented botanical sources include:

  • Corydalis yanhusuo : The tuber of this species is a well-known source of a variety of alkaloids, including this compound. It is extensively used in traditional Chinese medicine.

  • Corydalis chaerophylla : This species has been shown to contain corypalmine.[1]

  • Corydalis heterocarpa

  • Corydalis ophiocarpa

  • Corydalis ambigua : While not explicitly quantified in the search results, this species is a known source of various isoquinoline alkaloids.[2]

  • Corydalis decumbens

  • Corydalis turtschaninovii

  • Corydalis remota

The concentration of this compound can vary between species and even within the same species depending on factors such as geographical location, climate, and harvesting time.

Quantitative Analysis of this compound

Quantitative data for this compound across a wide range of Corydalis species is limited in the available scientific literature. However, a detailed analysis of Corydalis yanhusuo provides valuable insight into its concentration.

Corydalis SpeciesPlant PartMethod of AnalysisThis compound ContentReference
Corydalis yanhusuoTuberUPLC2.37% of total alkaloids in a purified extract (>50% total alkaloid content)[3]

Experimental Protocols

Extraction and Purification of this compound from Corydalis yanhusuo

This protocol is adapted from optimized methods for the extraction of total alkaloids from C. yanhusuo.[3][4]

a. Plant Material Preparation: Dried tubers of Corydalis yanhusuo are ground into a coarse powder (approximately 50 mesh).

b. Reflux Extraction:

  • Weigh 500 g of the powdered plant material.

  • Add a 20-fold volume of 70% ethanol (v/v), with the pH adjusted to 10 using diluted ammonia.

  • Heat the mixture and perform reflux extraction for 60 minutes.

  • Filter the mixture to collect the filtrate.

  • Repeat the reflux extraction on the plant residue with fresh solvent for another 60 minutes and filter.

  • Combine the filtrates from both extractions.

  • Concentrate the combined filtrate under reduced pressure to recover the ethanol.

  • Dilute the resulting aqueous solution with water to a final volume of 1000 mL to obtain the crude extract.

c. Purification by Macroporous Adsorption Resin Chromatography:

  • Select a suitable macroporous adsorption resin (e.g., NKA-9).

  • Pack the resin into a column and pre-treat it according to the manufacturer's instructions.

  • Load the crude extract onto the resin column.

  • Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove impurities.

  • Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

  • Collect the eluate, which contains the purified total alkaloids. The final product is expected to have a total alkaloid content of over 50%.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of corypalmine and other alkaloids in Corydalis extracts.[2][5]

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm is a suitable wavelength for detecting many alkaloids, including corypalmine.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 45 °C.

b. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Dilute the purified alkaloid extract with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c. Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity for the quantification of alkaloids.[6][7]

a. Instrumentation and Conditions:

  • UPLC System: A UPLC system coupled to a tandem mass spectrometer.

  • Column: A UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Corypalmine: m/z 342.2 → 178.0.[7]

  • Internal Standard (IS): Berberrubine (m/z 322.1 → 307.0) can be used as an internal standard.[7]

b. Sample Preparation: A protein precipitation method can be used for plasma samples, followed by separation on the UPLC column.

Signaling Pathways of this compound and Related Alkaloids

The pharmacological effects of Corydalis alkaloids are often attributed to their interaction with various receptors and signaling pathways in the central nervous system.

Dopamine Receptor Interaction

Several studies have indicated that corypalmine and its analogs, such as isocorypalmine, are ligands for dopamine receptors.[8][9] Specifically, l-isocorypalmine has been shown to be a partial agonist at dopamine D1 and D5 receptors and an antagonist at D2, D3, and D4 receptors.[9] This interaction with the dopaminergic system is believed to be a key mechanism behind the analgesic and sedative effects of Corydalis extracts. The blockade of spinal dopamine D1/D2 receptor heteromers has been shown to suppress calcium signaling cascades in spinal neurons, which may contribute to pain alleviation.[10]

Potential Involvement in NF-κB and JAK/STAT Signaling Pathways

While direct evidence for this compound's role in the NF-κB and JAK/STAT signaling pathways is still emerging, studies on other alkaloids from Corydalis suggest a potential involvement. For instance, corynoline, another alkaloid from Corydalis bungeana, has been shown to alleviate osteoarthritis by modulating the Nrf2/NF-κB pathway.[11][12] The NF-κB pathway is a critical regulator of inflammation, and its inhibition can lead to anti-inflammatory effects.

The JAK/STAT signaling pathway is another crucial pathway involved in inflammation and immune responses.[13][14][][16] Some natural compounds have been shown to exert their therapeutic effects by modulating this pathway. Given the anti-inflammatory properties of many Corydalis alkaloids, it is plausible that this compound may also interact with components of the JAK/STAT pathway. Further research is needed to elucidate the specific interactions of this compound with these signaling cascades.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis plant_material Dried Corydalis Tubers powder Powdered Plant Material plant_material->powder Grinding reflux Reflux Extraction (70% Ethanol, pH 10) powder->reflux crude_extract Crude Alkaloid Extract reflux->crude_extract purification Macroporous Resin Chromatography crude_extract->purification purified_extract Purified Total Alkaloids purification->purified_extract hplc HPLC-UV Analysis purified_extract->hplc uplc UPLC-MS/MS Analysis purified_extract->uplc quantification Quantification of this compound hplc->quantification uplc->quantification

Experimental workflow for this compound extraction and analysis.

signaling_pathway cluster_receptors Receptor Interaction cluster_downstream Potential Downstream Effects corypalmine This compound & Analogs d1_d5 Dopamine D1/D5 Receptors corypalmine->d1_d5 Partial Agonist d2_d3_d4 Dopamine D2/D3/D4 Receptors corypalmine->d2_d3_d4 Antagonist nf_kb Inhibition of NF-κB Pathway corypalmine->nf_kb Potential jak_stat Modulation of JAK/STAT Pathway corypalmine->jak_stat Potential ca_signal Modulation of Ca2+ Signaling d1_d5->ca_signal d2_d3_d4->ca_signal cellular_response Analgesic & Anti-inflammatory Effects ca_signal->cellular_response nf_kb->cellular_response jak_stat->cellular_response

Proposed signaling pathways for this compound and related alkaloids.

Conclusion

This compound is a significant bioactive alkaloid found in several Corydalis species, with C. yanhusuo being a primary source. This guide has provided a detailed overview of its botanical distribution, quantitative analysis, and comprehensive experimental protocols for its extraction and quantification. The pharmacological effects of this compound and its analogs are closely linked to their interaction with dopamine receptors, with potential involvement in the NF-κB and JAK/STAT signaling pathways. Further research is warranted to fully elucidate the quantitative distribution of this compound across a broader range of Corydalis species and to confirm its precise mechanisms of action. This will undoubtedly contribute to the development of new therapeutic agents based on this promising natural product.

References

The Definitive Guide to the Chemical Structure Elucidation of (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of (+)-Corypalmine, a tetrahydroprotoberberine alkaloid of significant interest in medicinal chemistry. This document details the isolation, purification, and spectroscopic analysis required to unequivocally determine its molecular structure, presenting all quantitative data in accessible formats and outlining detailed experimental protocols.

Introduction

This compound is a naturally occurring isoquinoline alkaloid found in various plant species, notably within the Corydalis genus.[1] Its chemical formula is C₂₀H₂₃NO₄, with a molecular weight of 341.4 g/mol .[2] The structural analysis of such natural products is fundamental to understanding their chemical properties and potential pharmacological activities. This guide serves as a detailed reference for the complete structural characterization of this compound.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its extraction and purification from plant material, typically the tubers of Corydalis species. A general workflow for this process is outlined below.

G plant_material Powdered Corydalis Tubers extraction Reflux Extraction (70% Ethanol, pH 10) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Macroporous Resin Column Chromatography crude_extract->purification total_alkaloids Purified Total Alkaloids purification->total_alkaloids hplc Preparative HPLC total_alkaloids->hplc corypalmine This compound (>95% Purity) hplc->corypalmine

Figure 1: General workflow for the isolation and purification of this compound.

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they allow for an unambiguous assignment of the structure.

Spectroscopic Data

The following tables summarize the key spectroscopic data used in the structure elucidation of this compound. The NMR data presented is for the enantiomer, (-)-Corydalmine, which is spectroscopically identical to this compound.

Table 1: ¹H NMR Spectral Data of Corypalmine (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
H-16.66s-
H-46.48s-
H-84.10d16.0
H-116.69d8.0
H-126.77d8.0
2-OCH₃3.73s-
3-OCH₃3.74s-
10-OCH₃3.72s-

Data is for (-)-Corydalmine as reported in a study on alkaloids from Corydalis chaerophylla.[3]

Table 2: ¹³C NMR Spectral Data of Corypalmine (125 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ ppm)
C-1108.5
C-1a127.5
C-2147.5
C-3147.6
C-4111.2
C-4a128.9
C-529.1
C-651.3
C-853.5
C-8a126.5
C-9145.2
C-10144.0
C-11111.5
C-12123.8
C-12a129.8
C-13a59.5
2-OCH₃56.0
3-OCH₃56.1
10-OCH₃55.9

Data is for (-)-Isocorypalmine, a diastereomer of Corypalmine. Chemical shifts are expected to be very similar.[4]

Table 3: Mass Spectrometry, UV-Vis, and IR Data for Corypalmine

TechniqueKey Observations
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 341.[3] Key Fragments: m/z 190, 149 (base peak).[3] The fragmentation pattern is indicative of a tetrahydroprotoberberine alkaloid, often involving a retro-Diels-Alder reaction.
UV-Vis Spectroscopy (in MeOH) λmax: 206 nm, 230 nm (shoulder), 284 nm.[3]
Infrared (IR) Spectroscopy (KBr pellet) Absorption at ~3500 cm⁻¹ (O-H stretch), indicating the presence of a hydroxyl group.[3]
2D NMR Correlations

G cluster_structure This compound Structure cluster_correlations Key 2D NMR Correlations corypalmine_structure corypalmine_structure H1 H-1 C1 C-1 H1->C1 HSQC C2 C-2 H1->C2 HMBC C3 C-3 H1->C3 HMBC H4 H-4 H4->C2 HMBC H4->C3 HMBC C4 C-4 H4->C4 HSQC H8 H-8 H11 H-11 H12 H-12 H11->H12 COSY C10 C-10 H11->C10 HMBC C11 C-11 H11->C11 HSQC H12->C11 HMBC C12 C-12 H12->C12 HSQC OCH3_2 2-OCH₃ OCH3_2->C2 HMBC OCH3_3 3-OCH₃ OCH3_3->C3 HMBC OCH3_10 10-OCH₃ OCH3_10->C10 HMBC

Figure 2: Expected 2D NMR correlations for the structural elucidation of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and structural characterization of this compound.

Isolation and Purification Protocol
  • Plant Material Preparation : The dried tubers of Corydalis yanhusuo are ground into a coarse powder (approximately 50 mesh) to increase the surface area for extraction.

  • Extraction : The powdered plant material is subjected to reflux extraction with 70% ethanol, with the pH adjusted to 10 using diluted ammonia. This process is typically repeated three times to ensure exhaustive extraction of the alkaloids.

  • Concentration : The ethanolic extracts are combined, filtered, and the solvent is removed under reduced pressure to yield a crude alkaloid extract.

  • Macroporous Resin Chromatography : The crude extract is dissolved in an appropriate solvent and loaded onto a pre-conditioned NKA-9 macroporous adsorption resin column. The column is first washed with distilled water to remove impurities. The total alkaloids are then eluted with 70% ethanol.

  • Preparative HPLC : The purified total alkaloid fraction is further subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate individual alkaloids, including this compound.

Spectroscopic Analysis Protocols
  • Sample Preparation : 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : A 500 MHz (or higher) NMR spectrometer is used. Standard single-pulse experiments are performed at 25 °C. Key parameters include a spectral width of 12-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : A 125 MHz (or higher) NMR spectrometer is used. A standard proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4]

  • 2D NMR (COSY, HSQC, HMBC) : Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton, direct proton-carbon, and long-range proton-carbon correlations, respectively.

High-resolution mass spectrometry is performed on an instrument such as a Kratos M-50 mass spectrometer operating at 70 eV.[3] The sample is introduced, and the resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

  • UV-Vis Spectroscopy : The UV-Vis spectrum is recorded on a Perkin-Elmer Lambda Spectrophotometer using spectral grade methanol as the solvent.[3]

  • IR Spectroscopy : The IR spectrum is recorded on a spectrometer using a KBr pellet of the sample.[3]

By following these detailed protocols and carefully analyzing the resulting spectroscopic data, the chemical structure of this compound can be unequivocally elucidated. This guide provides the necessary framework for researchers and scientists to confidently undertake the structural characterization of this and other related natural products.

References

Physicochemical properties and molecular weight of (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (+)-Corypalmine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tetrahydroprotoberberine alkaloid, a class of isoquinoline alkaloids found in various plant species, notably within the Corydalis genus. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows to support research and development activities.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research settings. These properties have been compiled from various sources and are summarized below.

General and Chemical Properties
PropertyValueCitation(s)
IUPAC Name (13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol[1]
Molecular Formula C₂₀H₂₃NO₄[2][3]
Molecular Weight 341.4 g/mol [2][3]
Monoisotopic Mass 341.16270821 Da[2]
CAS Number 13063-54-2[3]
Appearance Yellow powder
Predicted pKa 10.30 ± 0.20
Physical Properties
PropertyValueCitation(s)
Melting Point 235-236 °C
Solubility Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
DMSO: 11 mg/mL (32.22 mM)[3]
DMSO: 33.33 mg/mL (97.63 mM) - requires sonication.
DMSO: Slightly Soluble (0.1-1 mg/mL)
Predicted XLogP3 2.9[2]
Topological Polar Surface Area 51.2 Ų[2]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols applicable to this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[4] If necessary, grind the crystalline sample using a clean, dry mortar and pestle.

  • Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the powder down. A sample height of 1-2 mm is sufficient.[5][6]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Initial Determination (Rapid Scan): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary range.[5]

  • Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-1.0 °C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[2][3][7]

Materials:

  • This compound solid

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials or flasks with tight-fitting caps

  • Orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[3]

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration.[2] Care must be taken to avoid disturbing the equilibrium (e.g., by temperature changes).[3]

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the saturated filtrate using a suitable analytical method (e.g., UV-Vis or HPLC) to determine the concentration of the dissolved compound.

  • Reporting: The determined concentration represents the solubility of this compound in the specified solvent at that temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds like alkaloids.[8][9]

Materials:

  • This compound sample

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

  • Solvent (e.g., water, or a water-methanol co-solvent for sparingly soluble compounds)[10]

  • Inert gas (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a known concentration (e.g., 1 mM).[8]

  • System Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[8]

  • Titration: Immerse the pH electrode in the solution. If titrating a basic substance, add the acidic titrant (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specifically, the pKa corresponds to the pH at the half-equivalence point.

  • Replication: Perform the titration multiple times (at least three) to ensure reproducibility and report the average pKa value with the standard deviation.[8]

Spectroscopic Analysis Protocols

UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly related to conjugated systems.[11]

Procedure:

  • Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., methanol or ethanol).

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum. The wavelengths of maximum absorbance (λmax) are characteristic of the compound's chromophores.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire standard 1D spectra (¹H and ¹³C) and, if necessary, 2D spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals unambiguously. Key parameters such as relaxation delay (D1) should be set appropriately (e.g., D1 ≥ 5 x T₁) for quantitative accuracy.

Mass spectrometry provides information about the mass-to-charge ratio (m/z), allowing for the determination of the molecular weight and elemental composition.[12]

Procedure:

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) in positive ion mode is common for alkaloids, which readily form [M+H]⁺ ions.[12]

  • Mass Analysis: Acquire the full scan mass spectrum to identify the molecular ion peak.

  • High-Resolution MS (HRMS): For accurate mass measurement, use a high-resolution instrument (e.g., TOF, Orbitrap). The exact mass obtained can be used to confirm the elemental formula.

  • Tandem MS (MS/MS): To gain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and mechanisms involving this compound.

Mechanism of Action

This compound has been identified as an antagonist of dopamine receptors and an inhibitor of prolyl endopeptidase (PEP).[13][14][15]

MechanismOfAction cluster_cory cluster_targets Biological Targets cluster_effects Downstream Effects cory This compound dr Dopamine Receptors (e.g., D2, D3, D4) cory->dr Antagonism pep Prolyl Endopeptidase (PEP) cory->pep Inhibition signal Dopaminergic Signaling dr->signal Modulates neuropep Neuropeptide Metabolism pep->neuropep Regulates

Caption: Mechanism of Action for this compound.

General Experimental Workflow for Alkaloid Isolation

This workflow outlines the typical steps for extracting and isolating tetrahydroprotoberberine alkaloids from a plant source like Corydalis.[16][17][18]

IsolationWorkflow start Plant Material (e.g., Corydalis tubers) step1 Drying & Grinding start->step1 step2 Solvent Extraction (e.g., Methanol or Ethanol) step1->step2 step3 Filtration & Concentration (Crude Extract) step2->step3 step4 Acid-Base Partitioning (Separate Alkaloidal Fraction) step3->step4 step5 Chromatographic Separation (e.g., Column Chromatography, HPLC) step4->step5 step6 Fraction Collection step5->step6 step7 Purity Analysis & Structure Elucidation (TLC, HPLC, NMR, MS) step6->step7 end Pure this compound step7->end

Caption: Generalized workflow for the isolation of this compound.

Analytical Workflow for Quantification

This diagram illustrates a typical LC-MS/MS workflow for the quantitative analysis of this compound in a biological matrix.

AnalyticalWorkflow start Biological Sample (e.g., Plasma) step1 Protein Precipitation (e.g., Acetonitrile) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Collection step2->step3 step4 LC Separation (e.g., C18 Column) step3->step4 step5 MS/MS Detection (ESI+, MRM Mode) step4->step5 step6 Data Analysis (Quantification vs. Standard Curve) step5->step6 end Concentration of This compound step6->end

Caption: Analytical workflow for this compound quantification.

References

The Pharmacological Profile and Biological Activities of (+)-Corypalmine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Corypalmine is a protoberberine isoquinoline alkaloid found in various plant species, notably within the Corydalis and Stephania genera. While its enantiomer, (-)-isocorypalmine, has been the subject of more extensive pharmacological investigation, this compound possesses a distinct profile of biological activities that warrant further exploration for potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available data on the pharmacological and biological activities of this compound. It includes quantitative data on its enzyme inhibition and receptor binding affinities, details on its antifungal properties, and insights into its pharmacokinetic profile. This document also outlines detailed experimental protocols for key biological assays relevant to its activities and employs Graphviz diagrams to visualize associated pathways and workflows, aiming to serve as a valuable resource for researchers in pharmacology and drug discovery.

Introduction

This compound, also known as (R)-(+)-Corypalmine, is a naturally occurring alkaloid that has been identified in several traditional medicinal plants, including those from the Corydalis genus, which have a long history of use in treating pain and inflammation[1]. The pharmacological landscape of Corydalis alkaloids is complex, with subtle stereochemical differences often leading to significant variations in biological activity. This is particularly evident when comparing this compound with its more thoroughly studied levorotatory counterpart, (-)-isocorypalmine, which is a potent ligand for dopamine receptors[2][3]. This guide focuses specifically on the pharmacological characteristics of the dextrorotatory isomer, this compound, summarizing the existing scientific literature to provide a clear and concise technical overview for the scientific community.

Pharmacological Profile

The pharmacological activities of this compound that have been reported to date include enzyme inhibition, dopamine receptor antagonism, and antifungal effects. A notable characteristic mentioned in the literature is its "strong papaverine-like activity," suggesting potential as a smooth muscle relaxant[4].

Enzyme Inhibition

This compound has been identified as an inhibitor of prolyl endopeptidase (PREP), a serine protease implicated in the regulation of neuropeptides and potentially involved in neurodegenerative diseases[5].

Receptor Binding Profile

Studies have shown that this compound acts as an antagonist at several dopamine receptor subtypes[6].

Antifungal Activity

In vitro studies have demonstrated the efficacy of this compound against a range of fungal pathogens[6].

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Enzyme Inhibition Profile of this compound

EnzymeTarget ClassIC₅₀ (µM)Source(s)
Prolyl Endopeptidase (PREP)Serine Protease128.0[5]

Table 2: Dopamine Receptor Antagonist Affinities (Kᵢ) of this compound

Receptor SubtypeKᵢ (nM)Source(s)
Dopamine D₁199[6]
Dopamine D₂42.4[6]
Dopamine D₃262[6]
Dopamine D₅313[6]

Table 3: Antifungal Activity (MIC) of this compound

Fungal SpeciesMIC (µg/mL)Source(s)
Candida albicans160[6]
Candida glabrata160[6]
Candida krusei320[6]
Candida parapsilosis160[6]
Cryptococcus neoformans80[6]

Pharmacokinetics

A pharmacokinetic study in mice revealed that this compound has an oral bioavailability of 4.6%[5]. The study utilized a sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for its quantification in blood[5].

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research elucidating the detailed signaling pathways modulated by this compound. However, based on its known activities, several potential mechanisms can be inferred.

  • Dopamine Receptor Antagonism: By blocking D₁ and D₂-like receptors, this compound can modulate downstream signaling cascades. D₁ receptor antagonism would likely inhibit the Gαs-adenylyl cyclase-cAMP pathway, while D₂ receptor antagonism would disinhibit this pathway.

  • Papaverine-like Activity: Papaverine is known to be a phosphodiesterase (PDE) inhibitor, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn promotes smooth muscle relaxation[3][7]. It is plausible that the "papaverine-like activity" of this compound is mediated through a similar mechanism involving PDE inhibition or potentially through the blockade of calcium channels[8][9].

To visualize these potential mechanisms, the following diagrams are provided.

G Potential Mechanism of Papaverine-like Activity Corypalmine This compound PDE Phosphodiesterase (PDE) Corypalmine->PDE Inhibition cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP Prevents breakdown of Relaxation Smooth Muscle Relaxation cAMP_cGMP->Relaxation

Caption: Potential mechanism of this compound's papaverine-like activity.

G Dopamine D2 Receptor Antagonism Workflow Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Corypalmine This compound Corypalmine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Caption: Workflow of this compound's antagonism at the D2 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of this compound.

Prolyl Endopeptidase (PREP) Inhibition Assay (Fluorogenic Method)

This protocol outlines a general procedure for a 96-well plate-based fluorogenic assay to determine the inhibitory activity of this compound against PREP[8].

  • Materials:

    • Recombinant human PREP

    • Fluorogenic substrate: Z-Gly-Pro-AMC (N-Carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5

    • This compound (dissolved in DMSO)

    • 96-well black, flat-bottom microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In each well of the microplate, add 2 µL of the this compound dilution or DMSO (for control).

    • Add 48 µL of the diluted PREP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the Z-Gly-Pro-AMC working solution to all wells. The final substrate concentration should be at or near its Kₘ value.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at 37°C for 15-30 minutes, with readings taken every 60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G PREP Inhibition Assay Workflow cluster_0 Plate Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis p1 Add this compound/DMSO p2 Add PREP Enzyme p1->p2 p3 Pre-incubate (15 min, 37°C) p2->p3 r1 Add Substrate (Z-Gly-Pro-AMC) p3->r1 r2 Kinetic Fluorescence Reading r1->r2 d1 Calculate Reaction Velocity r2->d1 d2 Determine % Inhibition d1->d2 d3 Calculate IC50 d2->d3

References

An In-depth Technical Guide on the Central Nervous System Mechanism of Action of (+)-Corypalmine and Related Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively details the central nervous system (CNS) activities of the isoquinoline alkaloid (-)-Isocorypalmine. However, specific research on the mechanism of action for its dextrorotatory enantiomer, (+)-Corypalmine , is notably limited. This guide synthesizes the available data for this compound and its racemate, and, for a more comprehensive understanding, presents a detailed overview of the well-characterized pharmacology of its levorotatory counterpart, which serves as a critical analogue.

Introduction to Corypalmine

Corypalmine is a protoberberine isoquinoline alkaloid found in various plant species, most notably within the Corydalis genus.[1] Like many natural products, it exists as stereoisomers, this compound and (-)-Corypalmine. These enantiomers can exhibit distinct pharmacological profiles. The primary focus of CNS research in this family has been on related compounds such as (-)-Isocorypalmine and l-tetrahydropalmatine (l-THP). This document aims to collate the current understanding of this compound's CNS mechanism of action, supplemented by the more extensive data available for its analogues.

Pharmacodynamics of Corypalmine Isomers

The primary molecular targets of corypalmine-related alkaloids within the CNS are dopamine receptors. However, interactions with other neurotransmitter systems and enzymes have also been identified.

Dopaminergic System Interactions

Available data suggests that corypalmine interacts with multiple dopamine receptor subtypes. The nature of this interaction appears to be stereospecific.

This compound and Racemic (±)-Corypalmine:

Data for the racemic mixture of corypalmine indicates an antagonistic profile at several dopamine receptors. It is an antagonist of dopamine D1, D2, D3, and D5 receptors.[2]

(-)-Isocorypalmine (l-ICP): A Well-Characterized Analogue:

In contrast, the closely related (-)-Isocorypalmine demonstrates a dual-action mechanism. It acts as a high-affinity partial agonist at D1 and D5 dopamine receptors and a moderate-affinity antagonist at D2, D3, and D4 receptors.[3] This unique profile contributes to its effects on cocaine-induced behaviors in mice.[3]

Prolyl Endopeptidase (PREP) Inhibition

A distinct mechanism identified for (R)-(+)-Corypalmine is the inhibition of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), with an IC50 of 128.0 μM.[3] PREP is a serine protease that cleaves small neuropeptides and has been implicated in neurological disorders, making it a target for cognitive and neuropsychiatric drug development.[4][5]

GABAergic and Glutamatergic Systems

While direct evidence for this compound's interaction with GABA and glutamate receptors is scarce, studies on related alkaloids from Corydalis suggest potential modulatory effects.

  • GABAergic System: A study on protoberberine alkaloids from Corydalis cava indicated that compounds like isocorypalmine (isomer not specified) and tetrahydropalmatine increased the binding of a GABA-A receptor ligand, suggesting a positive allosteric modulation of the GABA-A receptor.[3]

  • Glutamatergic System: Another alkaloid from Corydalis yanhusuo, dehydrocorydaline, has been shown to inhibit the release of glutamate from rat cortical nerve terminals, suggesting a potential neuroprotective mechanism by reducing excitotoxicity.[6]

Quantitative Data on Receptor Interactions

The following tables summarize the available quantitative data for the binding affinities and inhibitory concentrations of corypalmine isomers and related compounds.

Table 1: Dopamine Receptor Antagonist Activity of (±)-Corypalmine

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D1199
Dopamine D242.4
Dopamine D3262
Dopamine D5313

Data sourced from Cayman Chemical.[2]

Table 2: Enzyme Inhibition by this compound

EnzymeInhibitory Concentration (IC50)
Prolyl Endopeptidase (PREP)128.0 μM

Data sourced from Selleck Chemicals.[3]

Table 3: Dopamine Receptor Binding Affinities of (-)-Isocorypalmine

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D15.1 - 6.2
Dopamine D59.5
Dopamine D337.3
Dopamine D241.8
Dopamine D477.4

Data from a study on l-ICP's effects on cocaine-induced behaviors.[3]

Signaling Pathways

The signaling pathways modulated by these compounds are primarily downstream of dopamine receptors.

(-)-Isocorypalmine Signaling:

  • At D1-like (D1/D5) Receptors: As a partial agonist, (-)-Isocorypalmine activates the Gs-adenylyl cyclase-cAMP pathway, leading to an increase in intracellular cyclic AMP.

  • At D2-like (D2/D3/D4) Receptors: As an antagonist, it blocks the Gi/o-mediated inhibition of adenylyl cyclase that would normally be induced by dopamine.

Below is a diagram illustrating these opposing actions on the cAMP pathway.

G cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling ICP1 (-)-Isocorypalmine D1R D1/D5 Receptor ICP1->D1R Partial Agonist Gs Gs Protein D1R->Gs Activates AC1 Adenylyl Cyclase Gs->AC1 Stimulates cAMP1 cAMP AC1->cAMP1 Increases PKA PKA cAMP1->PKA CREB CREB PKA->CREB Downstream Effects Downstream Effects CREB->Downstream Effects ICP2 (-)-Isocorypalmine D2R D2/D3/D4 Receptor ICP2->D2R Antagonist DA Dopamine DA->D2R Gi Gi/o Protein D2R->Gi Activates AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP2 cAMP AC2->cAMP2 Decreases

Caption: Signaling pathways of (-)-Isocorypalmine at dopamine receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Dopamine Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for dopamine receptor subtypes.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human D1, D2, D3, D4, or D5 receptors.

    • Radioligands: [3H]SCH23390 (for D1 and D5 receptors), [3H]methylspiperone (for D2, D3, and D4 receptors).

    • Test compound (e.g., this compound).

    • Non-specific binding control: Fluphenazine (10 μM) for D1/D5, (+)-butaclamol (4 μM) for D2/D3/D4.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the appropriate control compound.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound (concentration that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow start Prepare reagents: - Cell membranes - Radioligand - Test compound plate Add reagents to 96-well plate start->plate 1. incubate Incubate to equilibrium plate->incubate 2. filter Rapid filtration (separate bound from free) incubate->filter 3. wash Wash filters filter->wash 4. count Scintillation counting wash->count 5. analyze Calculate IC50 and Ki values count->analyze 6.

Caption: Workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Assay (Functional Assay)

This assay determines the functional activity (agonist, antagonist, partial agonist) of a compound at G-protein coupled receptors (GPCRs).

  • Materials:

    • Membranes from cells expressing the receptor of interest (e.g., D2, D3, or D4).

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (Guanosine diphosphate).

    • Dopamine (as a reference agonist).

    • Test compound (e.g., (-)-Isocorypalmine).

    • Assay Buffer.

  • Procedure:

    • In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

    • To determine antagonist activity, add a fixed concentration of dopamine to stimulate the receptor in the presence of the test compound.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.

    • Measure the radioactivity on the filters.

    • For agonists/partial agonists, a dose-dependent increase in [35S]GTPγS binding will be observed.

    • For antagonists, a dose-dependent inhibition of the dopamine-stimulated [35S]GTPγS binding will be observed. Calculate the IC50 value.

Summary and Future Directions

The mechanism of action of This compound in the central nervous system is not well-defined. The available data points to two potential activities: antagonism at multiple dopamine receptor subtypes and inhibition of the enzyme prolyl endopeptidase.[2][3] This contrasts with the more extensively studied analogue, (-)-Isocorypalmine , which functions as a D1-like partial agonist and D2-like antagonist.[3]

Future research should focus on:

  • Stereospecific Pharmacodynamics: Directly comparing the binding affinities and functional activities of (+)- and (-)-Corypalmine at dopamine, serotonin, GABA, and glutamate receptors to understand their stereospecific effects.

  • Functional Assays for this compound: Moving beyond simple binding assays to functional assays (e.g., cAMP accumulation, calcium mobilization, [35S]GTPγS binding) to determine if this compound is an agonist, antagonist, or allosteric modulator at its targets.

  • CNS Implications of PREP Inhibition: Investigating how the inhibition of prolyl endopeptidase by this compound translates to effects on neuropeptide levels and CNS function in vivo.

  • Behavioral Pharmacology: Conducting in-vivo studies with isolated this compound to assess its effects on animal models of CNS disorders, such as psychosis, cognitive impairment, or addiction, to correlate molecular mechanisms with behavioral outcomes.

This guide highlights the existing knowledge gaps and provides a framework for future investigations into the therapeutic potential of this compound. The rich pharmacology of its related alkaloids suggests that it is a promising, yet understudied, compound for CNS drug discovery.

References

In-Silico Investigation of (+)-Corypalmine as a Potential COX-2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for anti-inflammatory drugs. The selective inhibition of COX-2 over its isoform, COX-1, is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. Natural products represent a vast reservoir of chemical diversity for the discovery of novel COX-2 inhibitors. This technical guide details an in-silico approach to investigate the potential of the natural alkaloid (+)-Corypalmine as a selective COX-2 inhibitor. The guide outlines the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing a framework for the comprehensive computational evaluation of this compound and other natural product-derived compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, and the cyclooxygenase (COX) enzymes are central to this process. COX enzymes, existing as two main isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the side effects associated with non-selective NSAIDs.

This compound is a protoberberine alkaloid found in various medicinal plants and has been reported to possess a range of pharmacological activities. This document provides a comprehensive in-silico workflow to evaluate its potential as a COX-2 inhibitor.

Data Presentation

A critical aspect of in-silico drug discovery is the quantitative assessment of a ligand's potential to interact with its target protein. Molecular docking is a primary method to predict the binding affinity and orientation of a ligand within the active site of a protein. The binding affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction.

One study has reported the molecular docking of this compound with the COX-2 enzyme (PDB ID: 4PH9), revealing a promising docking score.[1] For a meaningful interpretation of this result, it is essential to compare it with the docking scores of known COX-2 inhibitors, such as Celecoxib and Diclofenac, against the same protein target.

Compound Target Protein (PDB ID) Docking Score (kcal/mol) Reference
This compound COX-2 (4PH9)-60.33[1]
Celecoxib COX-2 (4PH9)-11.45 to -14.91[2]
Diclofenac COX-2 (4PH9)-8.4 to -10.66[3]

Note: Docking scores can vary depending on the software and specific parameters used. The scores presented here are for comparative purposes based on available literature.

Experimental Protocols

A thorough in-silico investigation extends beyond initial docking studies to include an assessment of the dynamic stability of the protein-ligand complex and the drug-like properties of the potential inhibitor.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general procedure using AutoDock Vina, a widely used open-source docking program.

Objective: To predict the binding affinity and interaction patterns of this compound within the active site of COX-2.

Materials:

  • Protein Structure: Crystal structure of human COX-2 (PDB ID: 4PH9) obtained from the RCSB Protein Data Bank.

  • Ligand Structure: 3D structure of this compound, which can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software and converted to a 3D format.

  • Software:

    • AutoDock Tools (ADT) for preparing protein and ligand files.

    • AutoDock Vina for performing the docking calculations.

    • Discovery Studio or PyMOL for visualization and analysis of results.

Procedure:

  • Protein Preparation: a. Load the PDB file of COX-2 (4PH9) into AutoDock Tools. b. Remove water molecules and any co-crystallized ligands. c. Add polar hydrogens to the protein. d. Compute Gasteiger charges to assign partial charges to each atom. e. Save the prepared protein in the PDBQT file format.

  • Ligand Preparation: a. Load the 3D structure of this compound into AutoDock Tools. b. Detect the root of the ligand and define the number of rotatable bonds. c. Assign Gasteiger charges. d. Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation: a. Define the search space (grid box) for the docking simulation. This is typically centered on the active site of the enzyme, which can be identified from the position of the co-crystallized ligand in the original PDB file. b. Set the dimensions of the grid box to encompass the entire binding pocket.

  • Docking Simulation: a. Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search. b. Run AutoDock Vina from the command line using the configuration file.

  • Results Analysis: a. AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores. b. Visualize the protein-ligand complexes using Discovery Studio or PyMOL to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the COX-2 active site.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time, offering a more realistic representation than static docking. This protocol outlines a general workflow using GROMACS, a versatile and widely used MD simulation package.

Objective: To assess the stability of the this compound-COX-2 complex and to calculate the binding free energy.

Materials:

  • Initial Complex Structure: The best-ranked docked pose of the this compound-COX-2 complex from the molecular docking study.

  • Software:

    • GROMACS for performing the MD simulation.

    • A suitable force field (e.g., GROMOS, AMBER, CHARMM).

    • VMD or PyMOL for visualization and analysis of trajectories.

Procedure:

  • System Preparation: a. Generate the topology file for the protein using the GROMACS pdb2gmx tool and a chosen force field. b. Generate the topology and parameter files for the ligand this compound. This may require the use of external tools like the PRODRG server or the antechamber module of AmberTools. c. Combine the protein and ligand topologies. d. Create a simulation box and solvate the system with water molecules. e. Add ions to neutralize the system.

  • Energy Minimization: a. Perform energy minimization of the solvated system to remove any steric clashes or inappropriate geometries.

  • Equilibration: a. Perform a two-phase equilibration process: i. NVT (constant Number of particles, Volume, and Temperature) equilibration: To stabilize the temperature of the system. ii. NPT (constant Number of particles, Pressure, and Temperature) equilibration: To stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand during equilibration.

  • Production MD Simulation: a. Run the production MD simulation without position restraints for a sufficient duration (e.g., 50-100 nanoseconds) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis: a. Analyze the resulting trajectory to assess the stability of the complex. Key parameters to analyze include:

    • Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD suggests the complex has reached equilibrium.
    • Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues. b. Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to obtain a more accurate estimation of the binding affinity.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process. Web-based tools like SwissADME provide a user-friendly platform for these predictions.

Objective: To predict the pharmacokinetic and toxicological properties of this compound.

Materials:

  • Ligand Structure: The SMILES (Simplified Molecular Input Line Entry System) string or the 3D structure of this compound.

  • Web Server: SwissADME (--INVALID-LINK--).

Procedure:

  • Input: a. Access the SwissADME website. b. Input the SMILES string of this compound or draw/upload its structure.

  • Execution: a. Run the prediction.

  • Analysis of Results: a. The server will provide a comprehensive report on various ADMET-related properties, including:

    • Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility.
    • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition.
    • Drug-likeness: Adherence to rules such as Lipinski's rule of five, which predicts oral bioavailability.
    • Medicinal Chemistry: Alerts for potential toxic or reactive functional groups.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz (DOT language) to visually represent key concepts in this guide.

In_Silico_Workflow cluster_0 Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics cluster_3 Drug-Likeness PDB Protein Structure (COX-2) Docking Molecular Docking (AutoDock Vina) PDB->Docking Ligand Ligand Structure (this compound) Ligand->Docking ADMET ADMET Prediction (SwissADME) Ligand->ADMET Analysis_Dock Binding Affinity & Pose Analysis Docking->Analysis_Dock MD MD Simulation (GROMACS) Analysis_Dock->MD Best Pose Analysis_MD Stability & Binding Free Energy MD->Analysis_MD Analysis_ADMET Pharmacokinetic & Toxicity Profile ADMET->Analysis_ADMET

In-Silico Drug Discovery Workflow for this compound.

COX2_Signaling_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Corypalmine This compound Corypalmine->COX2 Inhibition

Simplified COX-2 Signaling Pathway and the Target of this compound.

Conclusion

The in-silico investigation of this compound as a potential COX-2 inhibitor demonstrates a promising starting point for the development of a novel anti-inflammatory agent. The initial molecular docking results suggest a strong binding affinity for the COX-2 enzyme, comparable to or even exceeding that of some established NSAIDs. However, a comprehensive evaluation requires further computational and experimental validation.

The detailed protocols provided in this guide for molecular dynamics simulations and ADMET prediction offer a robust framework for a more in-depth analysis. The successful execution of these subsequent in-silico studies will provide crucial insights into the stability of the this compound-COX-2 complex and the compound's potential as a viable drug candidate. Ultimately, these computational findings must be corroborated by in-vitro and in-vivo experimental assays to confirm the COX-2 inhibitory activity and to assess the overall efficacy and safety of this compound. This integrated approach, combining computational and experimental methods, is essential for accelerating the discovery and development of new natural product-based therapeutics.

References

The Antitumor and Anti-Cancer Potential of (+)-Corypalmine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth analysis of the specific antitumor and anti-cancer properties of the dextrorotatory enantiomer, (+)-Corypalmine, is limited. This guide synthesizes the available information on Corypalmine and its closely related protoberberine alkaloids to provide a comprehensive overview of its potential therapeutic value and the methodologies for its investigation. The mechanisms and quantitative data presented are largely based on studies of structurally similar, well-researched alkaloids such as berberine and oxypalmatine, and should be considered as predictive for this compound's activity, warranting further specific investigation.

Introduction to this compound and Protoberberine Alkaloids

This compound is a protoberberine alkaloid found in various species of the Corydalis genus, which has a long history of use in traditional medicine.[1][2] Alkaloids from Corydalis species have demonstrated significant efficacy against a variety of malignant tumors.[3] Their therapeutic effects are attributed to a range of mechanisms, including the induction of apoptosis, cell cycle arrest, and the suppression of angiogenesis and metastasis.[1][3] Structurally similar protoberberine alkaloids like berberine have been extensively studied and shown to modulate key signaling pathways critical for cancer cell survival and proliferation.[4]

In Vitro Cytotoxicity

The cytotoxic potential of protoberberine alkaloids has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. While specific IC50 values for this compound are not widely published, the data from related alkaloids provide a strong indication of its potential efficacy.

Table 1: Comparative Cytotoxicity of Protoberberine Alkaloids Against Various Cancer Cell Lines

AlkaloidCancer Cell LineTissue of OriginIC50 (µM)Duration (hours)
OxypalmatineA549Lung17.4224
H1299Lung25.4824
H1975Lung15.3624
PC9Lung20.1024
A549Lung3.74748
H1299Lung4.21548
H1975Lung3.81148
PC9Lung12.2248
BerberineHT-29Colorectal34.6-
SW-480Colorectal44.3-
HCT-116Colorectal32.1-
BGC-823Gastric24.1648

Data for the above table is derived from studies on Oxypalmatine and Berberine and is intended to be representative of the potential activity of protoberberine alkaloids.[5]

Mechanisms of Anti-Cancer Action

The antitumor effects of protoberberine alkaloids are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Protoberberine alkaloids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] This involves the activation of a cascade of caspase enzymes, leading to the execution of cell death.[7] Key events include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the cleavage of poly(ADP-ribose) polymerase (PARP).[6][8]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Protoberberine alkaloids can interfere with this by arresting the cell cycle at various checkpoints, most commonly the G1/S or G2/M phases.[9][10] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[11] For instance, the p53 tumor suppressor protein can be activated, leading to the upregulation of CDK inhibitors like p21, which halts cell cycle progression.[9]

Key Signaling Pathways

The anti-cancer activities of protoberberine alkaloids are underpinned by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. Protoberberine alkaloids, including berberine and oxypalmatine, have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[5][12]

PI3K_Akt_mTOR_Pathway Corypalmine This compound (Protoberberine Alkaloid) PI3K PI3K Corypalmine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by protoberberine alkaloids.

MAPK/ERK Pathway

The MAPK/ERK pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation. Inhibition of this pathway by alkaloids such as berberine contributes to their anti-proliferative effects.[5]

MAPK_ERK_Pathway Corypalmine This compound (Protoberberine Alkaloid) Ras Ras Corypalmine->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation MTT_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Seed Cells in 96-well Plate B Treat with This compound A->B C Add MTT Reagent B->C D Incubate (3-4h) C->D E Add Solubilizing Agent (DMSO) D->E F Measure Absorbance (570nm) E->F G Calculate IC50 F->G Apoptosis_Detection_Workflow A Treat Cells with This compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate (15 min, RT, Dark) D->E F Analyze by Flow Cytometry E->F

References

An In-depth Technical Guide on the Analgesic, Sedative, and Hypnotic Effects of (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This technical guide aims to provide a comprehensive overview of the analgesic, sedative, and hypnotic properties of (+)-Corypalmine, an isoquinoline alkaloid found in various species of the Corydalis genus. While the pharmacological activities of Corydalis extracts and their constituent alkaloids have been a subject of significant interest, it is crucial to note at the outset that specific research delineating the distinct effects of the (+)-enantiomer of corypalmine is limited in the publicly available scientific literature. Much of the existing research focuses on the more abundant levorotatory isomers, such as (-)-tetrahydropalmatine and (-)-isocorypalmine, or on racemic mixtures. Consequently, this guide will synthesize the available information on corypalmine and its related compounds to provide a contextual understanding, while clearly indicating the areas where data for the (+)-isomer is absent.

Introduction to Corypalmine and its Enantiomers

Corypalmine is a protoberberine alkaloid present in various medicinal plants, most notably within the Corydalis species, which have a long history of use in traditional medicine for pain relief and sedation. As a chiral molecule, corypalmine exists in two enantiomeric forms: this compound and (-)-corypalmine. It is well-established in pharmacology that enantiomers of a drug can exhibit significantly different biological activities, including their efficacy, potency, and toxicity. This stereoselectivity arises from the differential interactions of the enantiomers with chiral biological targets such as receptors and enzymes.

Analgesic Effects: A Contextual Overview

The analgesic properties of Corydalis extracts are well-documented and are attributed to their complex mixture of alkaloids.[2][3] Research has primarily focused on compounds like l-tetrahydropalmatine (l-THP), which has demonstrated efficacy in various pain models. The proposed mechanisms for the analgesic effects of Corydalis alkaloids are multifaceted, involving interactions with dopamine, opioid, and other receptor systems.

An in-silico study has suggested that corypalmine may exert analgesic effects through the inhibition of COX-2 receptors, a key enzyme in the inflammatory pathway. However, this was a computational study and requires in vitro and in vivo validation.

Experimental Protocols for Analgesia Assessment (General):

Standard animal models are employed to evaluate the analgesic potential of novel compounds. While specific data for this compound is unavailable, the following protocols are standard in the field:

  • Hot Plate Test: This method assesses the response to thermal pain. An animal is placed on a heated surface, and the latency to a response (e.g., licking a paw or jumping) is measured. This test is primarily sensitive to centrally acting analgesics.

  • Tail-Flick Test: Similar to the hot plate test, this assay measures the time it takes for an animal to move its tail away from a radiant heat source. It is also used to evaluate centrally mediated analgesia.

  • Acetic Acid-Induced Writhing Test: This is a model of visceral pain. An intraperitoneal injection of acetic acid induces characteristic stretching and writhing movements in the animal. The number of writhes is counted after administration of the test compound, with a reduction indicating an analgesic effect.

  • Formalin Test: This test models both acute and inflammatory pain. Formalin is injected into the paw of an animal, and the time spent licking the paw is quantified in two phases: an early, acute phase and a later, inflammatory phase.

Sedative and Hypnotic Effects: Extrapolations from Related Compounds

The sedative and hypnotic effects of Corydalis alkaloids are also primarily attributed to compounds other than this compound in the existing literature. For instance, l-THP is known to possess sedative properties. The sedative and hypnotic potential of a compound is typically evaluated through a battery of behavioral and physiological tests in animal models.

Experimental Protocols for Sedative and Hypnotic Assessment (General):

  • Open Field Test: This test is used to assess general locomotor activity and exploratory behavior. A reduction in movement and exploration can indicate a sedative effect.

  • Rota-rod Test: This assay evaluates motor coordination. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A decrease in performance can suggest a sedative or muscle-relaxant effect.

  • Pentobarbital-Induced Sleeping Time: This is a classic test for hypnotic effects. A sub-hypnotic dose of pentobarbital is administered to animals pre-treated with the test compound. A potentiation of the hypnotic effect is observed as a decrease in the time to fall asleep (sleep latency) and an increase in the duration of sleep.[4][5]

Mechanism of Action: Insights from Isomers and Related Alkaloids

The precise mechanism of action for this compound is not well-defined. However, studies on the related compound, (-)-isocorypalmine, provide valuable insights into potential targets. (-)-Isocorypalmine has been shown to be a ligand for dopamine receptors.[6][7] This interaction with the dopaminergic system is a recurring theme in the pharmacology of Corydalis alkaloids and is believed to play a significant role in their central nervous system effects.[2][6]

It is plausible that this compound also interacts with dopamine receptors, and potentially other receptor systems such as GABA-A and opioid receptors, which are common targets for analgesic, sedative, and hypnotic drugs. However, without direct experimental evidence, this remains speculative.

Potential Signaling Pathways (Hypothetical for this compound):

Based on the known pharmacology of related isoquinoline alkaloids, the following signaling pathways could be relevant to the potential effects of this compound.

G cluster_0 Dopaminergic System cluster_1 GABAergic System cluster_2 Opioidergic System Corypalmine_plus This compound D1_receptor D1 Receptor Corypalmine_plus->D1_receptor Agonist? D2_receptor D2 Receptor Corypalmine_plus->D2_receptor Antagonist? AC Adenylyl Cyclase D1_receptor->AC D2_receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity_D1 Altered Neuronal Excitability PKA->Neuronal_Activity_D1 Corypalmine_plus_GABA This compound GABAA_receptor GABA-A Receptor Corypalmine_plus_GABA->GABAA_receptor Modulator? Chloride_influx Chloride Influx GABAA_receptor->Chloride_influx Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Neuronal_Activity_GABA Decreased Neuronal Excitability Hyperpolarization->Neuronal_Activity_GABA Corypalmine_plus_Opioid This compound Mu_Opioid_Receptor μ-Opioid Receptor Corypalmine_plus_Opioid->Mu_Opioid_Receptor Agonist? Gi_protein Gi Protein Mu_Opioid_Receptor->Gi_protein AC_Opioid Adenylyl Cyclase Gi_protein->AC_Opioid cAMP_Opioid cAMP AC_Opioid->cAMP_Opioid Pain_Signal_Modulation Pain Signal Modulation cAMP_Opioid->Pain_Signal_Modulation

Caption: Hypothetical signaling pathways for this compound.

Experimental Workflow for Receptor Binding Studies:

G start Start: Radioligand Binding Assay prep_membranes Prepare cell membranes expressing target receptor (e.g., Dopamine, GABA-A, Opioid) start->prep_membranes incubation Incubate membranes with: 1. Radiolabeled ligand 2. Varying concentrations of This compound prep_membranes->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis end End: Binding Affinity of This compound analysis->end

Caption: Workflow for receptor binding affinity determination.

Quantitative Data Summary

Due to the lack of specific studies on this compound, a table of quantitative data for its analgesic, sedative, and hypnotic effects cannot be provided at this time. For context, the following table summarizes the dopamine receptor binding affinities for the related compound, (-)-isocorypalmine .

Receptor SubtypeKi (nM) for (-)-isocorypalmine
Dopamine D15.1-6.2
Dopamine D241.8
Dopamine D337.3
Dopamine D477.4
Dopamine D59.5
Data from a study on l-isocorypalmine (l-ICP).[6]

Conclusion and Future Directions

While the therapeutic potential of Corydalis alkaloids is evident, the specific pharmacological profile of this compound remains an area ripe for investigation. The information available on its enantiomer and other related alkaloids suggests that it may possess interesting central nervous system activities. However, without dedicated research, its analgesic, sedative, and hypnotic effects, as well as its precise mechanism of action, remain unknown.

Future research should focus on the enantioselective synthesis or chiral separation of corypalmine to allow for the isolated testing of the (+)-enantiomer. Subsequent pharmacological evaluation using the standard in vivo and in vitro models described in this guide will be essential to elucidate its therapeutic potential and to determine if it offers a different, and potentially more favorable, pharmacological profile compared to its levorotatory counterpart and other Corydalis alkaloids. Such studies are critical for advancing our understanding of this natural product and for the potential development of new therapeutic agents.

References

(+)-Corypalmine: An In-Depth Technical Guide on its Effects on Dopaminergic and Other Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Corypalmine is a protoberberine isoquinoline alkaloid found in various species of the Corydalis plant genus, a staple in traditional Chinese medicine. The complex pharmacology of Corydalis alkaloids has garnered significant scientific interest, with research pointing towards their neuromodulatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with the dopaminergic system and other key neurotransmitter systems, including the serotonergic, noradrenergic, cholinergic, and GABAergic systems. This document synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes relevant pathways and workflows to support further research and drug development endeavors. While extensive data exists for the closely related analogue, (-)-Isocorypalmine, this guide will focus on the available information for this compound and its enantiomeric counterpart where relevant, highlighting areas where further investigation is warranted.

Effects on the Dopaminergic System

The dopaminergic system is a primary target of Corydalis alkaloids. Research on compounds structurally similar to this compound, such as (-)-Isocorypalmine, reveals a distinct pharmacological profile characterized by a dual action on dopamine receptor subtypes. These compounds have been shown to act as partial agonists at D1-like receptors (D1 and D5) and as antagonists at D2-like receptors (D2, D3, and D4).

Dopamine Receptor Binding Affinities

The binding affinities of corypalmine analogues for human dopamine receptors have been determined through radioligand competition binding assays. The data for (-)-Isocorypalmine, a closely related analogue, are presented below and offer valuable insight into the potential dopaminergic activity of this compound.

Receptor SubtypeRadioligandKi (nM)
D1[3H]SCH233905.1 - 6.2
D2[3H]Raclopride41.8
D3[3H]Raclopride37.3
D4[3H]Spiperone77.4
D5[3H]SCH233909.5

Data for (-)-Isocorypalmine, a structurally similar analogue of this compound.

Functional Activity at Dopamine Receptors

Functional assays have further elucidated the activity of corypalmine analogues at dopamine receptors. At the Gs-coupled D1 and D5 receptors, these compounds exhibit partial agonist activity, stimulating the production of cyclic AMP (cAMP). Conversely, they act as antagonists at the Gi/o-coupled D2, D3, and D4 receptors.

Receptor SubtypeAssay TypeEC50 (nM)Emax (% of Dopamine)
D1 (high expression)cAMP Accumulation25.778.4
D1 (moderate expression)cAMP Accumulation19.552.1
D5cAMP Accumulation38.971.3

Data for (-)-Isocorypalmine, a structurally similar analogue of this compound.

D1_D5_Signaling Corypalmine This compound Analogue D1R D1/D5 Receptor Corypalmine->D1R Binds (Partial Agonist) Gs Gs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

D1/D5 Receptor Partial Agonism Pathway

D2_D4_Signaling Corypalmine This compound Analogue D2R D2/D3/D4 Receptor Corypalmine->D2R Binds (Antagonist) Gi Gi/o D2R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Inhibition Blocked ATP ATP cAMP cAMP ATP:e->cAMP:w Conversion Maintained Downstream Downstream Signaling cAMP->Downstream Modulates

D2/D3/D4 Receptor Antagonism Pathway

Effects on Other Neurotransmitter Systems

While the dopaminergic system is a primary focus, alkaloids from Corydalis exert effects across a range of neurotransmitter systems.

Serotonergic System

There is limited direct evidence for the binding of this compound to serotonin (5-HT) receptors or the serotonin transporter (SERT). However, studies on whole Corydalis Rhizoma extracts have shown activation of the 5-HT1A receptor.[1] Further research is required to isolate the specific contribution of this compound to this effect and to determine its broader serotonergic profile.

Noradrenergic System

Similarly, direct quantitative data on the interaction of this compound with norepinephrine receptors or the norepinephrine transporter (NET) is scarce. One study on Corydalis Rhizoma extract indicated an activation of the β2 adrenergic receptor.[1] Another study on dehydrocorydaline, a related alkaloid, suggested it blocks norepinephrine release from adrenergic nerve terminals. These findings suggest a potential for noradrenergic modulation by Corydalis alkaloids, but specific data for this compound is needed.

Cholinergic System

Several alkaloids isolated from Corydalis yanhusuo have demonstrated acetylcholinesterase (AChE) inhibitory activity. While specific data for this compound is not available, the IC50 values for other alkaloids from the same plant are presented below.

CompoundIC50 (µM)
Berberine0.47
Palmatine0.74
Coptisine1.01
Dehydrocorydaline0.62
Jatrorrhizine2.08

These findings suggest that Corydalis extracts may have pro-cholinergic effects, which warrants further investigation into the specific activity of this compound.

GABAergic System

Some Corydalis alkaloids, such as tetrahydropalmatine, have been shown to act as positive allosteric modulators of GABAA receptors. This modulation is thought to contribute to the sedative effects observed with some Corydalis extracts. The direct effect of this compound on the GABAergic system remains an area for future research.

Experimental Protocols

Radioligand Displacement Assay

This protocol outlines a general method for determining the binding affinity of a test compound to a specific receptor.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubate Incubate Membrane, Radioligand, and varying concentrations of Test Compound Membrane_Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]SCH23390) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filter Rapid Filtration to separate bound and free radioligand Incubate->Filter Measure Measure Radioactivity of bound ligand Filter->Measure IC50 Determine IC50 (Concentration of test compound that inhibits 50% of specific binding) Measure->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50->Cheng_Prusoff Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic implantation of a microdialysis guide cannula into the target brain region Probe_Insertion Insertion of microdialysis probe and perfusion with artificial CSF Surgery->Probe_Insertion Baseline Collection of baseline dialysate samples Probe_Insertion->Baseline Drug_Admin Administration of This compound Baseline->Drug_Admin Sample_Collection Continuous collection of dialysate samples post-administration Drug_Admin->Sample_Collection HPLC Quantification of neurotransmitter levels in dialysate using HPLC-ECD or LC-MS/MS Sample_Collection->HPLC Data_Analysis Data analysis to determine changes in extracellular neurotransmitter levels HPLC->Data_Analysis

References

Preliminary In Vitro Bioactivity Screening of (+)-Corypalmine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Corypalmine is a protoberberine alkaloid found in various species of the Corydalis genus, which has a long history of use in traditional medicine for its analgesic, anti-inflammatory, and neuroprotective properties. As drug discovery continues to explore natural products for novel therapeutic agents, a comprehensive understanding of the in vitro bioactivity of specific compounds like this compound is essential. This technical guide provides a consolidated overview of the preliminary in vitro screening of this compound, summarizing the available data, detailing relevant experimental protocols, and visualizing potential signaling pathways and workflows to facilitate further research and development. While quantitative data for this compound is limited in the current literature, this guide serves as a foundational resource for researchers aiming to investigate its therapeutic potential.

Data Presentation

The following tables summarize the currently available quantitative data for the in vitro bioactivity of this compound. It is important to note that specific data for this compound is sparse, and much of the related research has focused on the Corydalis genus as a whole or on other related alkaloids.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 (µM)Reference
Data Not Available----

There is currently a lack of specific public data on the IC50 values of this compound against various cancer cell lines.

Table 2: Anti-inflammatory Activity of this compound

Cell ModelParameter MeasuredAssayIC50 (µM)Reference
LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionGriess AssayData Not Available-

Table 3: Neuroprotective Activity of this compound

Cell ModelStressorParameter MeasuredEC50 (µM) / % ProtectionReference
SH-SY5Y neuroblastoma cellsOxidative stress (e.g., H₂O₂)Cell Viability (MTT Assay)Data Not Available-

Specific quantitative results for the neuroprotective effects of this compound in vitro are yet to be extensively reported.

Table 4: Enzyme Inhibitory Activity of this compound

EnzymeAssay MethodIC50 (µM)Reference
Acetylcholinesterase (AChE)Ellman's MethodData Not Available-

The inhibitory activity of this compound against key enzymes like acetylcholinesterase has not been quantitatively detailed in available literature.

Table 5: Antifungal Activity of Corypalmine Enantiomers

Fungal SpeciesCompoundConcentration (ppm)InhibitionReference
Heterosporium sp.(-)-Corypalmine200Complete inhibition of spore germination[1]
Ustilago cynodontis(-)-Corypalmine200Complete inhibition of spore germination[1]
Curvularia pallescens(-)-Corypalmine400Complete inhibition of spore germination[1]
Curvularia maculans(-)-Corypalmine400Complete inhibition of spore germination[1]
Curvularia sp.(-)-Corypalmine400Complete inhibition of spore germination[1]

Note: The available data is for the (-) enantiomer of Corypalmine. Similar quantitative studies on this compound are needed.

Experimental Protocols

To facilitate further research into the bioactivity of this compound, this section provides detailed methodologies for key in vitro experiments.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

Objective: To evaluate the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-only treated group and calculate the IC50 value.

Neuroprotective Activity: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin

  • MTT solution

  • DMSO

  • 96-well plates

Protocol:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in 96-well plates. For a more neuron-like phenotype, cells can be differentiated with retinoic acid for 5-7 days.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to an appropriate concentration of H₂O₂ (e.g., 100-200 µM) for a further 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in the anticancer activity protocol to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the H₂O₂-treated control group to determine the neuroprotective effect of this compound.

Enzyme Inhibitory Activity: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Phosphate buffer (pH 8.0)

  • 96-well plates

Protocol:

  • Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Addition: Add various concentrations of this compound to the wells. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate, ATCI.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined relative to the control. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that may be modulated by this compound based on the known activities of related alkaloids, as well as a general workflow for in vitro bioactivity screening.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Bioactivity Assays cluster_data Data Analysis compound This compound Stock Solution anticancer Anticancer (e.g., MTT Assay) compound->anticancer anti_inflammatory Anti-inflammatory (e.g., NO Assay) compound->anti_inflammatory neuroprotective Neuroprotective (e.g., Oxidative Stress Assay) compound->neuroprotective enzyme_inhibition Enzyme Inhibition (e.g., AChE Assay) compound->enzyme_inhibition ic50 IC50 / EC50 Calculation anticancer->ic50 anti_inflammatory->ic50 neuroprotective->ic50 enzyme_inhibition->ic50 pathway_analysis Mechanism of Action (e.g., Western Blot) ic50->pathway_analysis

General experimental workflow for in vitro bioactivity screening.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_nfkb ikb->ikb_nfkb nfkb->ikb_nfkb corypalmine This compound (Hypothesized) corypalmine->ikk inhibits? corypalmine->ikb stabilizes? nfkb_n NF-κB (p65/p50) genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_n->genes induces ikb_nfkb->ikb degradation ikb_nfkb->nfkb_n translocation

Hypothesized inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress / Inflammatory Stimuli ask1 ASK1 stress->ask1 activates mkk MKK3/6, MKK4/7 ask1->mkk p38 p38 mkk->p38 jnk JNK mkk->jnk ap1 AP-1 p38->ap1 activates jnk->ap1 corypalmine This compound (Hypothesized) corypalmine->ask1 inhibits? genes Inflammatory & Apoptotic Gene Expression ap1->genes regulates

Potential modulation of the MAPK signaling pathway.

Conclusion

This compound remains a compound of interest within the diverse family of Corydalis alkaloids. While its in vitro bioactivity is not yet extensively characterized with quantitative data, the established pharmacological profile of related compounds suggests its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This technical guide provides a framework for initiating a systematic in vitro screening of this compound by presenting standardized experimental protocols and highlighting key signaling pathways that may be involved in its mechanism of action. Further research is crucial to generate the specific data needed to fully elucidate the therapeutic potential of this compound and to guide future drug development efforts.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (+)-Corypalmine and related protoberberine alkaloids. Protoberberine alkaloids are a structurally diverse class of isoquinoline alkaloids with a wide range of pharmacological activities, making them promising candidates for drug development. Understanding their biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing their production and generating novel derivatives.

Core Biosynthetic Pathway

The biosynthesis of this compound and other protoberberine alkaloids originates from the central precursor of benzylisoquinoline alkaloids, (S)-reticuline. The pathway involves a key cyclization step to form the characteristic tetracyclic protoberberine scaffold, followed by a series of methylation reactions that lead to the vast diversity of these compounds.

The core pathway proceeds as follows:

  • Formation of the Protoberberine Scaffold: The biosynthesis is initiated by the oxidative cyclization of (S)-reticuline, catalyzed by the Berberine Bridge Enzyme (BBE) . This enzyme forms a carbon-carbon bond between the N-methyl group and the phenolic ring of (S)-reticuline to yield the first protoberberine alkaloid, (S)-scoulerine . This reaction is a critical branch point, directing the metabolic flux towards the synthesis of protoberberine and other related alkaloid classes.

  • Methylation Cascades: Following the formation of (S)-scoulerine, a series of regiospecific and stereospecific methylation reactions occur, catalyzed by various S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . These enzymes exhibit remarkable substrate promiscuity and are responsible for the structural diversification of the protoberberine backbone.

The specific pathway leading to this compound involves:

  • (S)-Scoulerine is first methylated at the 9-hydroxyl group by (S)-scoulerine 9-O-methyltransferase (S9OMT) to produce (S)-tetrahydrocolumbamine .

  • (S)-Tetrahydrocolumbamine then undergoes a subsequent methylation at the 2-hydroxyl group to yield This compound . While a single, dedicated "corypalmine synthase" has not been definitively characterized across all producing species, studies on OMTs from plants like Corydalis yanhusuo have revealed enzymes with the capability to catalyze this specific 2-O-methylation. For example, enzymes designated as CyOMT3 and CyOMT6 from C. yanhusuo have been shown to catalyze the 2-O-methylation of (S)-tetrahydrocolumbamine.

The intricate network of OMTs can produce a variety of other protoberberine alkaloids from (S)-scoulerine and (S)-tetrahydrocolumbamine, including palmatine and berberine, through different methylation and oxidation patterns.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound and related protoberberine alkaloids. Kinetic parameters can vary depending on the plant source of the enzyme and the specific assay conditions.

Table 1: Kinetic Parameters of Berberine Bridge Enzyme (BBE)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
Eschscholzia californica(S)-Reticuline1.81.30.72

Table 2: Kinetic Parameters of O-Methyltransferases (OMTs) from Corydalis yanhusuo

EnzymeSubstrateProductKm (µM)Vmax (nmol min-1 mg-1)kcat (s-1)kcat/Km (s-1µM-1)
CyOMT6(S)-Scoulerine(S)-Tetrahydrocolumbamine18.33 ± 1.541.89 ± 0.050.0150.0008
CyOMT6(S)-Scoulerine(S)-Tetrahydropalmatine18.33 ± 1.541.89 ± 0.050.0150.0008
CyOMT5(S)-Tetrahydrocolumbamine(S)-Tetrahydropalmatine3.59 ± 0.3110.37 ± 0.280.0830.023
CyOMT2Tetrahydrojatrorrhizine(S)-Tetrahydropalmatrubine10.49 ± 0.982.53 ± 0.070.020.0019

Note: The data for CyOMT6 with (S)-scoulerine as a substrate indicates the enzyme can perform two sequential methylations to produce (S)-tetrahydropalmatine. Data is sourced from studies on OMTs from Corydalis yanhusuo and may not be fully representative of all species producing these alkaloids.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of protoberberine alkaloid biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes (OMTs) in E. coli

This protocol describes the expression and purification of O-methyltransferases, which are crucial for in vitro characterization.

  • Gene Cloning:

    • Amplify the full-length coding sequence of the target OMT gene from the plant's cDNA library using PCR with gene-specific primers.

    • Incorporate appropriate restriction sites at the ends of the PCR product.

    • Digest the PCR product and a suitable expression vector (e.g., pET-28a(+) with an N-terminal His-tag) with the corresponding restriction enzymes.

    • Ligate the digested gene into the expression vector and transform the construct into competent E. coli DH5α cells for plasmid propagation.

    • Verify the sequence of the cloned gene.

  • Protein Expression:

    • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to culture at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the yield of soluble protein.

  • Protein Purification:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

    • Analyze the purified protein fractions by SDS-PAGE.

    • Desalt and concentrate the purified protein using ultrafiltration devices. Store the purified enzyme at -80°C.

In Vitro Enzyme Assay for O-Methyltransferases

This protocol outlines a general procedure to determine the activity and substrate specificity of a purified OMT.

  • Reaction Mixture:

    • Prepare a reaction mixture in a total volume of 100 µL containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 1 mM dithiothreitol (DTT)

      • 1 mM S-adenosyl-L-methionine (SAM) as the methyl donor

      • 50-200 µM of the alkaloid substrate (e.g., (S)-scoulerine, (S)-tetrahydrocolumbamine)

      • 1-5 µg of the purified OMT enzyme

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme.

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

    • Terminate the reaction by adding 100 µL of methanol or by heating at 95°C for 5 minutes.

  • Product Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC or LC-MS/MS to identify and quantify the methylated product.

    • Compare the retention time and mass spectrum of the product with an authentic standard if available.

HPLC-UV Method for Separation of Protoberberine Alkaloids

This protocol provides a starting point for the chromatographic separation of protoberberine alkaloids.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • A typical gradient might be: 0-5 min, 10-20% B; 5-25 min, 20-50% B; 25-30 min, 50-80% B; followed by a wash and re-equilibration step. The gradient should be optimized based on the specific mixture of alkaloids.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm or 345 nm, depending on the specific alkaloids of interest.

  • Injection Volume: 10-20 µL.

LC-MS/MS Method for Identification and Quantification of Corypalmine

This protocol is suitable for the sensitive detection and quantification of corypalmine in biological or in vitro samples.[1]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A C18 column suitable for UPLC (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase:

    • Solvent A: 10 mM ammonium acetate with 0.1% formic acid in water.[1]

    • Solvent B: Acetonitrile.[1]

  • Gradient Elution: A gradient tailored for the separation of corypalmine and its isomers. A typical starting point is a gradient from 5-95% B over several minutes.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Ionization Mode: Positive ESI.[1]

  • MRM Transitions: For corypalmine, the transition m/z 342.2 → 178.0 can be monitored for quantification.[1]

  • Sample Preparation: For in vitro assays, direct injection of the supernatant after protein removal is often sufficient. For biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.

Visualizations

Biosynthetic Pathway of this compound and Related Protoberberine Alkaloids

Biosynthesis_of_Corypalmine Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine S9OMT Canadine (S)-Canadine Scoulerine->Canadine Canadine Synthase Corypalmine This compound Tetrahydrocolumbamine->Corypalmine OMT (2-O-methylation) Tetrahydropalmatine (S)-Tetrahydropalmatine Tetrahydrocolumbamine->Tetrahydropalmatine OMT (2-O-methylation) Berberine Berberine Canadine->Berberine (S)-THB Oxidase

Caption: Biosynthetic pathway from (S)-Reticuline to this compound and other protoberberine alkaloids.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_cloning_expression Gene Cloning & Protein Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Gene_Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chrom Affinity Chromatography (Ni-NTA) Cell_Lysis->Affinity_Chrom Purified_Enzyme Purified Enzyme Affinity_Chrom->Purified_Enzyme Enzyme_Assay In Vitro Enzyme Assay Purified_Enzyme->Enzyme_Assay Analysis HPLC / LC-MS/MS Analysis Enzyme_Assay->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

Caption: A generalized experimental workflow for the characterization of biosynthetic enzymes.

References

The Alkaloid (+)-Corypalmine: A Technical Overview of its Natural Occurrence, Discovery, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Natural Occurrence and Discovery of (+)-Corypalmine in Traditional Medicine

This compound, a dextrorotatory isoquinoline alkaloid, is a naturally occurring compound found within various plant species, most notably those of the Corydalis genus (Papaveraceae family). Plants from this genus have a rich history of use in traditional Chinese and Tibetan medicine for a wide range of ailments, including the relief of pain and the treatment of inflammation. The tubers of Corydalis species, in particular, are a significant source of a diverse array of bioactive alkaloids, including this compound.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound can vary depending on the plant species, geographical location, and the specific extraction and purification methods employed. The following table summarizes the quantitative data available for the occurrence of (R)-(+)-corypalmine in a purified extract from Corydalis yanhusuo.

Plant SourcePlant PartExtraction & Purification MethodThis compound Content (% of total alkaloid product)
Corydalis yanhusuo W.T. WangTubersOptimized Reflux Extraction with 70% Ethanol (pH 10) followed by Macroporous Resin Purification2.37%[1]

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a multi-step process. The following is a detailed methodology for the extraction and purification of total alkaloids from Corydalis yanhusuo, which includes the isolation of this compound.

Optimized Reflux Extraction and Macroporous Resin Purification

This protocol outlines a method for obtaining a purified total alkaloid extract from the tubers of Corydalis yanhusuo, in which this compound is a constituent.

3.1.1 Extraction

  • Material Preparation: The dried tubers of Corydalis yanhusuo are pulverized to a fine powder (approximately 50-mesh).

  • Solvent Preparation: An extraction solvent of 70% ethanol is prepared, and its pH is adjusted to 10 using diluted ammonia.

  • Reflux Extraction: The powdered plant material is subjected to reflux extraction with the prepared solvent at a liquid-to-solid ratio of 20:1 (v/w). This process is repeated twice, with each extraction lasting for 60 minutes.

  • Filtration and Concentration: The extracts from both cycles are combined, filtered, and the ethanol is recovered under reduced pressure to yield a concentrated liquid extract.

3.1.2 Macroporous Resin Purification

  • Resin Selection and Preparation: NKA-9 macroporous adsorption resin is selected for its efficacy in purifying Corydalis alkaloids. The resin is packed into a column and pre-conditioned according to the manufacturer's instructions.

  • Loading: The concentrated liquid extract is loaded onto the prepared resin column.

  • Washing: The column is washed with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.

  • Elution: The total alkaloids are eluted from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h. The eluate containing the purified total alkaloids is collected.

3.1.3 Quantification of this compound

The concentration of (R)-(+)-corypalmine in the purified total alkaloid fraction can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) and a chiral column to separate the enantiomers.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The biological activity of this compound and other Corydalis alkaloids is attributed to their interaction with various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate a key experimental workflow and relevant signaling pathways.

G cluster_extraction Extraction cluster_purification Purification Powdered Corydalis Tubers Powdered Corydalis Tubers Reflux Extraction (70% Ethanol, pH 10) Reflux Extraction (70% Ethanol, pH 10) Powdered Corydalis Tubers->Reflux Extraction (70% Ethanol, pH 10) Filtration Filtration Reflux Extraction (70% Ethanol, pH 10)->Filtration Concentrated Extract Concentrated Extract Filtration->Concentrated Extract Macroporous Resin Column Macroporous Resin Column Concentrated Extract->Macroporous Resin Column Washing (Distilled Water) Washing (Distilled Water) Macroporous Resin Column->Washing (Distilled Water) Load Extract Elution (70% Ethanol) Elution (70% Ethanol) Washing (Distilled Water)->Elution (70% Ethanol) Purified Total Alkaloids Purified Total Alkaloids Elution (70% Ethanol)->Purified Total Alkaloids Chiral HPLC Analysis Chiral HPLC Analysis Purified Total Alkaloids->Chiral HPLC Analysis This compound Quantification This compound Quantification Chiral HPLC Analysis->this compound Quantification

Workflow for the isolation and quantification of this compound.

G Dopamine Dopamine D1 Receptor D1 Receptor Dopamine->D1 Receptor Activates Gs Protein Gs Protein D1 Receptor->Gs Protein Activates Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response This compound This compound This compound->D1 Receptor Antagonizes G Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors / Cytokines->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Cell Survival / Proliferation Cell Survival / Proliferation Akt->Cell Survival / Proliferation Promotes Corydalis Alkaloids (potential) Corydalis Alkaloids (potential) Corydalis Alkaloids (potential)->PI3K Inhibits (potential) G IL-6 IL-6 IL-6 Receptor IL-6 Receptor IL-6->IL-6 Receptor JAK2 JAK2 IL-6 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus Translocates to Gene Transcription (Inflammation) Gene Transcription (Inflammation) Nucleus->Gene Transcription (Inflammation) Corydalis Alkaloids (potential) Corydalis Alkaloids (potential) Corydalis Alkaloids (potential)->JAK2 Inhibits (potential)

References

Antifungal activity of Corypalmine against phytopathogenic fungi

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antifungal Activity of Corypalmine Against Phytopathogenic Fungi

The increasing prevalence of drug-resistant phytopathogenic fungi necessitates the discovery and development of novel antifungal agents to ensure global food security. Natural products, particularly alkaloids, have emerged as a promising reservoir for such compounds. This technical guide provides a comprehensive overview of the antifungal activity of corypalmine, a protoberberine alkaloid, against a range of plant pathogenic fungi.

Introduction to Corypalmine

Corypalmine is a naturally occurring protoberberine alkaloid found in various plant species. Alkaloids are a diverse group of nitrogen-containing compounds that have been shown to possess a wide array of biological activities, including antimicrobial properties.[1][2] The exploration of compounds like corypalmine is driven by the need for environmentally safer alternatives to synthetic fungicides, which have raised concerns due to their potential adverse effects.[2][3]

Quantitative Antifungal Activity of (-)-Corypalmine

The primary antifungal activity of (-)-corypalmine has been evaluated through its efficacy in inhibiting the spore germination of various phytopathogenic fungi. The data presented below summarizes the concentrations required for complete inhibition.

Fungal SpeciesComplete Inhibition Concentration (ppm)Sensitivity Level
Heterosporium sp.200Most Sensitive
Ustilago cynodontis200Most Sensitive
Curvularia pallescens400Less Sensitive
Curvularia maculans400Less Sensitive
Curvularia sp.400Less Sensitive
Alternaria solaniData on complete inhibition not specifiedInhibited
Alternaria brassicicolaData on complete inhibition not specifiedInhibited
Alternaria brassicaeData on complete inhibition not specifiedInhibited
Alternaria melongenaeData on complete inhibition not specifiedInhibited
Curvularia lunataData on complete inhibition not specifiedInhibited
Colletotrichum sp.Data on complete inhibition not specifiedInhibited
Helminthosporium speciferumData on complete inhibition not specifiedInhibited
Helminthosporium frumentaceiData on complete inhibition not specifiedInhibited
Helminthosporium pennisettiData on complete inhibition not specifiedInhibited
Penicillium sp.Data on complete inhibition not specifiedInhibited
Source: Maurya et al., 2002[4][5]

Studies indicate that (-)-corypalmine effectively inhibits spore germination across a range of plant pathogenic and saprophytic fungi.[4][5] Heterosporium sp. and Ustilago cynodontis were identified as the most sensitive, with complete spore germination inhibition occurring at a concentration of 200 ppm.[4][5] In contrast, species such as Curvularia palliscens and C. maculans were less sensitive, requiring a concentration of 400 ppm for complete inhibition.[4][5]

Experimental Protocols

The primary method used to evaluate the antifungal efficacy of corypalmine is the Spore Germination Inhibition Assay. This assay is particularly relevant for phytopathogenic fungi that propagate and infect via spores.[1]

Protocol: Spore Germination Inhibition Assay

  • Spore Suspension Preparation:

    • Harvest fungal spores from mature cultures of the target phytopathogenic fungi.

    • Suspend the harvested spores in sterile distilled water or a suitable buffer solution.

    • Determine the spore concentration using a hemocytometer.

    • Adjust the suspension to a standardized density (e.g., 10^5 spores/mL).[1]

  • Preparation of Test Solutions:

    • Prepare a stock solution of (-)-corypalmine in an appropriate solvent.

    • Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 100, 200, 400 ppm).

  • Treatment Application:

    • On sterile, grease-free glass slides, place a drop of the fungal spore suspension.

    • To each drop of spore suspension, add a drop of the corresponding corypalmine test solution.

    • Include a control group where the solvent used to dissolve the alkaloid is added to the spore suspension instead of the test compound.[1]

  • Incubation:

    • Place the slides in a moist chamber to maintain humidity.

    • Incubate the slides at a temperature suitable for the specific fungus (typically 25-28°C) for 24-48 hours.

  • Data Collection and Analysis:

    • After the incubation period, observe the spores under a microscope.

    • Count the number of germinated and non-germinated spores in a random field of view for both treated and control slides.

    • Calculate the percentage of spore germination inhibition for each concentration of corypalmine compared to the control.

    • The concentration that results in complete or significant inhibition of spore germination is then determined.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis spore_prep 1. Prepare Fungal Spore Suspension treatment 3. Mix Spore Suspension with Test Compound on Slides spore_prep->treatment compound_prep 2. Prepare Corypalmine Test Concentrations compound_prep->treatment incubation 4. Incubate in Moist Chamber treatment->incubation observation 5. Microscopic Observation incubation->observation calculation 6. Calculate Percent Inhibition observation->calculation

Workflow for Spore Germination Inhibition Assay.

Proposed Mechanism of Action

While the precise mechanism of action for corypalmine is not yet fully elucidated, it belongs to the protoberberine class of alkaloids, similar to berberine.[1] Research on berberine suggests a multi-target mode of action, which may be indicative of how corypalmine functions.[1] The proposed mechanisms for related alkaloids involve:

  • Cell Membrane Disruption: Protoberberine alkaloids can interfere with the fungal cell membrane, leading to increased permeability and the leakage of intracellular components, ultimately causing cell death.[1][6]

  • DNA Intercalation: These alkaloids may intercalate with fungal DNA, inhibiting DNA replication and protein synthesis.[1][6]

  • Inhibition of Ergosterol Synthesis: A common target for antifungal agents is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption compromises membrane integrity.[7]

  • Generation of Reactive Oxygen Species (ROS): Some alkaloids can induce the production of ROS within the fungal cell, leading to oxidative stress and damage to mitochondria and other cellular components.[6]

G cluster_targets Potential Fungal Cell Targets cluster_effects Resulting Cellular Effects corypalmine Corypalmine (Protoberberine Alkaloid) cell_membrane Cell Membrane corypalmine->cell_membrane Disruption dna_rna DNA / RNA corypalmine->dna_rna Intercalation mitochondria Mitochondria corypalmine->mitochondria Damage permeability Increased Permeability, Leakage cell_membrane->permeability inhibit_synthesis Inhibition of Replication & Protein Synthesis dna_rna->inhibit_synthesis ros ROS Production, Oxidative Damage mitochondria->ros cell_death Fungal Cell Death permeability->cell_death inhibit_synthesis->cell_death ros->cell_death

Proposed Antifungal Mechanisms of Action.

Conclusion and Future Directions

The available data indicates that (-)-corypalmine possesses significant antifungal properties, particularly against the spore germination of several phytopathogenic fungi.[1] However, compared to other well-studied alkaloids like berberine, there is a need for more extensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a broader range of fungal pathogens.[1]

Future research should focus on:

  • Broad-Spectrum Activity: Conducting head-to-head comparative studies using standardized microdilution methods to determine the MIC values of corypalmine against a diverse panel of economically important phytopathogenic fungi.[1]

  • Mechanism Elucidation: Performing detailed mechanistic studies to fully characterize the specific molecular targets of corypalmine within the fungal cell.

  • In Vivo Studies: Evaluating the efficacy of corypalmine in controlling plant diseases under greenhouse and field conditions to validate its potential as a practical botanical fungicide.

  • Toxicology and Safety: Assessing the phytotoxicity and environmental safety profile of corypalmine to ensure its suitability for agricultural applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of (+)-Corypalmine from Corydalis yanhusuo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corydalis yanhusuo, a prominent herb in traditional Chinese medicine, is a rich source of isoquinoline alkaloids, which possess a wide array of pharmacological activities, including analgesic and anti-inflammatory effects. Among these alkaloids, (+)-Corypalmine has attracted significant scientific interest for its potential therapeutic applications. This document provides a comprehensive protocol for the extraction of total alkaloids from the dried tubers of Corydalis yanhusuo and the subsequent isolation of this compound. The methodologies presented are compiled from optimized and validated procedures reported in scientific literature.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of alkaloids from Corydalis yanhusuo.

Table 1: Composition of Alkaloids in a Purified Extract from Corydalis yanhusuo

AlkaloidContent in Purified Extract (%)
Dehydrocorydaline13.11[1][2][3][4]
Glaucine14.03[1][2][3][4]
(+)-Corydaline3.55[1][2][3][4]
Tetrahydropalmatine3.13[1][2][3][4]
Coptisine2.79[1][2][3][4]
Protopine2.71[1][2][3][4]
(R)-(+)-Corypalmine 2.37 [1][2][3][4]
Palmatine hydrochloride2.24[1][2][3][4]
Total Alkaloids >50 [1][2][3][4]
Data sourced from an optimized reflux extraction followed by macroporous resin purification.

Table 2: Analytical Parameters for Quantification of this compound

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²)≥ 0.999> 0.995[5]
Limit of Quantification (LOQ)µg/mL range1.0 ng/mL[5]
Accuracy (% Bias)Within ±15%97.5% to 109.0%[5][6]
Precision (% RSD)< 2%< 14%[5][6]
Recovery (%)> 95%> 69.6%[5][6]
Data for UPLC-MS/MS is based on the analysis of corypalmine in mouse blood and serves as a reference for the method's capabilities.

Experimental Protocols

This section provides a detailed, two-stage protocol for the extraction of a total alkaloid fraction from Corydalis yanhusuo and the subsequent isolation of this compound.

Stage 1: Optimized Reflux Extraction and Purification of Total Alkaloids

This method is designed to efficiently extract a crude mixture of alkaloids from the plant material, which will then be further purified.

1. Preparation of Plant Material:

  • Obtain dried tubers of Corydalis yanhusuo.

  • Grind the tubers into a coarse powder (approximately 50 mesh).

2. Extraction:

  • Weigh 500 g of the powdered C. yanhusuo.

  • Prepare the extraction solvent: 70% ethanol with the pH adjusted to 10 using diluted ammonia.[1]

  • Add the solvent to the plant material at a liquid-to-solid ratio of 20:1 (v/w).[1]

  • Heat the mixture and perform reflux extraction for 60 minutes.[1]

  • Filter the mixture to collect the filtrate.

  • Repeat the reflux extraction with fresh solvent for another 60 minutes and filter.[1]

  • Combine the filtrates from both extractions.

  • Concentrate the combined filtrate under reduced pressure to recover the ethanol.

  • Dilute the resulting aqueous solution with water to a final volume of 1000 mL.[1]

3. Purification using Macroporous Adsorption Resin:

  • Select NKA-9 macroporous adsorption resin for optimal separation and enrichment of C. yanhusuo alkaloids.[1]

  • Pre-treat the resin according to the manufacturer's instructions and pack it into a column.

  • Load the crude aqueous extract onto the resin column.

  • Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.[1]

  • Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[1]

  • Collect the eluate containing the purified total alkaloids. The resulting product is expected to contain over 50% total alkaloids.[1]

  • Evaporate the solvent from the eluate to obtain the dried total alkaloid extract.

Stage 2: Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This stage focuses on the separation of individual alkaloids from the purified total alkaloid extract to isolate this compound.

1. Sample Preparation:

  • Dissolve the dried total alkaloid extract in the initial mobile phase for HPLC to a suitable concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Preparative HPLC Conditions:

  • Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A C18 reversed-phase preparative column is a suitable choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve the best separation of this compound from other alkaloids. A two-dimensional preparative HPLC approach, using different pH values in each dimension (e.g., pH 3.5 in the first and pH 10.0 in the second), can significantly improve separation efficiency.

  • Detection: Monitor the eluent using a UV detector at a wavelength of approximately 280 nm.[2]

  • Fraction Collection: Collect fractions corresponding to the peak of this compound based on the chromatogram.

3. Post-Isolation Processing:

  • Combine the fractions containing pure this compound.

  • Remove the solvent from the collected fractions under reduced pressure to yield the purified this compound.

4. Purity Analysis and Quantification by Analytical HPLC:

  • A validated analytical HPLC method is essential for confirming the purity of the isolated this compound and for its quantification.

  • Instrumentation: An analytical HPLC system with a UV detector.

  • Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like formic or acetic acid is commonly used.

  • Detection: UV detection at approximately 280 nm.[2]

  • Quantification: Generate a calibration curve using a certified reference standard of this compound. Determine the concentration and purity of the isolated sample by comparing its peak area to the calibration curve.

Visualizations

Workflow for Extraction and Purification of Total Alkaloids

Extraction_Workflow Start Dried Corydalis yanhusuo Tubers Grinding Grinding (50 mesh) Start->Grinding Extraction Reflux Extraction (70% Ethanol, pH 10, 2x60 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Ethanol Recovery) Filtration->Concentration Dilution Dilution with Water Concentration->Dilution Column_Loading Loading onto NKA-9 Macroporous Resin Dilution->Column_Loading Washing Washing (5 BV Distilled Water) Column_Loading->Washing Elution Elution (12 BV 70% Ethanol) Washing->Elution Final_Product Purified Total Alkaloid Extract Elution->Final_Product

Caption: Workflow for the optimized extraction and purification of total alkaloids from Corydalis yanhusuo.

Logical Flow for the Isolation of this compound

Isolation_Workflow Total_Alkaloids Purified Total Alkaloid Extract Prep_HPLC Preparative HPLC (C18 Column, Gradient Elution) Total_Alkaloids->Prep_HPLC Fraction_Collection Fraction Collection (UV Detection at 280 nm) Prep_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Compound Isolated this compound Solvent_Evaporation->Pure_Compound Purity_Analysis Purity and Quantification (Analytical HPLC) Pure_Compound->Purity_Analysis Final_Result Pure this compound with Known Purity and Concentration Purity_Analysis->Final_Result

Caption: Logical workflow for the isolation and purity assessment of this compound.

References

Application Notes and Protocols for the Isolation and Purification of (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Corypalmine is a protoberberine alkaloid found in various species of the Corydalis genus, which is extensively used in traditional medicine.[1] This compound and its related alkaloids exhibit a range of pharmacological activities, making them of significant interest to researchers in drug discovery and development. The effective isolation and purification of this compound from its natural sources are crucial for further pharmacological studies and potential therapeutic applications. This document provides detailed methodologies for the extraction, separation, and purification of this compound, compiled from established scientific research.

Data Presentation

The following table summarizes the quantitative data related to the alkaloid content in purified extracts from Corydalis yanhusuo, which includes this compound. This data provides an expected yield for a range of alkaloids in a purified extract obtained through an optimized reflux extraction followed by macroporous resin purification.

AlkaloidContent in Purified Extract (%)
Dehydrocorydaline13.11
Glaucine14.03
(+)-Corydaline3.55
Tetrahydropalmatine3.13
Coptisine2.79
Protopine2.71
(R)-(+)-Corypalmine 2.37
Palmatine hydrochloride2.24
Total Alkaloids >50
Data sourced from an optimized reflux extraction followed by macroporous resin purification.[2][3][4]

Experimental Protocols

This section outlines two primary methodologies for the isolation and purification of this compound from Corydalis species. Method 1 is a broad approach to obtain a total alkaloid extract with a significant percentage of this compound. Method 2 provides a more general approach for the separation of individual alkaloids.

Method 1: Optimized Reflux Extraction and Macroporous Resin Purification

This method is adapted from an optimized protocol for the extraction of total alkaloids from Corydalis yanhusuo and is suitable for obtaining a high yield of a mixture of alkaloids, from which this compound can be further isolated.[2][5]

1. Preparation of Plant Material:

  • Obtain dried tubers of Corydalis yanhusuo.

  • Grind the tubers into a coarse powder (approximately 50 mesh).[2][4]

2. Extraction:

  • Weigh 500 g of the powdered C. yanhusuo.[5]

  • Prepare the extraction solvent: 70% ethanol with the pH adjusted to 10 using diluted ammonia.[4]

  • Add the solvent to the plant material at a liquid-to-solid ratio of 20:1 (v/w).[4]

  • Heat the mixture and perform reflux extraction for 60 minutes.[5]

  • Filter the mixture to collect the filtrate.

  • Repeat the reflux extraction with fresh solvent for another 60 minutes and filter.[5]

  • Combine the filtrates from both extractions.[5]

  • Concentrate the combined filtrate under reduced pressure to recover the ethanol.[5]

  • Dilute the resulting aqueous solution with water to a final volume of 1000 mL.[5]

3. Purification using Macroporous Adsorption Resin:

  • Select NKA-9 macroporous adsorption resin for the separation and enrichment of C. yanhusuo alkaloids.[2][3]

  • Pack a column with the pre-treated resin.

  • Load the crude extract onto the resin column.[3]

  • Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.[2][4]

  • Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[2][3]

  • Collect the eluate containing the purified total alkaloids. The resulting product is expected to contain over 50% total alkaloids.[2][4]

4. Isolation of this compound:

  • The purified total alkaloid extract can be further subjected to preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate individual alkaloids, including this compound.[4][6]

Method 2: High-Speed Counter-Current Chromatography (HSCCC) for Alkaloid Separation

This method is effective for the rapid separation of alkaloids from a crude extract of Corydalis species.[6]

1. Preparation of Crude Extract:

  • Prepare a crude alkaloid extract from the desired Corydalis species using a suitable solvent extraction method (e.g., methanol or ethanol extraction).

2. HSCCC System and Solvent Selection:

  • Apparatus: A high-speed counter-current chromatograph.

  • Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. A system composed of n-butanol-ethyl acetate-water-formic acid (5:1:5:0.01) has been used for the separation of alkaloids from Corydalis saxicola.[6][7]

3. HSCCC Operation:

  • Dissolve the crude extract in a mixture of the upper and lower phases of the selected solvent system.[7]

  • Inject the sample into the HSCCC instrument.

  • Pump the mobile phase through the column at an appropriate flow rate.

  • Monitor the elution profile using a UV detector.[7]

4. Fraction Collection and Analysis:

  • Collect fractions based on the peaks observed in the chromatogram.[7]

  • Analyze the collected fractions using analytical HPLC or UPLC-MS/MS to identify the fractions containing this compound.[8][9]

  • Combine the pure fractions of this compound and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflows

cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation start Dried Corydalis Tubers powder Powdered Plant Material (50 mesh) start->powder extract Reflux Extraction (70% Ethanol, pH 10, 60 min, 2x) powder->extract filtrate Combined Filtrate extract->filtrate concentrate Concentrated Crude Extract filtrate->concentrate resin Macroporous Resin Chromatography (NKA-9) concentrate->resin wash Wash with Distilled Water resin->wash elute Elute with 70% Ethanol wash->elute total_alkaloids Purified Total Alkaloids elute->total_alkaloids hplc Preparative HPLC / HSCCC total_alkaloids->hplc corypalmine This compound hplc->corypalmine

Caption: Workflow for the isolation of this compound.

cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_collection Collection & Analysis title High-Speed Counter-Current Chromatography (HSCCC) Workflow crude_extract Crude Alkaloid Extract solvent_system Prepare Two-Phase Solvent System (e.g., n-butanol-ethyl acetate-water-formic acid) crude_extract->solvent_system sample_prep Dissolve Extract in Solvent Phases solvent_system->sample_prep injection Inject Sample into HSCCC sample_prep->injection elution Pump Mobile Phase injection->elution detection Monitor Elution with UV Detector elution->detection fraction_collection Collect Fractions detection->fraction_collection analysis Analyze Fractions (HPLC/UPLC-MS/MS) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Evaporate Solvent pooling->evaporation pure_compound Purified this compound evaporation->pure_compound

References

Application Notes & Protocols for UPLC-MS/MS Quantitative Analysis of (+)-Corypalmine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Corypalmine is a tetracyclic isoquinoline alkaloid isolated from the rhizome of Corydalis species, which has been investigated for its potential therapeutic effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides a detailed application note and protocol for the sensitive and selective quantification of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method described herein is based on established and validated procedures, ensuring reliability and reproducibility for research and drug development purposes.[1][2]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

  • Biological plasma samples

  • This compound and internal standard (IS) (e.g., Berberrubine or l-isocorypalmine) stock solutions[1][3]

  • Ethyl acetate (or other suitable organic solvent)

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Pipette a specific volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.

  • Add the internal standard (IS) solution to each sample, except for the blank matrix.

  • Vortex mix for 1 minute.

  • Add the extraction solvent (e.g., ethyl acetate) to the sample.

  • Vortex mix vigorously for 5-10 minutes to ensure thorough extraction.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a specific volume of the reconstitution solution (mobile phase).[4]

  • Vortex mix to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

Chromatographic Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1][4]

  • Mobile Phase: A gradient of acetonitrile and 10 mmol/L ammonium acetate (containing 0.1% formic acid) is commonly used.[1][2]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[1][2]

  • Column Temperature: Maintain the column at 40°C.[1][2]

  • Injection Volume: 5 µL.[4]

  • Total Run Time: Approximately 4.0 minutes.[1][2]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][4]

  • MRM Transitions:

    • This compound: m/z 342.2 → 178.0[1][4]

    • Internal Standard (Berberrubine): m/z 322.1 → 307.0[1][4]

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters for the UPLC-MS/MS quantitative analysis of this compound in biological samples.

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range1 - 1000 ng/mL[1][2]
Correlation Coefficient (r)> 0.995[1][2]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[1][2]

Table 2: Precision and Accuracy

Quality Control (QC) LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC< 14%[1][2]< 14%[1][2]97.5 - 109.0%[1][2]
Medium QC< 14%[1][2]< 14%[1][2]97.5 - 109.0%[1][2]
High QC< 14%[1][2]< 14%[1][2]97.5 - 109.0%[1][2]

Table 3: Recovery and Matrix Effect

ParameterValue
Mean Recovery> 69.6%[1][2]
Matrix Effect96.8 - 107.6%[1][2]

Visualizations

Experimental Workflow

G UPLC-MS/MS Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Collection B Addition of Internal Standard A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Evaporation to Dryness C->D E Reconstitution in Mobile Phase D->E F Injection into UPLC System E->F G Chromatographic Separation (UPLC BEH C18 Column) F->G H Mass Spectrometric Detection (ESI+, MRM) G->H I Peak Integration and Quantification H->I J Pharmacokinetic Analysis I->J

Caption: Workflow for this compound analysis.

Potential Signaling Pathway Involvement

While the direct signaling pathways of this compound are still under detailed investigation, related compounds from Corydalis have been shown to interact with pathways involved in inflammation and pain. The following diagram illustrates a potential relevant pathway.

G Hypothesized Signaling Pathway for Anti-inflammatory Effects cluster_0 Cellular Response A This compound B Target Protein (e.g., Receptor) A->B Binds to C Inhibition of Pro-inflammatory Mediators B->C Activates D IKK Complex B->D Inhibits I Anti-inflammatory Effect C->I E Phosphorylation of IκBα D->E F Degradation of IκBα E->F G NF-κB Activation F->G H Transcription of Inflammatory Genes G->H H->I Leads to Inflammation

Caption: Potential anti-inflammatory pathway.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Corydalis Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of alkaloids in Corydalis species using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for quality control, pharmacokinetic studies, and natural product discovery.

Introduction

Corydalis, a genus in the Papaveraceae family, is a source of numerous isoquinoline alkaloids with a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects. Accurate and reliable analytical methods are crucial for the standardization of Corydalis extracts and the development of new therapeutics. HPLC, particularly when coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), is a powerful technique for the separation and quantification of these structurally diverse alkaloids.[1][2][3] This document details established protocols for sample preparation, chromatographic separation, and quantitative analysis.

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Corydalis Rhizome

This protocol describes a common method for the extraction of total alkaloids from the dried rhizome of Corydalis.

Materials:

  • Dried and powdered Corydalis rhizome

  • 70% Ethanol (v/v) in water with pH adjusted to 10 with diluted ammonia[4]

  • Methanol

  • 0.01 M Hydrochloric acid

  • 1 M Sodium hydroxide

  • Ethyl acetate

  • Rotary evaporator

  • Filtration apparatus (e.g., vacuum filtration)

  • 0.45 µm membrane filter

Procedure:

  • Reflux Extraction: Weigh an appropriate amount of powdered Corydalis rhizome. Add 20 times the weight of 70% ethanol (pH 10). Heat the mixture at reflux for 60 minutes. Repeat the extraction process twice.[4]

  • Filtration and Concentration: Combine the filtrates from the two extraction steps and filter them. Concentrate the filtrate using a rotary evaporator to recover the ethanol.[4][5]

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Suspend the residue in 0.01 M hydrochloric acid and filter the solution.[5]

    • Adjust the pH of the filtrate to 12 with 1 M sodium hydroxide.[5]

    • Perform liquid-liquid extraction three times with an equal volume of ethyl acetate.[5]

  • Final Concentration: Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator to obtain the total alkaloid extract.[5]

  • Sample Solution Preparation: Dissolve a precisely weighed amount of the dried extract in methanol to a known concentration. Filter the solution through a 0.45 µm membrane filter before HPLC analysis.[2][5]

HPLC Method for Simultaneous Determination of Multiple Alkaloids

This protocol is based on a validated method for the simultaneous determination of eleven major alkaloids in Corydalis decumbens.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

Chromatographic Conditions:

  • Mobile Phase A: 0.2% acetic acid in water, with the pH adjusted to 5.0 with triethylamine.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A stepwise gradient can be optimized for the specific alkaloids of interest. A representative gradient is as follows:

    • 0-5 min: 5% B

    • 5-15 min: 5-10% B

    • 15-45 min: 10-30% B

    • 45-65 min: 30-85% B

    • 65-90 min: 85% B[2]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 280 nm for general alkaloid profiling.[1] Specific wavelengths such as 205 nm, 220 nm, or 340 nm can be used for quantifying particular alkaloids.[6]

  • Injection Volume: 20 µL.[6]

Data Presentation

Quantitative data from various studies on the HPLC analysis of Corydalis alkaloids are summarized below for easy comparison.

Table 1: Linearity and Correlation Coefficients for Selected Corydalis Alkaloids

AlkaloidLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)Reference
Protopine0.1–1.0 mg/Ly = 1.132x + 0.023> 0.999[7]
Tetrahydropalmatine0.1–1.0 mg/L-> 0.993[7]
Tetrahydroberberine0.1–1.0 mg/L-> 0.993[7]
Coptisine--0.9994–0.9999[1]
Palmatine--0.9994–0.9999[1]
Berberine--0.9994–0.9999[1]
Corydaline--0.9994–0.9999[1]
(+)-Tetrahydropalmatine1.0 - 500 ng/mL-≥0.9994[8]
(-)-Tetrahydropalmatine1.5 - 500 ng/mL-≥0.9994[8]
(+)-Tetrahydroberberine1.0 - 500 ng/mL-≥0.9994[8]
(-)-Tetrahydroberberine3.0 - 500 ng/mL-≥0.9994[8]
(+)-Tetrahydrocoptisine1.5 - 500 ng/mL-≥0.9994[8]
(-)-Tetrahydrocoptisine1.8 - 500 ng/mL-≥0.9994[8]

Table 2: Recovery, Limits of Detection (LOD), and Limits of Quantification (LOQ) for Selected Corydalis Alkaloids

AlkaloidAverage Recovery (%)LOD (mg/L)LOQ (µg/L)Reference
Protopine-0.01040.0[7]
Tetrahydropalmatine---[7]
Tetrahydroberberine---[7]
11 Major Alkaloids93.66–100.54--[1]
(+)-Tetrahydropalmatine98.9 - 101.3-1.0 ng/mL[8]
(-)-Tetrahydropalmatine98.9 - 101.3-1.5 ng/mL[8]
(+)-Tetrahydroberberine98.9 - 101.3-1.0 ng/mL[8]
(-)-Tetrahydroberberine98.9 - 101.3-3.0 ng/mL[8]
(+)-Tetrahydrocoptisine98.9 - 101.3-1.5 ng/mL[8]
(-)-Tetrahydrocoptisine98.9 - 101.3-1.8 ng/mL[8]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Corydalis alkaloids, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Corydalis Rhizome Powder extraction Solvent Extraction (e.g., 70% Ethanol, pH 10) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration enrichment Acid-Base Extraction concentration->enrichment final_sample Total Alkaloid Extract enrichment->final_sample dissolution Dissolve in Methanol final_sample->dissolution filtration_final 0.45 µm Filtration dissolution->filtration_final hplc HPLC-DAD/MS Analysis filtration_final->hplc chromatogram Chromatogram Acquisition hplc->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for HPLC analysis of Corydalis alkaloids.

Logical Relationship of HPLC Method Components

This diagram shows the key components and their logical connections in a typical HPLC method for alkaloid analysis.

hplc_method mobile_phase Mobile Phase A: Aqueous (pH adjusted) B: Organic (Acetonitrile) pump HPLC Pump (Gradient Elution) mobile_phase->pump injector Autosampler (Sample Injection) pump->injector column Stationary Phase C18 Column injector->column detector Detector (DAD or MS) column->detector data_system Data Acquisition System detector->data_system

Caption: Key components of the HPLC system and their interactions.

References

Application Notes and Protocols for the Bioactivity-Guided Fractionation of (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the bioactivity-guided fractionation and isolation of (+)-Corypalmine from its natural sources, primarily plants of the Corydalis genus. This compound, a protoberberine alkaloid, has demonstrated a range of pharmacological activities, including acetylcholinesterase (AChE) inhibition and potential anti-inflammatory effects, making it a compound of interest for drug discovery and development. These protocols are designed to guide researchers through the process of extraction, fractionation, and isolation, using specific bioassays to track and enrich the active compound. The methodologies are compiled from established scientific literature and are presented with clarity and detail to ensure reproducibility.

Introduction to this compound and Bioactivity-Guided Fractionation

This compound is an isoquinoline alkaloid found in various species of the Papaveraceae family, most notably in the tubers of Corydalis plants such as Corydalis yanhusuo and Corydalis cava.[1][2] These plants have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties.[3] Modern pharmacological studies have identified alkaloids as the primary bioactive constituents, with activities including acetylcholinesterase (AChE) inhibition, which is relevant to the treatment of neurodegenerative diseases like Alzheimer's disease.[2][4]

Bioactivity-guided fractionation is a strategy used to isolate bioactive natural products from complex mixtures, such as plant extracts.[5] The process involves a stepwise separation of the extract, with each resulting fraction being tested for a specific biological activity. The most active fractions are then selected for further purification until a pure, active compound is isolated.[5] This approach is highly efficient as it focuses purification efforts on the components of interest, saving time and resources.

This guide will focus on two primary bioactivities for the guided isolation of this compound: Acetylcholinesterase (AChE) inhibition and anti-inflammatory activity.

Data Presentation: Quantitative Summary

The following tables summarize quantitative data relevant to the isolation and bioactivity of this compound and related alkaloids from Corydalis species.

Table 1: Content and Yield of this compound

Plant SourceExtraction & Purification MethodAnalyteYield/ContentReference
Corydalis yanhusuoOptimized reflux with 70% ethanol (pH 10), followed by macroporous resin purification.(R)-(+)-Corypalmine2.37% of the total alkaloid product (>50% of the final purified extract).[6]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Corydalis Alkaloids

CompoundSourceBioassayIC₅₀ (µM)Reference
BerberineCorydalis yanhusuoEllman's Method0.47 ± 0.01[2]
PalmatineCorydalis yanhusuoEllman's Method0.74 ± 0.06[2]
CoptisineCorydalis yanhusuoEllman's Method1.01 ± 0.03[2]
DehydrocorydalineCorydalis yanhusuoEllman's Method0.62 ± 0.05[2]
JatrorrhizineCorydalis yanhusuoEllman's Method2.08 ± 0.09[2]
Unnamed Alkaloid (Comp. 5)Corydalis racemosaEllman's Method10.2[1]
Unnamed Alkaloid (Comp. 6)Corydalis racemosaEllman's Method63.4[1]

Note: IC₅₀ value for this compound itself is not explicitly detailed in the searched literature for AChE inhibition, but the activity of the total extract and related protoberberine alkaloids suggests it is a contributing component.

Experimental Protocols

This section provides detailed protocols for the extraction, bioactivity-guided fractionation, and isolation of this compound.

General Extraction of Total Alkaloids

This initial step is designed to obtain a crude alkaloid extract from the plant material.

Protocol 1: Optimized Reflux Extraction

  • Plant Material Preparation:

    • Obtain dried tubers of Corydalis yanhusuo.

    • Grind the tubers into a coarse powder (approx. 50 mesh).[7]

  • Extraction:

    • Weigh 500 g of the powdered plant material.

    • Prepare the extraction solvent: 70% ethanol with the pH adjusted to 10 using diluted ammonia.[7]

    • Add the solvent to the plant material at a liquid-to-solid ratio of 20:1 (v/w).[7]

    • Perform reflux extraction for 60 minutes.[7]

    • Filter the mixture to collect the filtrate.

    • Repeat the reflux extraction on the plant residue with fresh solvent for another 60 minutes and filter.

    • Combine the filtrates from both extractions.

  • Concentration:

    • Concentrate the combined filtrate under reduced pressure to recover the ethanol, yielding a crude aqueous extract.[7]

Bioassay-Guided Fractionation Workflow

The crude extract obtained from Protocol 1 will be subjected to fractionation, with each fraction's bioactivity assessed to guide subsequent purification steps.

G cluster_0 Phase 1: Extraction & Initial Fractionation cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Isolation & Purification start Powdered Corydalis Tubers extraction Protocol 1: Reflux Extraction (70% EtOH, pH 10) start->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract fractionation Protocol 3.3: Solvent Partitioning crude_extract->fractionation bioassay Protocol 3.4/3.5: AChE Inhibition or Anti-inflammatory Assay fractionation->bioassay Test Fractions active_fraction Most Active Fraction (e.g., Ethyl Acetate) bioassay->active_fraction Identify Active Fraction cc Protocol 3.6: Silica Gel Column Chromatography active_fraction->cc sub_fractions Sub-fractions (F1, F2, F3...) cc->sub_fractions sub_fractions->bioassay Test Sub-fractions prep_hplc Preparative HPLC sub_fractions->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: Workflow for bioactivity-guided isolation of this compound.

Protocol: Sequential Solvent Partitioning
  • Preparation: Take the crude aqueous extract from Protocol 1 and dilute it with water.

  • Hexane Partition: Perform liquid-liquid extraction of the aqueous solution with n-hexane three times to remove non-polar impurities. Discard the hexane layers.

  • Ethyl Acetate Partition: Adjust the pH of the remaining aqueous layer to ~9-10 with Na₂CO₃ or ammonia. Extract this basic solution sequentially with ethyl acetate (EtOAc) three times. Combine the EtOAc fractions.

  • Aqueous Layer: Retain the remaining aqueous layer.

  • Drying and Concentration: Dry the combined EtOAc fraction over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the EtOAc fraction. Evaporate the remaining aqueous layer to yield the water-soluble fraction.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to determine the AChE inhibitory activity of the crude extract and subsequent fractions.

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in PB.

    • ATCI solution: 14 mM acetylthiocholine iodide in deionized water.

    • AChE enzyme solution: 0.5 U/mL in PB.

    • Test samples: Dissolve fractions in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure (96-well plate):

    • To each well, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of PB.

    • Add 25 µL of the test sample solution at various concentrations.

    • Mix and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AChE enzyme solution.

    • Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of reaction is determined. A blank containing all components except the enzyme is used for correction. Galantamine can be used as a positive control.

  • Calculation:

    • Calculate the percentage of inhibition for each sample concentration.

    • Determine the IC₅₀ value (the concentration of the sample that inhibits 50% of enzyme activity) by plotting inhibition percentage against sample concentration.

Protocol: Anti-inflammatory Assay (LPS-induced TNF-α release in RAW 264.7 Macrophages)

This assay measures the ability of fractions to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test fractions for 2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6-24 hours to induce an inflammatory response. A vehicle control (no fraction, no LPS) and a positive control (LPS only) must be included.

    • Collect the cell culture supernatant.

  • Quantification of TNF-α:

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the TNF-α levels in the fraction-treated groups to the LPS-only group to determine the percentage of inhibition.

    • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.[8]

Protocol: Chromatographic Isolation of this compound

The fraction demonstrating the highest bioactivity (e.g., the ethyl acetate fraction) is subjected to further chromatographic purification.

  • Silica Gel Column Chromatography:

    • Pack a silica gel column with a suitable solvent system (e.g., a gradient of n-hexane:chloroform or chloroform:methanol).

    • Load the active fraction onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Test the collected fractions again using the chosen bioassay (AChE or anti-inflammatory) to identify the sub-fractions containing the active compound(s).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the most active sub-fractions and concentrate them.

    • Further purify the concentrated active sub-fraction using preparative HPLC.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient system, for example, of acetonitrile and water (containing an additive like 0.1% formic acid).

    • Detection: UV detector (e.g., at 280 nm).

    • Collect the peak corresponding to this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) and by comparison with literature data.

Signaling Pathway Visualization

Corydalis alkaloids often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Degrades NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Corypalmine This compound Corypalmine->MAPK_pathway Inhibits Corypalmine->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Cytokines Transcription

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the bioactivity-guided isolation of this compound. By employing systematic extraction, solvent partitioning, and chromatographic techniques, guided by robust bioassays for AChE inhibition or anti-inflammatory activity, researchers can efficiently isolate this promising natural product for further pharmacological investigation and potential drug development. The provided workflows and pathway diagrams serve as valuable tools for planning and executing these studies.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Study of (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vivo pharmacokinetic study of (+)-Corypalmine in animal models. The procedures outlined below cover animal preparation, drug administration, blood sample collection, and bioanalytical methods for the quantification of this compound in plasma.

Animal Model

Species: Sprague-Dawley Rats Sex: Male Weight: 200-250 g Acclimation Period: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment, with free access to standard laboratory chow and water.

Experimental Design

The study is designed to determine the pharmacokinetic profile of this compound following both intravenous (IV) and oral (PO) administration to determine its absolute bioavailability.

  • Group 1 (Intravenous): n = 6 rats, single dose of 5 mg/kg this compound.

  • Group 2 (Oral): n = 6 rats, single dose of 20 mg/kg this compound.

Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water. Food can be returned 4 hours post-dosing.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
C₀ (ng/mL) To be determinedN/A
Cₘₐₓ (ng/mL) N/ATo be determined
Tₘₐₓ (h) N/ATo be determined
AUC₀₋ₜ (ng·h/mL) To be determinedTo be determined
AUC₀₋ᵢₙf (ng·h/mL) To be determinedTo be determined
t₁/₂ (h) To be determinedTo be determined
CL (L/h/kg) To be determinedTo be determined
Vd (L/kg) To be determinedN/A
F (%) N/ATo be determined

C₀: Initial plasma concentration; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time 0 to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

Drug Formulation
  • Intravenous Formulation (5 mg/mL): Dissolve this compound in a vehicle of 5% DMSO, 40% PEG400, and 55% saline. The solution should be sterile-filtered before administration.

  • Oral Formulation (10 mg/mL): Suspend this compound in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) in water.

Drug Administration

4.2.1. Intravenous Administration

  • Anesthetize the rat using isoflurane.

  • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[1]

  • Place the rat in a suitable restrainer.

  • Disinfect the tail with 70% ethanol.

  • Using a 27-30 gauge needle, inject the formulation slowly into one of the lateral tail veins.[1][2]

  • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

4.2.2. Oral Administration (Oral Gavage)

  • Gently restrain the rat.[3][4]

  • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).[5]

  • Insert the gavage needle with a ball tip into the esophagus.[3][4]

  • Administer the suspension slowly.[4]

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress.[3]

Blood Sample Collection
  • Collect blood samples (approximately 0.25 mL) from the saphenous vein or tail vein at the following time points:

    • Intravenous: 0 (predose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Oral: 0 (predose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • For saphenous vein collection, shave the area over the vein and apply gentle pressure to visualize the vessel.[6][7] Puncture the vein with a 25-27 gauge needle and collect the blood into a heparinized capillary tube.[6]

  • For tail vein collection, make a small incision in the lateral tail vein and collect the dripping blood.[6][7]

  • Place the collected blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS Quantification

A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the determination of this compound in rat plasma.[8]

4.4.1. Sample Preparation

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., Tetrahydropalmatine-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.4.2. UPLC-MS/MS Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-0.5 min, 5% B; 0.5-2.0 min, 5-95% B; 2.0-2.5 min, 95% B; 2.5-2.6 min, 95-5% B; 2.6-3.0 min, 5% B
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometer Waters Xevo TQ-S
Ionization Mode ESI Positive
MRM Transitions This compound: m/z 342.2 → 192.1IS: To be determined based on chosen standard

4.4.3. Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Diagrams

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing_IV Intravenous Dosing (5 mg/kg) Animal_Acclimation->Dosing_IV Dosing_Oral Oral Gavage (20 mg/kg) Animal_Acclimation->Dosing_Oral Formulation_Prep Drug Formulation (IV and Oral) Formulation_Prep->Dosing_IV Formulation_Prep->Dosing_Oral Blood_Collection Serial Blood Sampling (Saphenous/Tail Vein) Dosing_IV->Blood_Collection Dosing_Oral->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation Sample_Storage->Sample_Prep UPLC_MSMS UPLC-MS/MS Quantification Sample_Prep->UPLC_MSMS PK_Analysis Pharmacokinetic Analysis UPLC_MSMS->PK_Analysis

Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R Dopamine D1 Receptor PI3K PI3K D1R->PI3K D2R Dopamine D2 Receptor D2R->PI3K JAK2 JAK2 D2R->JAK2 Akt Akt PI3K->Akt Gene_Expression Gene Expression (Neuroprotection, Anti-inflammation) Akt->Gene_Expression STAT3 STAT3 JAK2->STAT3 STAT3->Gene_Expression Corypalmine This compound Corypalmine->D1R Antagonist Corypalmine->D2R Antagonist

Caption: Postulated signaling pathway of this compound via dopamine receptor antagonism.

References

Application Notes and Protocols for Evaluating (+)-Corypalmine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Corypalmine is a protoberberine alkaloid with potential therapeutic applications. Evaluating its cytotoxic profile is a critical first step in the drug development process to determine its safety and potential as an anti-cancer agent. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound. The described assays will measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Data Presentation

The following tables are designed to summarize the quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± X.X
1X.X ± X.X
5X.X ± X.X
10X.X ± X.Xrowspan="5">X.X
25X.X ± X.X
50X.X ± X.X
100X.X ± X.X

Table 2: Membrane Integrity as Determined by LDH Release Assay

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)0 ± X.X
1X.X ± X.X
5X.X ± X.X
10X.X ± X.X
25X.X ± X.X
50X.X ± X.X
100X.X ± X.X
Positive Control (Lysis Buffer)100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

This compound Concentration (µM)% Live Cells (Annexin V-/PI-) (Mean ± SD)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)% Necrotic Cells (Annexin V-/PI+) (Mean ± SD)
0 (Vehicle Control)X.X ± X.XX.X ± X.XX.X ± X.XX.X ± X.X
10X.X ± X.XX.X ± X.XX.X ± X.XX.X ± X.X
25X.X ± X.XX.X ± X.XX.X ± X.XX.X ± X.X
50X.X ± X.XX.X ± X.XX.X ± X.XX.X ± X.X

Experimental Protocols

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1][3] The amount of formazan produced is proportional to the number of viable cells.[2]

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Treat with this compound (24-72h) A->B C Add MTT reagent (3-4h incubation) B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[4] Remove the old medium and treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the formazan is completely dissolved.[3] Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[5][6]

Workflow for LDH Cytotoxicity Assay

LDH_Workflow A Seed cells and treat with This compound B Incubate for desired exposure period A->B C Collect supernatant from each well B->C D Add LDH reaction mixture C->D E Incubate at room temperature D->E F Add stop solution and measure absorbance at 490 nm E->F

Caption: Workflow of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate as described for the MTT assay. Treat cells with various concentrations of this compound and incubate for the desired period.[5]

  • Controls: Include the following controls on each plate: no-cell control (medium only), vehicle-only cells control, and a maximum LDH release control (cells treated with a lysis buffer).[5][7]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Absorbance Measurement: Add 50 µL of stop solution to each well.[8] Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance (from the no-cell control) from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[10][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases->Apoptosis

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the enzyme inhibitory properties of (+)-Corypalmine, an isoquinoline alkaloid of significant interest. This document outlines detailed protocols for relevant in vitro enzyme inhibition assays and presents the known inhibitory data for this compound.

Introduction

This compound is a bioactive alkaloid isolated from various plant species, including those of the Corydalis genus. It has been investigated for a range of pharmacological activities. Understanding its interaction with key enzymes is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This document focuses on the in vitro assays for prolyl endopeptidase (PREP), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), enzymes against which this compound has been evaluated.

Data Presentation

The inhibitory activity of this compound against key enzymes is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function.

EnzymeSubstrateIC50 of this compound (µM)Reference
Prolyl Endopeptidase (PREP/POP)Cell-free assay128.0[1]
Acetylcholinesterase (AChE)Acetylthiocholine> 100 (inactive)[2]
Butyrylcholinesterase (BChE)Butyrylthiocholine> 100 (inactive)[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflows for the described enzyme inhibition assays.

experimental_workflow_prep cluster_prep Prolyl Endopeptidase (PREP) Inhibition Assay Workflow prep_reagents Prepare Reagents: - PREP Enzyme - Fluorogenic Substrate (Z-Gly-Pro-AMC) - Assay Buffer - this compound dilutions plate_setup Plate Setup (96-well): - Add this compound dilutions - Add PREP enzyme prep_reagents->plate_setup pre_incubation Pre-incubation (Allow inhibitor-enzyme interaction) plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add Z-Gly-Pro-AMC pre_incubation->reaction_initiation measurement Kinetic Measurement: Read fluorescence (Ex/Em: 380/460 nm) reaction_initiation->measurement data_analysis Data Analysis: - Calculate initial velocity - Determine % inhibition - Calculate IC50 measurement->data_analysis

Workflow for PREP Inhibition Assay.

experimental_workflow_cholinesterase cluster_cholinesterase Cholinesterase (AChE/BChE) Inhibition Assay Workflow (Ellman's Method) chol_reagents Prepare Reagents: - AChE/BChE Enzyme - Substrate (ATChI/BTChI) - DTNB (Ellman's Reagent) - Buffer - this compound dilutions plate_setup_chol Plate Setup (96-well): - Add Buffer, DTNB - Add this compound dilutions - Add Enzyme chol_reagents->plate_setup_chol pre_incubation_chol Pre-incubation plate_setup_chol->pre_incubation_chol reaction_initiation_chol Initiate Reaction: Add Substrate (ATChI/BTChI) pre_incubation_chol->reaction_initiation_chol measurement_chol Kinetic Measurement: Read absorbance at 412 nm reaction_initiation_chol->measurement_chol data_analysis_chol Data Analysis: - Calculate reaction rate - Determine % inhibition - Calculate IC50 measurement_chol->data_analysis_chol

Workflow for Cholinesterase Inhibition Assay.

Experimental Protocols

Prolyl Endopeptidase (PREP) Inhibition Assay (Fluorogenic Method)

This protocol is adapted for a 96-well plate format and utilizes a fluorogenic substrate for high-throughput screening.

Materials:

  • Recombinant human PREP

  • Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mg/mL BSA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

    • Dilute the PREP enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a working solution of the fluorogenic substrate Z-Gly-Pro-AMC in the assay buffer. The final concentration should be near the Michaelis-Menten constant (Km) value for sensitivity to competitive inhibitors.[3]

  • Assay Protocol:

    • Add 2 µL of the this compound dilutions or DMSO (for control wells) to each well of the 96-well plate.

    • Add 48 µL of the diluted PREP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 50 µL of the Z-Gly-Pro-AMC working solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at 37°C, with readings taken every 60 seconds for 15-30 minutes.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays (Ellman's Method)

This spectrophotometric method is widely used for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) (e.g., from electric eel) or Butyrylcholinesterase (BChE) (e.g., from equine serum)

  • Acetylthiocholine iodide (ATChI) for AChE or Butyrylthiocholine iodide (BTChI) for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • This compound

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions.

    • Prepare stock solutions of ATChI and BTChI in deionized water.

    • Prepare a stock solution of DTNB in the phosphate buffer.

    • Prepare working solutions of AChE or BChE in the phosphate buffer.

  • Assay Protocol:

    • In each well of the 96-well plate, add the following in order:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

      • 20 µL of DTNB solution.

      • 20 µL of the this compound solution at various concentrations (or DMSO for the control).

      • 20 µL of the AChE or BChE enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).

    • Initiate the reaction by adding 20 µL of the respective substrate solution (ATChI for AChE, BTChI for BChE).

    • Immediately measure the absorbance at 412 nm kinetically for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dopamine N-Acetyltransferase (DNAT) Inhibition Assay Considerations

Currently, there is no specific published data on the direct inhibitory effect of this compound on dopamine N-acetyltransferase. However, related protoberberine alkaloids have been shown to influence the dopaminergic system, for instance, by inhibiting tyrosine hydroxylase, which is involved in dopamine synthesis.[4]

For researchers interested in exploring this potential interaction, a general in vitro N-acetyltransferase assay could be adapted. These assays typically monitor the production of Coenzyme A (CoA-SH), a product of the acetyl transfer reaction from Acetyl-CoA to the amine substrate (dopamine in this case).

General Principles of N-Acetyltransferase Assays:

  • DTNB-based colorimetric assay: The free thiol group of the produced CoA-SH reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[5]

  • Fluorescence-based assay: A fluorescent probe, such as ThioGlo4, can react with the CoA-SH to produce a fluorescent adduct, offering higher sensitivity.[6][7]

To adapt this for DNAT, one would need:

  • A source of N-acetyltransferase with activity towards dopamine.

  • Dopamine as the acetyl acceptor substrate.

  • Acetyl-Coenzyme A (Ac-CoA) as the acetyl donor.

  • A detection reagent for CoA-SH (DTNB or a fluorescent probe).

A detailed protocol would require optimization of enzyme and substrate concentrations, and validation with known inhibitors.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the enzyme inhibitory properties of this compound. The data indicates that this compound is an inhibitor of prolyl endopeptidase, while its activity against acetylcholinesterase and butyrylcholinesterase is negligible. Further research into its effects on other enzymes, such as those in the dopaminergic pathway, could provide a more complete understanding of its pharmacological profile.

References

Application Notes and Protocols for the Preparation of (+)-Corypalmine Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Corypalmine is a protoberberine alkaloid found in various plant species. It has garnered significant interest in pharmacological research due to its potential therapeutic properties. Accurate and reproducible quantification of this compound in various matrices is paramount for reliable preclinical and clinical research. The preparation of accurate standard solutions is the foundation for any quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These application notes provide a detailed protocol for the preparation of this compound standard solutions for analytical research purposes.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling and the preparation of accurate standard solutions.

PropertyValueReference
IUPAC Name(13aS)-2,9,10-trimethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizin-3-ol[1][2]
Molecular FormulaC₂₀H₂₃NO₄[1][2][3][4][5]
Molecular Weight341.4 g/mol [1][2][3][4][5][6]
AppearanceYellow powder[1]
PurityCommercially available with >98% purity[3][4][5]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][4][6][7]

Storage and Stability

Proper storage of both the solid compound and its solutions is critical to maintain the integrity of the analytical standard.

FormStorage ConditionStabilityReference
Solid Powder-20°C, dry and dark≥ 3 years[3][6][7]
Stock Solution (in DMSO)-80°C (aliquoted to avoid freeze-thaw cycles)1 year[6][7]
Stock Solution (in DMSO)-20°C1 month[6]

Experimental Protocols

The following protocols outline the step-by-step procedures for preparing a stock solution and subsequent working standard solutions of this compound.

Materials and Equipment
  • This compound standard (purity >98%)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol or Acetonitrile, HPLC or LC-MS grade

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath

Preparation of a 1 mg/mL Primary Stock Solution
  • Weighing: Accurately weigh approximately 1.0 mg of this compound standard into a clean, dry vial. Record the exact weight.

  • Dissolution: Add a small amount of DMSO to the vial to dissolve the solid. Vortex and sonicate briefly to ensure complete dissolution.

  • Transfer: Quantitatively transfer the dissolved solution to a 1.0 mL Class A volumetric flask.

  • Dilution: Rinse the vial with small aliquots of DMSO and add the rinsings to the volumetric flask. Bring the flask to volume with DMSO.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into amber glass vials in small aliquots to avoid repeated freeze-thaw cycles and store at -80°C.

Preparation of Working Standard Solutions and Calibration Curve

Working standard solutions are prepared by serially diluting the primary stock solution with a suitable diluent, typically the mobile phase used in the analytical method (e.g., a mixture of acetonitrile and water).

  • Intermediate Stock Solution: Prepare an intermediate stock solution of 100 µg/mL by diluting 100 µL of the 1 mg/mL primary stock solution to 1.0 mL with the chosen diluent.

  • Serial Dilutions: Perform serial dilutions of the intermediate stock solution to prepare a series of calibration standards. For instance, a calibration curve for a UPLC-MS/MS method could range from 1 to 1000 ng/mL.[8][9]

Standard Concentration (ng/mL)Volume of 100 µg/mL Intermediate Stock (µL)Final Volume (mL)Diluent
1000101Mobile Phase
50051Mobile Phase
20021Mobile Phase
10011Mobile Phase
5050 (from 1000 ng/mL)1Mobile Phase
2020 (from 1000 ng/mL)1Mobile Phase
1010 (from 1000 ng/mL)1Mobile Phase
55 (from 1000 ng/mL)1Mobile Phase
11 (from 1000 ng/mL)1Mobile Phase

Note: The specific concentrations for the calibration curve should be adapted based on the sensitivity of the analytical instrument and the expected concentration range of the analyte in the samples.

Analytical Method Considerations

The choice of analytical method will dictate the required concentration range of the standard solutions.

Analytical MethodTypical Concentration RangeKey ConsiderationsReference
HPLC-UVµg/mL rangeA reversed-phase C18 column is commonly used. The detection wavelength should be set at the maximum absorbance of this compound.[9]
UPLC-MS/MS1 - 1000 ng/mLThis method offers high sensitivity and selectivity. Electrospray ionization in positive ion mode is typically used.[8][9]

Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Working Standards cluster_2 Analytical Measurement weigh Weigh this compound Standard dissolve Dissolve in DMSO weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer dilute_stock Dilute to Volume with DMSO transfer->dilute_stock store_stock Store at -80°C in Aliquots dilute_stock->store_stock intermediate Prepare Intermediate Stock (e.g., 100 µg/mL) store_stock->intermediate Use Aliquot serial_dilute Perform Serial Dilutions intermediate->serial_dilute calibration_standards Generate Calibration Curve Standards (e.g., 1-1000 ng/mL) serial_dilute->calibration_standards analysis HPLC or LC-MS/MS Analysis calibration_standards->analysis

Caption: Workflow for the preparation of this compound standard solutions.

References

Application Notes and Protocols: (+)-Corypalmine in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies offer limited symptomatic relief, necessitating the exploration of novel drug candidates. (+)-Corypalmine, an active alkaloid isolated from the traditional Chinese medicinal herb Corydalis rhizome, has emerged as a compound of interest for its potential neuroprotective effects.[1] Components of Corydalis rhizome have demonstrated therapeutic potential by modulating key pathways implicated in AD, including neuroinflammation, oxidative stress, and cholinergic signaling.[2][3][4] These application notes provide a comprehensive overview of the methodologies to investigate the therapeutic potential of this compound in preclinical Alzheimer's disease research models.

Key Mechanisms of Action and Therapeutic Rationale

This compound is hypothesized to exert its neuroprotective effects through a multi-target approach, a common characteristic of many phytochemicals in AD research.[4] The primary areas of investigation for this compound include:

  • Anti-neuroinflammatory Effects: Neuroinflammation is a critical component in the pathogenesis of AD.[3][5] Compounds derived from Corydalis rhizome have been shown to modulate inflammatory pathways, potentially by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[2]

  • Antioxidant Properties: Oxidative stress is an early and significant factor in AD pathology, contributing to neuronal damage.[6][7] The therapeutic rationale is to investigate if this compound can mitigate reactive oxygen species (ROS) production and enhance endogenous antioxidant defense mechanisms.

  • Modulation of Aβ Toxicity: The aggregation of Aβ peptides is a central event in AD.[8] Research is focused on whether this compound can inhibit Aβ aggregation or protect neurons from Aβ-induced toxicity.

  • Inhibition of Tau Hyperphosphorylation: The hyperphosphorylation of tau protein leads to the formation of NFTs and neuronal death.[9][10] A key area of research is to determine if this compound can modulate the activity of kinases, such as GSK3β, which are involved in tau phosphorylation, potentially through pathways like PI3K/Akt.[11][12]

Data Presentation: In Vitro and In Vivo Efficacy (Hypothetical Data)

The following tables present hypothetical quantitative data to illustrate the expected outcomes from key experiments investigating the effects of this compound.

Table 1: Effect of this compound on Aβ₁₋₄₂-induced Cytotoxicity in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)p-value vs. Aβ₁₋₄₂
Control (Vehicle)-100 ± 5.2< 0.001
Aβ₁₋₄₂1052 ± 4.5-
Aβ₁₋₄₂ + this compound165 ± 3.8< 0.05
Aβ₁₋₄₂ + this compound578 ± 4.1< 0.01
Aβ₁₋₄₂ + this compound1089 ± 5.0< 0.001

Table 2: Effect of this compound on Tau Phosphorylation in SH-SY5Y Cells

Treatment GroupConcentration (µM)p-Tau (Ser396) / Total Tau Ratiop-value vs. Okadaic Acid
Control (Vehicle)-1.0 ± 0.1< 0.001
Okadaic Acid (OA)0.13.5 ± 0.4-
OA + this compound12.8 ± 0.3< 0.05
OA + this compound52.1 ± 0.2< 0.01
OA + this compound101.4 ± 0.1< 0.001

Table 3: Effect of this compound on Cognitive Performance in APP/PS1 Mice (Morris Water Maze)

Treatment GroupDose (mg/kg)Escape Latency (seconds) - Day 5p-value vs. APP/PS1 Vehicle
Wild-Type (WT)-20 ± 3.1< 0.001
APP/PS1 Vehicle-55 ± 6.2-
APP/PS1 + this compound542 ± 5.5< 0.05
APP/PS1 + this compound1031 ± 4.8< 0.01

Experimental Protocols

In Vitro Models

1. Cell Culture and Maintenance of SH-SY5Y Neuroblastoma Cells

  • Cell Line: Human neuroblastoma SH-SY5Y cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

2. Aβ₁₋₄₂ Peptide Preparation and Aggregation

  • Peptide: Synthetic human Aβ₁₋₄₂ peptide.

  • Solubilization: Dissolve Aβ₁₋₄₂ in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.

  • Monomerization: Aliquot the solution and evaporate the HFIP to form a peptide film. Store at -80°C.

  • Aggregation: Reconstitute the peptide film in sterile DMSO to 1 mM and then dilute to 100 µM in serum-free DMEM. Incubate at 37°C for 24 hours to form oligomeric Aβ.[13]

3. Cell Viability Assay (MTT Assay)

  • Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]

  • Treatment: Pre-treat cells with various concentrations of this compound for 2 hours. Subsequently, add aggregated Aβ₁₋₄₂ (final concentration 10 µM) and co-incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

4. Western Blot Analysis for Tau Phosphorylation

  • Cell Lysis: After treatment with a tau phosphorylation inducer (e.g., Okadaic Acid) and this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phosphorylated tau (e.g., p-Tau Ser396) and total tau overnight at 4°C.[9][14]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensities using image analysis software and normalize the phosphorylated tau signal to the total tau signal.

In Vivo Models

1. Animal Model and Drug Administration

  • Animal Model: APP/PS1 transgenic mice, a commonly used model for Aβ pathology and cognitive deficits.[15][16][17] Age-matched wild-type littermates serve as controls.

  • Drug Administration: Administer this compound or vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage for a specified period (e.g., 3 months).

2. Morris Water Maze (MWM) for Spatial Learning and Memory

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22-24°C) with a hidden escape platform (10 cm in diameter) submerged 1 cm below the surface.

  • Acquisition Phase: Train mice for 5 consecutive days with four trials per day. In each trial, release the mouse from one of four starting positions and allow it to search for the platform for 60 seconds. Record the escape latency.[18]

  • Probe Trial: On day 6, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

3. Brain Tissue Collection and Processing

  • Tissue Collection: At the end of the treatment period, anesthetize the mice and perfuse with ice-cold saline. Euthanize the mice and harvest the brains.

  • Processing: Dissect one hemisphere for biochemical analysis (flash-frozen in liquid nitrogen) and fix the other hemisphere in 4% paraformaldehyde for immunohistochemical analysis.

4. Aβ Plaque Load Analysis (Immunohistochemistry)

  • Sectioning: Prepare 40 µm thick coronal brain sections using a cryostat.

  • Staining: Perform immunohistochemistry using an anti-Aβ antibody (e.g., 6E10).

  • Imaging and Quantification: Capture images of the cortex and hippocampus using a microscope and quantify the Aβ plaque area using image analysis software.

5. ELISA for Aβ Levels

  • Homogenization: Homogenize brain tissue in a buffer to extract soluble and insoluble Aβ fractions.[19][20]

  • ELISA: Use commercially available ELISA kits to quantify the levels of Aβ₁₋₄₀ and Aβ₁₋₄₂ in the brain homogenates according to the manufacturer's instructions.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Aβ-induced Neurotoxicity cluster_1 Neuroprotective Action of this compound Abeta Amyloid-Beta (Aβ) Oligomers ROS ↑ Oxidative Stress (ROS) Abeta->ROS Inflammation ↑ Neuroinflammation Abeta->Inflammation Apoptosis Neuronal Apoptosis ROS->Apoptosis Inflammation->Apoptosis Neuronal_Survival Neuronal Survival Corypalmine This compound PI3K_Akt PI3K/Akt Pathway Corypalmine->PI3K_Akt activates Nrf2 Nrf2 Pathway Corypalmine->Nrf2 activates NFkB NF-κB Pathway Corypalmine->NFkB inhibits GSK3b GSK3β (inactive) PI3K_Akt->GSK3b inhibits Tau ↓ Tau Hyperphosphorylation GSK3b->Tau Tau->Neuronal_Survival Antioxidant ↑ Antioxidant Response Nrf2->Antioxidant Antioxidant->Neuronal_Survival Anti_Inflammation ↓ Anti-inflammatory Effects NFkB->Anti_Inflammation Anti_Inflammation->Neuronal_Survival

Caption: Proposed signaling pathways for the neuroprotective effects of this compound in Alzheimer's disease.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Seed SH-SY5Y Cells B Pre-treat with This compound A->B C Induce Toxicity (e.g., Aβ₁₋₄₂) B->C D Incubate for 24h C->D E Assess Endpoints D->E F Cell Viability (MTT) Protein Expression (Western Blot) ROS Production E->F G APP/PS1 Mice H Daily Oral Gavage This compound G->H I Treatment Period (e.g., 3 months) H->I J Behavioral Testing (Morris Water Maze) I->J K Tissue Collection (Brain) J->K L Endpoint Analysis K->L M Immunohistochemistry (Aβ Plaques) ELISA (Aβ levels) Western Blot (p-Tau) L->M

Caption: Standard experimental workflows for evaluating this compound in AD models.

References

Application Notes and Protocols: Molecular Docking Simulation of (+)-Corypalmine with Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Corypalmine is a protoberberine alkaloid found in various species of the Corydalis genus, which has a long history of use in traditional medicine. Modern pharmacological research has indicated that compounds from Corydalis, including this compound and its analogs like tetrahydropalmatine, possess a range of biological activities, particularly affecting the nervous and cardiovascular systems.[1][2] These effects are believed to be mediated through interactions with specific protein targets. Notably, alkaloids from Corydalis have been shown to interact with dopamine receptors and components of the PI3K/Akt signaling pathway, which are implicated in numerous physiological and pathological processes.[2][3][4]

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[5] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. By simulating the interaction between this compound and its putative protein targets, researchers can gain insights into its pharmacological effects and guide further experimental studies.

These application notes provide a summary of known interactions and a detailed protocol for performing molecular docking simulations of this compound with key protein targets, specifically dopamine receptors and proteins within the PI3K/Akt signaling pathway.

Data Presentation

While specific in silico molecular docking studies for this compound with dopamine receptors and PI3K/Akt pathway proteins are not widely available in the public literature, experimental data for structurally similar alkaloids provide valuable insights into their binding affinities. Additionally, a molecular docking study of corypalmine with the COX-2 receptor has been reported. This information is summarized below.

LigandProtein TargetMethodQuantitative DataReference
IsocorypalmineDopamine D1 ReceptorRadioligand Binding AssayKᵢ = 83 nM[1][6]
l-TetrahydropalmatineDopamine D1 ReceptorRadioligand Binding AssayAntagonist Activity[3][7]
l-TetrahydropalmatineDopamine D2 ReceptorRadioligand Binding AssayAntagonist Activity[4][7]
CorypalmineCOX-2Molecular DockingDocking Score = -60.33[6]

Note: The docking score for Corypalmine with COX-2 is reported as -60.33, which is a unitless value from the specific study's scoring function, where a more negative value indicates a stronger predicted binding affinity.

Signaling Pathways

To understand the potential downstream effects of this compound's interaction with its protein targets, it is essential to visualize the signaling pathways in which these proteins are involved.

Dopamine Receptor Signaling Pathway

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which have opposing effects on adenylyl cyclase and cyclic AMP (cAMP) production.

Dopamine_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Gs Gs D1R->Gs Gi Gi D2R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP Cellular_Response_2 Cellular Response (Inhibitory) Gs->AC Gi->AC ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response_1 Cellular Response (Stimulatory) PKA->Cellular_Response_1

Dopamine Receptor Signaling Cascade
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer.

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PI3K->PIP2 phosphorylates PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Downstream_Effectors Downstream Effectors (e.g., GSK3B, FOXO) Akt->Downstream_Effectors Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Downstream_Effectors->Cell_Survival

PI3K/Akt Signaling Pathway

Experimental Protocols

This section provides a detailed protocol for performing a molecular docking simulation of this compound with a representative protein target, such as the Dopamine D2 Receptor or AKT1. This protocol is based on widely used software such as AutoDock Vina.

Molecular Docking Workflow

The general workflow for a molecular docking simulation is as follows:

Docking_Workflow Start Start Ligand_Prep 1. Ligand Preparation (this compound) Start->Ligand_Prep Protein_Prep 2. Protein Preparation (e.g., Dopamine D2 Receptor) Ligand_Prep->Protein_Prep Grid_Box 3. Grid Box Generation Protein_Prep->Grid_Box Docking 4. Molecular Docking Simulation Grid_Box->Docking Analysis 5. Analysis of Results Docking->Analysis End End Analysis->End

Molecular Docking Experimental Workflow
Detailed Methodologies

1. Ligand Preparation (this compound)

  • Objective: To obtain a 3D structure of this compound and prepare it for docking.

  • Protocol:

    • Obtain the 2D structure of this compound from a chemical database such as PubChem or ZINC.

    • Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate a 3D structure from the 2D representation.

    • Perform energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or UCSF Chimera.

    • Save the optimized 3D structure in a suitable format, such as .mol2 or .pdb.

    • Using AutoDock Tools, assign Gasteiger charges to the ligand atoms and merge non-polar hydrogens.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the final prepared ligand file in the .pdbqt format.

2. Protein Preparation (e.g., Dopamine D2 Receptor - PDB ID: 6CM4)

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Protocol:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). For the Dopamine D2 Receptor, a suitable entry is 6CM4. For AKT1, a relevant structure is 1UNQ.

    • Open the PDB file in a molecular visualization software (e.g., PyMOL, UCSF Chimera, AutoDock Tools).

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

    • Inspect the protein for any missing atoms or residues. If necessary, use modeling tools to repair the structure.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation around the active site of the protein.

  • Protocol:

    • Identify the binding site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review and binding site prediction tools.

    • In AutoDock Tools, define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow for the ligand to move and rotate freely within the binding pocket.

    • Set the center and dimensions (x, y, z) of the grid box. A typical spacing between grid points is 0.375 Å.

    • Save the grid parameter file.

4. Molecular Docking Simulation

  • Objective: To run the docking simulation using AutoDock Vina.

  • Protocol:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and other docking parameters. An example configuration file is shown below:

    • Run AutoDock Vina from the command line, providing the configuration file as input:

    • The simulation will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

5. Analysis of Results

  • Objective: To analyze the docking results and identify the most likely binding mode.

  • Protocol:

    • Examine the output log file to see the binding affinities for each predicted pose. The most negative binding affinity represents the most favorable binding energy.

    • Visualize the predicted binding poses in the context of the protein's binding site using molecular visualization software.

    • Analyze the intermolecular interactions between the ligand and the protein for the best-ranked pose. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts.

    • Compare the predicted binding mode with any available experimental data to validate the docking results.

Conclusion

This document provides a framework for investigating the interaction of this compound with its potential protein targets through molecular docking simulations. By following the detailed protocols and utilizing the provided information on relevant signaling pathways, researchers can generate valuable data to understand the molecular basis of this compound's pharmacological effects. The quantitative data from such studies, combined with experimental validation, will be crucial for the development of new therapeutic agents based on this natural product.

References

Application Notes and Protocols for the Purification of (+)-Corypalmine Using Macroporous Adsorption Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Corypalmine is a bioactive isoquinoline alkaloid found in various medicinal plants, notably from the Corydalis genus. Its pharmacological potential necessitates efficient and scalable purification methods for further research and development. Macroporous adsorption resins (MARs) offer a robust and cost-effective technique for the enrichment and preliminary purification of alkaloids from crude plant extracts.[1][2][3] This is attributed to their high selectivity, ease of regeneration, and operational simplicity.[4] This document provides detailed application notes and protocols for the use of macroporous adsorption resin in the purification of a total alkaloid fraction containing this compound from Corydalis yanhusuo.

Data Presentation

The following tables summarize the quantitative data from an optimized extraction and purification process for total alkaloids from Corydalis yanhusuo, which includes this compound.

Table 1: Composition of Alkaloids in a Purified Extract from Corydalis yanhusuo

AlkaloidContent in Purified Extract (%)
Dehydrocorydaline13.11
Glaucine14.03
(+)-Corydaline3.55
Tetrahydropalmatine3.13
Coptisine2.79
Protopine2.71
(R)-(+)-Corypalmine2.37
Palmatine hydrochloride2.24
Total Alkaloids >50

Data sourced from an optimized reflux extraction followed by macroporous resin purification.[5][6][7][8]

Table 2: Optimized Parameters for Macroporous Resin Purification

ParameterOptimal Condition
Resin Selection NKA-9 macroporous adsorption resin
Column Loading
Sample ConcentrationEquivalent to 0.5 g/mL of the original drug
Loading Flow Rate2 Bed Volumes (BV)/h
Washing Step
Wash SolutionDistilled Water
Wash Volume5 BV
Wash Flow Rate2 BV/h
Elution Step
Eluent70% Ethanol
Elution Volume12 BV
Elution Flow Rate1.5 BV/h

This data is based on an optimized process for the enrichment of total alkaloids from C. yanhusuo.[5][6][7][8]

Experimental Protocols

This section details the methodology for the extraction of a total alkaloid fraction containing this compound from Corydalis yanhusuo and its subsequent purification using macroporous adsorption resin.

Method 1: Optimized Reflux Extraction and Macroporous Resin Purification

This protocol is adapted from an optimized method for extracting total alkaloids from C. yanhusuo and is suitable for obtaining a high yield of a mixture of alkaloids, from which this compound can be further isolated.[5][6][7][8]

1. Preparation of Plant Material:

  • Obtain dried tubers of Corydalis yanhusuo.

  • Grind the tubers into a coarse powder (approximately 50 mesh) to increase the surface area for extraction.[5]

2. Extraction of Total Alkaloids:

  • Weigh 500 g of the powdered C. yanhusuo.

  • Prepare the extraction solvent: 70% ethanol with the pH adjusted to 10 using diluted ammonia.[5][9]

  • Add the solvent to the plant material at a liquid-to-solid ratio of 20:1 (v/w).[5][9]

  • Heat the mixture and perform reflux extraction for 60 minutes.[5][9]

  • Filter the mixture to collect the filtrate.

  • Repeat the reflux extraction with fresh solvent for another 60 minutes and filter.[5][9]

  • Combine the filtrates from both extractions.

  • Concentrate the combined filtrate under reduced pressure to recover the ethanol.

  • Dilute the resulting aqueous solution with water to a final volume of 1000 mL (equivalent to 0.5 g/mL of the original drug).[8]

3. Purification using NKA-9 Macroporous Adsorption Resin:

  • Resin Pre-treatment: Wash a suitable amount of NKA-9 macroporous resin with 95% ethanol, soak for 24 hours, and then wash with distilled water to remove any residual ethanol.[8][10]

  • Column Packing: Pack a column with the pre-treated NKA-9 resin using the wet packing method. The recommended column diameter to height ratio is 1:8.[8]

  • Sample Loading: Load the crude extract onto the resin column at a flow rate of 2 BV/h.[5][6][7][8]

  • Washing: After loading, wash the column with 5 BV of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.[5][6][7][8]

  • Elution: Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[5][6][7][8][9]

  • Collection and Concentration: Collect the eluate containing the purified total alkaloids. The resulting product is expected to contain over 50% total alkaloids.[5][6][7][8] The eluate can be concentrated under reduced pressure to yield a dried powder.

4. Isolation of this compound: The purified total alkaloid extract contains a mixture of alkaloids, including this compound.[5] To isolate pure this compound, further chromatographic techniques are necessary.

  • Preparative High-Performance Liquid Chromatography (HPLC): The purified alkaloid mixture can be subjected to preparative HPLC on a C18 column. A gradient elution with a mobile phase consisting of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile) can be employed.[7][11] Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is another effective method for isolating individual alkaloids from the enriched extract.[5][11]

Visualizations

Diagram 1: Experimental Workflow for this compound Purification

experimental_workflow plant_material Dried Corydalis yanhusuo Tubers grinding Grinding (50 mesh) plant_material->grinding extraction Reflux Extraction (70% Ethanol, pH 10, 2x 60 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration & Dilution filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract resin_purification Macroporous Resin Chromatography (NKA-9) crude_extract->resin_purification loading 1. Sample Loading (2 BV/h) washing 2. Washing (5 BV Distilled Water, 2 BV/h) elution 3. Elution (12 BV 70% Ethanol, 1.5 BV/h) purified_extract Purified Total Alkaloid Extract (>50% Total Alkaloids) elution->purified_extract isolation Further Isolation purified_extract->isolation hplc Preparative HPLC isolation->hplc hsccc HSCCC isolation->hsccc final_product Pure this compound hplc->final_product hsccc->final_product

Caption: Workflow for the purification of this compound.

References

Synthesis of Novel Derivatives from the (+)-Corypalmine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protoberberine alkaloid (+)-Corypalmine, a natural product found in various Corydalis species, represents a privileged scaffold in medicinal chemistry. Its rigid, tetracyclic structure provides a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets. Protoberberine alkaloids, as a class, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. Recent studies have highlighted their potential to modulate key signaling pathways implicated in chronic diseases, making the this compound scaffold an attractive starting point for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives based on the this compound scaffold. The methodologies are adapted from established synthetic routes for protoberberine alkaloids and are intended to guide researchers in the exploration of the chemical space around this promising natural product.

Data Presentation: Structure-Activity Relationships of Protoberberine Alkaloids

The following tables summarize the in vitro biological activities of various protoberberine alkaloids, offering insights into their structure-activity relationships (SAR). This data can guide the rational design of novel this compound derivatives with enhanced potency and selectivity.

Table 1: Antimalarial Activity of Quaternary Protoberberine Alkaloids against Plasmodium falciparum

CompoundR1R2R3R4R5IC50 (µg/mL)
Berberine-OCH3-OCH3HHH0.18
Palmatine-OCH3-OCH3-OCH3-OCH3H0.32
Jatrorrhizine-OH-OCH3-OCH3-OCH3H0.11
Columbamine-OCH3-OH-OCH3-OCH3H0.09
Coptisine\multicolumn{2}{c}{-O-CH2-O-}HHH0.05
Dehydrocorydaline-OCH3-OCH3-CH3-OCH3H0.15

Data adapted from studies on the antimalarial activity of protoberberine alkaloids.

Table 2: Antibacterial Activity of Protoberberine Alkaloids

CompoundEscherichia coli (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)
Berberine12864
Coptisine6432
Palmatine256128
Tetrahydroberberine>512256

Data adapted from studies on the antibacterial effects of protoberberine alkaloids.[1]

Experimental Protocols

The following protocols are provided as a guide for the semi-synthesis of novel derivatives from the this compound scaffold. These are based on established methods for the chemical modification of related protoberberine alkaloids.

Protocol 1: O-Acetylation of this compound

This protocol describes the acetylation of the phenolic hydroxyl group of this compound to yield its O-acetyl derivative.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure O-acetyl-(+)-Corypalmine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of O-Alkyl Ethers of this compound via Williamson Ether Synthesis

This protocol details the alkylation of the phenolic hydroxyl group of this compound.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • A suitable base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF or acetone, add the base (e.g., K₂CO₃, 3 equivalents).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere.

  • Add the alkyl halide (1.5 equivalents) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo to yield the crude O-alkylated derivative.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

  • Confirm the structure of the purified product using spectroscopic methods.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their synthesis and evaluation.

experimental_workflow start This compound Scaffold synthesis Semi-synthesis of Derivatives (e.g., Acetylation, Alkylation) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis in_vivo In Vivo Studies lead_opt->in_vivo

Caption: General workflow for the synthesis and evaluation of novel this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K MAPK MAPK receptor->MAPK IKK IKK receptor->IKK AKT AKT PI3K->AKT gene_expression Gene Expression (Inflammation, Proliferation, Apoptosis) AKT->gene_expression Regulation MAPK->gene_expression Regulation NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylation NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB->gene_expression Transcription corypalmine This compound Derivative corypalmine->receptor Modulation corypalmine->PI3K Inhibition corypalmine->MAPK Inhibition corypalmine->IKK Inhibition

Caption: Putative signaling pathways modulated by this compound derivatives.

Conclusion

The this compound scaffold presents a valuable starting point for the discovery of novel bioactive compounds. The protocols and data provided herein are intended to serve as a foundation for researchers to design and synthesize new derivatives with potentially improved pharmacological profiles. Further exploration of the structure-activity relationships and the elucidation of the precise molecular mechanisms of action of these novel compounds will be crucial for their future development as therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reflux Extraction for (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reflux extraction parameters for maximal (+)-Corypalmine yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for maximizing this compound yield during reflux extraction?

A1: The most critical parameters influencing the yield of this compound and other alkaloids during reflux extraction include the choice of solvent, solvent concentration, liquid-to-solid ratio, extraction temperature, extraction time, and the pH of the extraction medium.[1] Optimizing these factors is crucial to ensure efficient extraction while minimizing the degradation of the target compound.[2][3]

Q2: Which solvent system is most effective for extracting this compound?

A2: Ethanol and methanol are commonly used and effective solvents for extracting alkaloids like this compound.[3][4] An optimized protocol for the extraction of total alkaloids from Corydalis yanhusuo, a known source of corypalmine, utilized 70% ethanol with the pH adjusted to 10.[1][5][6][7] The polarity of the solvent is a crucial factor, and alcohol-based solvents can dissolve both the free base and salt forms of alkaloids.[3][4]

Q3: What is the recommended liquid-to-solid ratio for the extraction?

A3: A higher liquid-to-solid ratio generally enhances extraction efficiency by increasing the concentration gradient between the solvent and the plant material.[8] For the extraction of alkaloids from Corydalis yanhusuo, a liquid-to-solid ratio of 20:1 (v/w) has been used in an optimized protocol.[1][5] Studies on other plant materials have shown that ratios between 25 mL/g and 30 mL/g can be optimal for alkaloid extraction.[9]

Q4: How do extraction time and temperature affect the yield and stability of this compound?

A4: Both time and temperature significantly impact extraction yield.[3] An optimal extraction time ensures maximum recovery of the target compound without unnecessary energy consumption or potential degradation. For Corydalis alkaloids, refluxing twice for 60 minutes each time has been reported as an effective method.[1][6][7] The extraction temperature needs to be high enough to increase solvent efficiency but low enough to prevent the thermal degradation of heat-sensitive compounds.[10] For some alkaloids, a temperature of around 60°C has been found to be optimal.[11] However, for others, temperatures up to 80°C have been used.[12] It is crucial to avoid excessive heat, and if possible, conduct extractions under reduced pressure to lower the boiling point of the solvent.[2]

Q5: Why is the pH of the extraction solvent important?

A5: The pH of the extraction medium is critical because alkaloids are basic compounds.[2] Extracting under alkaline conditions (e.g., pH ~10) helps to convert alkaloid salts present in the plant material into their free base form.[2][4] This free base form is generally more soluble in organic solvents like ethanol, thus increasing the extraction efficiency.[2] Diluted ammonia is often used to adjust the pH of the extraction solvent.[1][5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Solution(s)
Low this compound Yield Suboptimal Solvent Choice: The polarity of the solvent may not be suitable for this compound.Test a range of solvents with varying polarities (e.g., methanol, ethanol, and their aqueous mixtures).[3] An alcohol-water mixture is often more effective than absolute alcohol.[4] For corypalmine, 70% ethanol is a good starting point.[1][6][7]
Incorrect pH: The alkaloids may be in their salt form, which has lower solubility in organic solvents.Adjust the pH of the extraction solvent to be alkaline (around 10) using a weak base like dilute ammonium hydroxide to facilitate the extraction of the free base form.[2][5]
Inadequate Plant Material Preparation: The solvent may not be effectively penetrating the plant material.Ensure the plant material is dried and finely ground to a consistent particle size (e.g., 40-60 mesh) to increase the surface area for extraction.[2][5]
Insufficient Extraction Time or Repetitions: A single, short extraction may not be enough to extract the majority of the available this compound.Increase the extraction time and/or perform multiple extraction cycles (e.g., two 60-minute extractions) with fresh solvent to ensure exhaustive extraction.[2][5]
Degradation of this compound: High temperatures, prolonged exposure to light, or extreme pH conditions can lead to the degradation of the target alkaloid.Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal.[2] Protect extracts from light by using amber glassware or covering containers with aluminum foil.[2]
High Level of Impurities in the Extract Non-selective Solvent: The chosen solvent may be co-extracting a large number of other compounds.Employ a multi-step extraction process. Consider a preliminary wash with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent for the alkaloids.[2][3]
Presence of Pigments and Tannins: These are common co-extractants from plant materials.After the initial extraction, perform an acid-base liquid-liquid extraction. Dissolve the crude extract in a dilute acid solution, wash with a non-polar solvent to remove impurities, basify the aqueous layer, and then extract the alkaloids with an appropriate organic solvent like chloroform.[2]
Difficulty Isolating this compound from Other Alkaloids Similar Chemical Properties: The crude extract contains a complex mixture of alkaloids with similar structures and polarities.Further purification steps are necessary after the initial extraction. Techniques like macroporous resin purification or column chromatography (e.g., silica gel) can be used to separate the alkaloids.[5][13] For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is often required.[5]

Experimental Protocols

Optimized Reflux Extraction of Total Alkaloids from Corydalis yanhusuo

This protocol is adapted from an optimized method for extracting total alkaloids, including this compound, from Corydalis yanhusuo.[1][6][7]

1. Preparation of Plant Material:

  • Obtain dried tubers of Corydalis yanhusuo.

  • Grind the tubers into a coarse powder (approximately 50 mesh).[5]

2. Extraction:

  • Weigh 500 g of the powdered plant material.

  • Prepare the extraction solvent: 70% ethanol with the pH adjusted to 10 using diluted ammonia.[1][5]

  • Add the solvent to the plant material at a liquid-to-solid ratio of 20:1 (v/w).[1][5]

  • Heat the mixture and perform reflux extraction for 60 minutes.[1][5]

  • Filter the mixture to collect the filtrate.

  • Repeat the reflux extraction on the plant residue with fresh solvent for another 60 minutes and filter.[1][5]

  • Combine the filtrates from both extractions.

3. Concentration:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to recover the ethanol.[5]

  • Dilute the resulting aqueous solution with water to a final volume of 1000 mL (this is the crude extract).[5]

Purification using Macroporous Adsorption Resin

This method is suitable for enriching the total alkaloid content from the crude extract.[1][5]

1. Resin Selection and Preparation:

  • Select a suitable macroporous adsorption resin (e.g., NKA-9 has been shown to be effective for Corydalis alkaloids).[1][6][7]

  • Pre-treat and pack the resin into a column according to the manufacturer's instructions.

2. Loading and Washing:

  • Load the crude extract onto the resin column.

  • Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.[5]

3. Elution:

  • Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[5]

  • Collect the eluate, which contains the purified total alkaloids. The resulting product is expected to have a total alkaloid content of over 50%.[1][5]

Data Presentation

Table 1: Optimized Reflux Extraction Parameters for Total Alkaloids from Corydalis yanhusuo

ParameterOptimized ValueReference(s)
Solvent 70% Ethanol[1][6][7]
pH 10 (adjusted with diluted ammonia)[1][6][7]
Liquid-to-Solid Ratio 20:1 (v/w)[1][6][7]
Extraction Time 2 x 60 minutes[1][6][7]
Extraction Method Heating under reflux[1][6][7]

Table 2: Composition of Alkaloids in a Purified Extract from Corydalis yanhusuo

Data sourced from an optimized reflux extraction followed by macroporous resin purification.[1][13]

AlkaloidContent in Purified Extract (%)
Dehydrocorydaline13.11
Glaucine14.03
(+)-Corydaline3.55
Tetrahydropalmatine3.13
Coptisine2.79
Protopine2.71
(R)-(+)-Corypalmine2.37
Palmatine hydrochloride2.24
Total Alkaloids >50

Visualizations

experimental_workflow plant_material Dried and Powdered Corydalis Tubers extraction Reflux Extraction (70% EtOH, pH 10, 20:1, 2x60 min) plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Concentration (Rotary Evaporation) filtration1->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract purification Macroporous Resin Purification crude_extract->purification purified_alkaloids Purified Total Alkaloids (>50% purity) purification->purified_alkaloids isolation Preparative HPLC / HSCCC purified_alkaloids->isolation corypalmine Pure this compound isolation->corypalmine

Caption: Workflow for the extraction and isolation of this compound.

troubleshooting_logic start Low this compound Yield check_solvent Is the solvent system optimized (e.g., 70% EtOH)? start->check_solvent check_ph Is the pH alkaline (approx. 10)? check_solvent->check_ph Yes adjust_solvent Adjust Solvent System: Test different alcohol concentrations. check_solvent->adjust_solvent No check_time_temp Are extraction time and temperature adequate? check_ph->check_time_temp Yes adjust_ph Adjust pH: Add dilute ammonia. check_ph->adjust_ph No check_material_prep Is the plant material finely powdered? check_time_temp->check_material_prep Yes adjust_time_temp Adjust Parameters: Increase time or perform multiple extractions. check_time_temp->adjust_time_temp No grind_material Improve Grinding: Ensure fine, uniform particle size. check_material_prep->grind_material No re_evaluate Re-evaluate Yield check_material_prep->re_evaluate Yes adjust_solvent->re_evaluate adjust_ph->re_evaluate adjust_time_temp->re_evaluate grind_material->re_evaluate

Caption: Troubleshooting logic for low this compound yield.

References

Improving the purification efficiency of (+)-Corypalmine from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purification efficiency of (+)-Corypalmine from crude extracts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Total Alkaloids after Extraction 1. Incomplete extraction from plant material.[1][2] 2. Degradation of alkaloids during extraction.[3]1. Ensure the plant material is ground to a fine powder (~50 mesh) to increase surface area.[1] Perform reflux extraction twice to maximize efficiency.[2][4] 2. Adjust the pH of the extraction solvent (e.g., 70% ethanol) to alkaline (pH 10) with diluted ammonia to enhance alkaloid extraction.[2][4] Avoid excessive heat (above 65°C) and prolonged extraction times to prevent thermal degradation.[3]
Poor Adsorption of Alkaloids onto Macroporous Resin 1. Inappropriate resin selection.[2][5] 2. Incorrect loading conditions.1. NKA-9 macroporous adsorption resin is recommended for its high separation and purification efficiency for Corydalis alkaloids.[1][2][5] 2. Ensure the crude extract is properly diluted before loading onto the column.[1] Maintain an appropriate flow rate during loading (e.g., 2 BV/h).[1][2]
Co-elution of Impurities with this compound 1. Inefficient washing of the resin column.[1][2] 2. Suboptimal elution gradient.1. Wash the column with a sufficient volume of distilled water (e.g., 5 bed volumes) to remove water-soluble impurities before elution.[1][2] 2. For silica gel chromatography, use a gradient elution with increasing polarity (e.g., methanol in dichloromethane).[6] For HSCCC, optimize the two-phase solvent system.[6]
Degradation of this compound during Purification 1. pH instability.[3] 2. Exposure to heat, light, or oxygen.[3]1. Maintain a mildly acidic to neutral pH (3-5) during chromatographic steps to prevent degradation.[3] 2. Perform purification steps at low temperatures (e.g., 4°C).[3] Use amber glassware or wrap containers in aluminum foil to protect from light.[3] Degas solvents to remove dissolved oxygen.[3]
Low Purity of Final this compound Product 1. Insufficient separation by a single purification method.[1][6]1. Employ a multi-step purification strategy. After initial purification with macroporous resin, further purify the enriched fraction using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for higher purity.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial extraction method for obtaining this compound from Corydalis species?

A1: An optimized reflux extraction using 70% ethanol with the pH adjusted to 10 with diluted ammonia is highly effective for extracting total alkaloids, including this compound, from the dried and powdered tubers of Corydalis yanhusuo.[1][2][4] This method involves heating the mixture and refluxing for 60 minutes, a process that is typically repeated to ensure maximum extraction efficiency.[2][4]

Q2: Which type of macroporous resin is best suited for purifying this compound?

A2: NKA-9 macroporous adsorption resin has been shown to have the best separation and purification effect for various alkaloids from Corydalis yanhusuo, including this compound.[1][2][5] This resin demonstrates strong enrichment capabilities for these compounds.[2][5]

Q3: What are the optimal conditions for elution from an NKA-9 macroporous resin column?

A3: For eluting the adsorbed alkaloids from an NKA-9 resin column, using 12 bed volumes (BV) of 70% ethanol at a flow rate of 1.5 BV/h is recommended.[1][2] This follows a washing step with 5 BV of distilled water to remove water-soluble impurities.[1][2]

Q4: How can I prevent the degradation of this compound during the purification process?

A4: To prevent degradation, it is crucial to control several factors. Maintain a mildly acidic pH (3-5) during chromatography.[3] Perform all purification steps at low temperatures (e.g., 4°C) and avoid heating solutions above 65°C.[3] Protect solutions from light by using amber glassware and degas solvents to remove oxygen.[3]

Q5: What purity of this compound can I expect from these methods?

A5: The initial purification using reflux extraction followed by NKA-9 macroporous resin can yield a total alkaloid content of over 50%, with (R)-(+)-corypalmine comprising approximately 2.37% of this purified extract.[1][2][5] For higher purity, subsequent purification steps such as preparative HPLC or HSCCC are necessary.[1][6] HSCCC has been used to successfully isolate various alkaloids from Corydalis with purities ranging from 71% to 97%.[7]

Quantitative Data Summary

The following table summarizes the composition of a purified total alkaloid extract from Corydalis yanhusuo after an optimized reflux extraction and macroporous resin purification.

Alkaloid Content in Purified Extract (%)
Glaucine14.03[2]
Dehydrocorydaline13.11[2]
(+)-Corydaline3.55[2]
Tetrahydropalmatine3.13[2]
Coptisine2.79[2]
Protopine2.71[2]
(R)-(+)-Corypalmine 2.37 [1][2]
Palmatine hydrochloride2.24[2]
Total Alkaloids >50 [1][2]

Experimental Protocols

Method 1: Optimized Reflux Extraction and Macroporous Resin Purification

This protocol is adapted for obtaining a high yield of a mixture of alkaloids, from which this compound can be further isolated.[1]

  • Preparation of Plant Material:

    • Obtain dried tubers of Corydalis yanhusuo.

    • Grind the tubers into a coarse powder (approximately 50 mesh).[1]

  • Extraction:

    • Weigh 500 g of the powdered plant material.[2]

    • Prepare the extraction solvent: 70% ethanol with the pH adjusted to 10 using diluted ammonia.[2][4]

    • Add the solvent to the plant material at a liquid-to-solid ratio of 20:1 (v/w).[2][4]

    • Heat the mixture and perform reflux extraction for 60 minutes.[2][4]

    • Filter the mixture to collect the filtrate.

    • Repeat the reflux extraction with fresh solvent for another 60 minutes and filter.[2][4]

    • Combine the filtrates from both extractions.[1]

    • Concentrate the combined filtrate under reduced pressure to recover the ethanol.[1]

    • Dilute the resulting aqueous solution with water to a final volume of 1000 mL.[1][2]

  • Purification using NKA-9 Macroporous Adsorption Resin:

    • Pre-treat and pack a column with NKA-9 macroporous adsorption resin.[2]

    • Load the crude extract onto the resin column at a flow rate of 2 BV/h.[2]

    • Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.[1][2]

    • Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[1][2]

    • Collect the eluate containing the purified total alkaloids. The resulting product is expected to contain over 50% total alkaloids.[1][2]

  • Isolation of this compound:

    • The purified total alkaloid extract can be further subjected to preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate individual alkaloids, including this compound.[1]

Method 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample.[6]

  • Solvent System Selection:

    • Select a two-phase solvent system based on the partition coefficient of the target alkaloids. For the separation of alkaloids from Corydalis species, a system composed of n-butanol-ethyl acetate-water-formic acid (5:1:5:0.01) can be utilized.[6]

  • HSCCC Operation:

    • Dissolve the crude extract (obtained from Method 1, step 3) in a mixture of the upper and lower phases of the solvent system.

    • Inject the sample into the HSCCC instrument.[6]

  • Elution and Fraction Collection:

    • Pump the mobile phase through the column.

    • Collect fractions based on the elution profile monitored by a UV detector.[6]

  • Purity Analysis:

    • Determine the purity of the isolated this compound by High-Performance Liquid Chromatography (HPLC).[6]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_isolation Isolation plant_material Dried Corydalis Tubers grinding Grind to Powder (~50 mesh) plant_material->grinding reflux1 Reflux Extraction 1 (70% Ethanol, pH 10, 60 min) grinding->reflux1 filtration Filtration reflux1->filtration reflux2 Reflux Extraction 2 (70% Ethanol, pH 10, 60 min) reflux2->filtration filtration->reflux2 concentration Concentration filtration->concentration Combined Filtrates dilution Dilution concentration->dilution crude_extract Crude Alkaloid Extract dilution->crude_extract loading Load Crude Extract crude_extract->loading resin_column NKA-9 Macroporous Resin Column washing Wash with Distilled Water resin_column->washing loading->resin_column elution Elute with 70% Ethanol washing->elution purified_extract Purified Total Alkaloids elution->purified_extract hsccc HSCCC / Prep-HPLC purified_extract->hsccc pure_corypalmine This compound hsccc->pure_corypalmine

Caption: Workflow for the extraction, purification, and isolation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of this compound cause1 Co-elution of Impurities start->cause1 cause2 Degradation of Compound start->cause2 cause3 Inefficient Initial Purification start->cause3 solution1a Optimize Elution Gradient cause1->solution1a solution1b Improve Column Washing cause1->solution1b solution2a Control pH and Temperature cause2->solution2a solution2b Protect from Light and Oxygen cause2->solution2b solution3 Add a Chromatographic Step (HPLC/HSCCC) cause3->solution3 end Improved Purity solution1a->end solution1b->end solution2a->end solution2b->end solution3->end

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Troubleshooting Peak Asymmetry for (+)-Corypalmine in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the reverse-phase HPLC analysis of (+)-Corypalmine. The following troubleshooting guides and FAQs are designed to help you diagnose and resolve common problems, leading to improved peak shape, accuracy, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is peak asymmetry and why is it a problem for the analysis of this compound?

A1: Peak asymmetry in HPLC refers to a deviation from the ideal symmetrical, Gaussian peak shape. The most common form of asymmetry is peak tailing, where the latter half of the peak is broader than the front half. For this compound, a basic alkaloid, this is a frequent issue that can lead to several analytical problems:

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making accurate quantification of individual components difficult.[1]

  • Inaccurate Integration: Asymmetrical peaks can be challenging for chromatography data systems to integrate correctly, leading to errors in quantitative analysis.[1]

  • Lower Sensitivity: As a peak tails, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[1]

Q2: What are the primary causes of peak tailing for basic compounds like this compound?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, this involves:

  • Silanol Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated form of basic analytes like this compound.[1][4][5] This secondary retention mechanism is a major contributor to peak tailing.[2][3]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both ionized and non-ionized forms of the analyte will exist simultaneously, leading to peak broadening and tailing.[1][6]

  • Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, resulting in peak distortion, including tailing.[1]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape for all analytes.[1][7]

Troubleshooting Guide: Step-by-Step Solutions for Peak Asymmetry

If you are experiencing peak tailing with this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial System and Method Assessment

Before making significant changes to your method, it's crucial to rule out common system-level problems.

  • Verify System Suitability: Check your system suitability parameters. A sudden onset of peak tailing for standard injections can point to a problem with the column or mobile phase.[1]

  • Check for Column Overload: To determine if column overload is the issue, dilute your sample 10-fold and reinject it. If the peak shape becomes more symmetrical, you were likely overloading the column.[1]

  • Inspect for Extra-Column Volume: Excessive tubing length or poorly connected fittings can introduce dead volume, causing peak broadening and tailing, especially for early eluting peaks. Ensure all connections are secure and tubing is as short as possible.[7][8]

Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to address peak tailing for basic compounds.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to 3 or below will protonate the residual silanol groups on the stationary phase, minimizing their interaction with the positively charged this compound.[4][8] A common approach is to use a buffer such as 10-20 mM phosphate buffer at pH 2.5.[9]

  • Use Mobile Phase Additives:

    • Competing Base: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-20 mM) can help to mask the active silanol sites and improve peak shape.[4][9] However, be aware that TEA can shorten column lifetime.[9]

    • Inorganic Salts: Increasing the ionic strength of the mobile phase with salts like sodium perchlorate or potassium hexafluorophosphate can also reduce secondary interactions and improve peak symmetry.[10][11]

  • Organic Modifier Choice: While acetonitrile is a common choice, methanol can sometimes offer better peak shape for basic compounds as it can hydrogen bond with silanol groups, reducing their activity.[5]

Step 3: Column Selection and Care

The choice of HPLC column is critical for achieving good peak shape with basic analytes.

  • Use Modern, High-Purity Columns: Modern columns are often packed with "Type B" silica, which has a lower metal content and fewer acidic silanol groups, resulting in significantly better peak shapes for basic compounds.[4][9][12]

  • Consider End-Capped Columns: End-capped columns have been treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[8]

  • Employ a Guard Column: A guard column can help protect your analytical column from contaminants in the sample matrix that could lead to column degradation and peak tailing.[7][13]

  • Column Washing: If you suspect column contamination, flushing with a strong solvent may help to restore performance.[2][7]

Quantitative Data Summary

The following table provides a summary of typical starting conditions and optimization parameters for the analysis of corypalmine and similar alkaloids.

ParameterRecommended Range/ValueRationale
Column Type C18, End-capped, Type B SilicaMinimizes silanol interactions.
Particle Size 1.7 - 5 µmSmaller particles offer higher efficiency.
Column Dimensions 2.1 - 4.6 mm ID, 50 - 250 mm LengthDimensions depend on the required resolution and instrument capabilities.[14][15]
Mobile Phase pH 2.5 - 3.0Suppresses ionization of silanol groups.[4][9]
Buffer 10-20 mM Phosphate or Ammonium AcetateMaintains a stable pH.[9][16]
Mobile Phase Additive 5-20 mM Triethylamine (TEA)Acts as a competing base to mask silanols.[4][9]
Organic Modifier Acetonitrile or MethanolMethanol can sometimes provide better peak shape.[5]
Flow Rate 0.4 - 1.0 mL/minDependent on column dimensions and particle size.[9][17]
Temperature 30 - 40 °CCan influence selectivity and peak shape.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Low pH with Additive)

  • Buffer Preparation: To prepare a 10 mM ammonium acetate buffer with 0.1% formic acid, dissolve 0.77 g of ammonium acetate in 1 L of HPLC-grade water. Add 1 mL of formic acid and mix thoroughly.

  • pH Adjustment: Adjust the pH to the desired value (e.g., 3.0) using formic acid or ammonium hydroxide.

  • Organic Phase: Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Composition: A typical starting gradient could be 10-90% organic modifier over 15 minutes.

  • Degassing: Degas the mobile phase before use by sonication or vacuum filtration.

Protocol 2: Sample Preparation

  • Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent, such as methanol or the initial mobile phase, to prepare a stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase.

  • Sample Extraction (if applicable): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[13]

  • Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

Visualizations

TroubleshootingWorkflow start Peak Asymmetry Observed for this compound check_overload Dilute Sample 10x and Re-inject start->check_overload peak_shape_improves Peak Shape Improves? check_overload->peak_shape_improves overload_solution Reduce Sample Concentration or Injection Volume peak_shape_improves->overload_solution Yes mobile_phase_opt Optimize Mobile Phase peak_shape_improves->mobile_phase_opt No resolved Peak Shape Acceptable overload_solution->resolved lower_ph Lower Mobile Phase pH to < 3 mobile_phase_opt->lower_ph add_additive Add Competing Base (e.g., TEA) lower_ph->add_additive change_organic Switch Organic Modifier (ACN to MeOH) add_additive->change_organic column_check Evaluate Column change_organic->column_check use_modern_column Use End-capped or Type B Silica Column column_check->use_modern_column guard_column Install Guard Column use_modern_column->guard_column system_check Check for Extra-Column Volume guard_column->system_check fittings_tubing Ensure Proper Fittings and Short Tubing system_check->fittings_tubing fittings_tubing->resolved

Caption: A troubleshooting workflow for addressing peak asymmetry.

SilanolInteractions cluster_column Silica Stationary Phase (pH > 3) cluster_mobile_phase Mobile Phase silanol Ionized Silanol Group (SiO⁻) c18 C18 Chain corypalmine This compound (Protonated) interaction Ionic Interaction (Causes Peak Tailing) corypalmine->interaction interaction->silanol

References

Minimizing the matrix effect in LC-MS/MS quantification of (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS quantification of (+)-Corypalmine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how can it affect the quantification of this compound?

A: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, which in this case is this compound. These components can include proteins, salts, phospholipids, and other endogenous substances.[1] The matrix effect occurs when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), significantly impacting the accuracy, precision, and sensitivity of quantitative results.[4]

Q2: What are the common indicators that my this compound analysis is being affected by matrix effects?

A: Several signs can point to the presence of matrix effects in your assay:

  • Poor reproducibility of results, especially in quality control (QC) samples.[5]

  • Inaccurate quantification and high variability in measurements.[6]

  • Non-linear calibration curves.[6]

  • A noticeable decrease in the sensitivity of the assay.[3]

  • Inconsistent peak areas for QC samples across different batches of the biological matrix.[6]

Q3: How can I quantitatively assess the matrix effect for this compound?

A: A quantitative assessment is crucial to understand the extent of the matrix effect. The "post-extraction spiking" method is considered the gold standard.[1] This involves comparing the response of this compound spiked into a blank matrix extract against its response in a neat solvent. The matrix factor (MF) is then calculated. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]

Here is a summary of quantitative data from a study on corypalmine quantification:

ParameterResultImplication for Analysis
Matrix Effect 96.8% - 107.6%Indicates a relatively low matrix effect under the specific experimental conditions.[7][8]
Mean Recovery >69.6%Suggests that the extraction process is reasonably efficient.[7][8]
Accuracy 97.5% - 109.0%Falls within acceptable limits for bioanalytical methods.[7][8]
Precision (Intra- and Inter-day) <14%Demonstrates good reproducibility of the method.[7][8]

Troubleshooting Guide

Issue 1: Inconsistent results and poor reproducibility for this compound quantification.
  • Possible Cause: Variable matrix effects between different sample preparations or biological matrix lots.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[9]

      • Liquid-Liquid Extraction (LLE): Optimize the pH and choice of organic solvent to selectively extract this compound. For basic compounds like alkaloids, adjusting the pH of the aqueous matrix can enhance extraction efficiency.[10]

      • Solid-Phase Extraction (SPE): Employ an appropriate sorbent, such as mixed-mode SPE (combining reversed-phase and ion exchange), which has been shown to produce cleaner extracts compared to protein precipitation.[11]

    • Chromatographic Separation: Modify the LC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase, the gradient, or trying a different column chemistry.[3]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing better compensation.[3][12]

Issue 2: Low signal intensity and poor sensitivity for this compound.
  • Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids in plasma samples.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: Focus on methods that effectively remove phospholipids. Techniques like HybridSPE or specific phospholipid removal plates can be beneficial.

    • Adjust Chromatographic Conditions: Alter the mobile phase pH to change the retention of this compound relative to the interfering matrix components.[11]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[3]

    • Optimize MS/MS Parameters: Ensure that the collision energy and other MS settings are optimized for the specific transition of this compound (m/z 342.2 → 178.0).[7][8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol outlines the steps to quantitatively determine the matrix effect for this compound.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare solutions of this compound at low, medium, and high concentrations in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your established sample preparation method. Spike the extracted matrix with this compound at the same low, medium, and high concentrations as in Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100

  • Interpretation:

    • An MF between 85% and 115% is generally considered acceptable, indicating minimal matrix effect.

Protocol 2: UPLC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for the determination of corypalmine in mouse blood.[7]

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).[8]

    • Mobile Phase: Acetonitrile and 10 mmol/L ammonium acetate (containing 0.1% formic acid).[7]

    • Flow Rate: 0.4 mL/min.[7][8]

    • Column Temperature: 40°C.[7]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

    • MRM Transitions:

      • This compound: m/z 342.2 → 178.0.[7][8]

      • Internal Standard (e.g., Berberrubine): m/z 322.1 → 307.0.[7][8]

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add the internal standard.

    • Add a protein precipitating agent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the proteins.

    • Inject the supernatant for analysis.

Visualizing Workflows

Troubleshooting Workflow for Matrix Effects start Inconsistent or Inaccurate ( + )-Corypalmine Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Significant Matrix Effect (MF < 85% or > 115%) assess_me->me_present optimize_sp Optimize Sample Preparation (LLE, SPE) me_present->optimize_sp Yes me_acceptable Matrix Effect Acceptable me_present->me_acceptable No optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) optimize_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is reassess_me Re-assess Matrix Effect use_sil_is->reassess_me reassess_me->me_present end Proceed with Validation me_acceptable->end

Caption: A logical workflow for troubleshooting matrix effects.

Sample Preparation Strategies to Minimize Matrix Effects sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) - Simple, fast - High matrix effect risk sample->ppt lle Liquid-Liquid Extraction (LLE) - More selective than PPT - Cleaner extract sample->lle spe Solid-Phase Extraction (SPE) - Highly selective - Significantly reduces matrix effects sample->spe analysis LC-MS/MS Analysis ppt->analysis Higher Matrix Load lle->analysis Moderate Matrix Load spe->analysis Lower Matrix Load

Caption: Comparison of sample preparation techniques.

References

Stability testing of (+)-Corypalmine in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (+)-Corypalmine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, a protoberberine alkaloid, is susceptible to degradation from several factors. The main contributors to its instability are exposure to light (photodegradation), high temperatures (thermal degradation), oxidative stress, and non-optimal pH conditions.[1] The quaternary structure of protoberberine alkaloids makes them prone to nucleophilic attack under various environmental conditions.[1]

Q2: What is the recommended pH range for working with this compound solutions?

A2: For maximum stability, it is advisable to maintain a mildly acidic to neutral pH (approximately 3-7). Strong acidic or alkaline conditions can promote hydrolysis and other degradation pathways.[2] While some related alkaloids have shown short-term stability at higher pH, longer processing times should be conducted in the recommended mildly acidic to neutral range.[2]

Q3: How should I store my this compound samples?

A3: Proper storage is critical to prevent degradation. For solid this compound powder, storage at -20°C is recommended for long-term stability, potentially for up to three years. Solutions of this compound in solvents like DMSO should be stored at -80°C for up to one year. For short-term storage of solutions, 4°C is suitable.[2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot solutions into smaller, single-use volumes.[2] All solutions should be protected from light by using amber-colored vials or by wrapping the containers in aluminum foil.[2]

Q4: Which solvents are suitable for dissolving this compound?

A4: this compound is soluble in a variety of organic solvents, including Dimethyl sulfoxide (DMSO), methanol, ethanol, acetonitrile, chloroform, and dichloromethane. The choice of solvent may depend on the specific experimental requirements.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating this compound from its degradation products and quantifying its purity.[2] For the identification and structural elucidation of any degradation products, coupling HPLC with Mass Spectrometry (LC-MS/MS) is highly recommended.[3]

Data Presentation: Stability Summary

While specific quantitative degradation kinetics for this compound in all common solvents are not extensively documented, the following tables summarize the known stability characteristics and provide general guidance for storage and handling.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationLight Protection
Solid Powder-20°CUp to 3 yearsRecommended
In DMSO-80°CUp to 1 yearMandatory
In other organic solvents (short-term)4°CDays to weeksMandatory
In other organic solvents (long-term)-20°C to -80°CMonthsMandatory

Table 2: Qualitative Stability of this compound in Different Solvents and Conditions

Solvent/ConditionTemperatureLight ExposurepHStability Notes
General Elevated temperatures (>40°C) accelerate degradation.[2]Prone to photodegradation, especially under UV light.[1]Optimal stability in mildly acidic to neutral pH (3-7).[2]Susceptible to oxidation; consider using degassed solvents.[2]
DMSO Stable for up to 1 year at -80°C.Protect from light.NeutralA good solvent for long-term storage of stock solutions.
Methanol/Ethanol Use fresh solutions. For storage, keep at low temperatures.Protect from light.NeutralCommonly used for extraction and analysis. Acidification (e.g., with 0.1% formic acid) can enhance stability.[1]
Acetonitrile Use fresh solutions. For storage, keep at low temperatures.Protect from light.NeutralA common mobile phase component in HPLC analysis.
Chloroform/Dichloromethane Use fresh solutions.Protect from light.NeutralLess commonly used for long-term storage due to potential reactivity.
Aqueous Solutions Stability is highly pH-dependent.Protect from light.Acidic to NeutralSalt forms are more stable in acidic to neutral aqueous solutions.[1]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of this compound and to establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[2]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.[2]

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.[2]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.[2]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.[2]

  • Data Analysis:

    • Calculate the percentage of degradation of this compound.

    • Determine the relative peak areas of the degradation products.

    • Use the MS data to propose structures for the degradation products.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep_stock->base oxidation Oxidative Degradation (3% H2O2, RT, 24h) prep_stock->oxidation thermal Thermal Degradation (Solid, 80°C, 48h) prep_stock->thermal photo Photolytic Degradation (UV/Vis Light) prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc_ms Analyze via HPLC-UV/MS dilute->hplc_ms calc_deg Calculate % Degradation hplc_ms->calc_deg id_products Identify Degradation Products hplc_ms->id_products elucidate Elucidate Degradation Pathway id_products->elucidate

Caption: Experimental workflow for the forced degradation study of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of this compound.

troubleshooting_guide start Start Troubleshooting issue What is the issue? start->issue degradation Unexpected Degradation or Appearance of Extra Peaks in HPLC issue->degradation Degradation hplc_issues Poor HPLC Resolution or Inconsistent Results issue->hplc_issues HPLC Problems check_storage Check Storage Conditions: - Temperature? - Light Exposure? degradation->check_storage improper_storage Solution: Store at recommended temperatures (-20°C to -80°C) and protect from light. check_storage->improper_storage Yes check_solvent Check Solvent/Solution: - pH of aqueous solution? - Purity of solvent? - Age of solution? check_storage->check_solvent No improper_solvent Solution: Use high-purity solvents, maintain pH 3-7 for aqueous solutions, use fresh solutions, and degas solvents to remove oxygen. check_solvent->improper_solvent Yes check_method Is the HPLC method validated as stability-indicating? hplc_issues->check_method develop_method Solution: Develop and validate a stability-indicating method. Perform forced degradation studies to ensure separation of degradants. check_method->develop_method No check_column Check Column Condition: - Age of column? - Contamination? check_method->check_column Yes replace_column Solution: Flush the column with a strong solvent or replace if necessary. Use a guard column. check_column->replace_column Yes check_mobile_phase Check Mobile Phase: - Freshly prepared? - Correct pH? - Properly degassed? check_column->check_mobile_phase No prepare_mp Solution: Prepare fresh mobile phase, ensure accurate pH, and degas thoroughly before use. check_mobile_phase->prepare_mp Yes

Caption: Troubleshooting decision tree for this compound stability experiments.

References

Technical Support Center: Refinement of Gradient Elution for Corydalis Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of Corydalis alkaloids using gradient elution high-performance liquid chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Corydalis alkaloids.

Question (Issue) Answer (Potential Cause and Solution)
Why am I seeing poor resolution and co-eluting peaks, especially for berberine? Potential Cause: The complexity of the alkaloid mixture in Corydalis extracts often leads to overlapping peaks. Berberine, in particular, is known to interfere with other alkaloids if the mobile phase is not optimized.[1][2] Solution: 1. Optimize Mobile Phase pH: The retention of ionizable compounds like alkaloids is highly dependent on the pH of the mobile phase.[1][3] Experiment with different pH values to alter the elution order and improve separation. For instance, using a mobile phase of 10 mM ammonium acetate with 0.2% triethylamine adjusted to pH 5.0 has shown successful separation.[1][2] 2. Adjust Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks. Start with a broad "scouting" gradient (e.g., 5-95% organic solvent) to identify the elution range of your target alkaloids, then create a narrower, more gradual gradient within that range.[4] 3. Incorporate a Gradient Hold: Introducing an isocratic hold at a specific mobile phase composition can help to resolve particularly challenging peak pairs.[4]
My alkaloid peaks are showing significant tailing. How can I improve peak shape? Potential Cause: Peak tailing for basic compounds like alkaloids is often caused by secondary interactions with residual silanol groups on the C18 stationary phase. Solution: 1. Use a Mobile Phase Additive: Additives like triethylamine (TEA) are commonly used to reduce peak tailing of basic compounds.[1] TEA acts as a competing base, masking the silanol groups and improving peak symmetry. A concentration of 0.2% TEA in the mobile phase has been used effectively.[1][2] 2. Adjust Mobile Phase pH: Operating at a neutral or slightly basic pH can also help to suppress the ionization of silanol groups, thereby reducing tailing. However, ensure your column is stable at the chosen pH. 3. Select an Appropriate Column: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
I'm experiencing baseline drift during my gradient elution. What is the cause and how can I fix it? Potential Cause: Baseline drift in gradient elution is often due to the differing UV absorbance of the mobile phase components at the detection wavelength. It can also be caused by a column that is not properly equilibrated. Solution: 1. Use High-Purity Solvents: Ensure that both your aqueous and organic mobile phase components are of high purity (HPLC grade or better). 2. Match Solvent Absorbance: If possible, use mobile phase additives that have a low UV absorbance at your detection wavelength (typically 270-280 nm for Corydalis alkaloids).[5] 3. Ensure Proper Column Equilibration: Before each injection, equilibrate the column with the initial mobile phase composition for a sufficient amount of time (typically 5-10 column volumes). 4. Use a Reference Wavelength: Some HPLC detectors allow for the use of a reference wavelength to correct for baseline drift.
My retention times are not reproducible between runs. What should I check? Potential Cause: Inconsistent retention times can be caused by a variety of factors, including an unstable pumping system, changes in mobile phase composition, or a column that has not reached thermal equilibrium. Solution: 1. Check the Pumping System: Ensure that the HPLC pumps are delivering a stable and accurate flow rate. Check for leaks in the system. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase for each analysis to avoid changes in composition due to evaporation. Ensure the mobile phase is thoroughly degassed. 3. Control Column Temperature: Use a column oven to maintain a constant and consistent column temperature. A temperature of 35-45°C is often used for these separations.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting gradient for separating Corydalis alkaloids?

A good starting point is a linear gradient with a C18 column. You can begin with a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and Solvent B (acetonitrile or methanol). A gradient from 10-20% B to 80-95% B over 20-30 minutes is a reasonable starting point for method development.[4][7]

Q2: What type of column is best suited for Corydalis alkaloid separation?

Reversed-phase C18 columns are the most commonly used stationary phase for the separation of Corydalis alkaloids.[1][2][6][7] Look for columns with high purity silica and good end-capping to minimize peak tailing for these basic compounds.

Q3: What is the optimal detection wavelength for Corydalis alkaloids?

A detection wavelength of around 280 nm is frequently used for the analysis of a broad range of Corydalis alkaloids.[6] However, a diode array detector (DAD) is highly recommended to monitor multiple wavelengths and to check for peak purity, as the UV spectra of many alkaloids are similar.[5][8]

Q4: How important is sample preparation for reliable results?

Proper sample preparation is critical. A common method involves ultrasonic extraction of the powdered plant material with methanol or a methanol-water mixture, followed by filtration through a 0.45 µm filter before injection.[5][9] For complex matrices like plasma, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary.[7]

Q5: Can 2D-HPLC improve the separation of complex Corydalis extracts?

Yes, two-dimensional HPLC (2D-HPLC) can significantly enhance peak capacity and resolution. A common approach for alkaloids is to use a high pH mobile phase in the first dimension and a low pH mobile phase in the second dimension.[3][10][11] This exploits the differences in alkaloid retention behavior under different pH conditions to achieve a more orthogonal separation.[11]

Quantitative Data Summary

The following tables summarize gradient elution parameters from various studies for the separation of Corydalis alkaloids.

Table 1: HPLC Gradient Elution Programs

Study Reference Column Mobile Phase A Mobile Phase B Gradient Program Flow Rate (mL/min) Detection (nm)
[6]ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)0.2% glacial acetic acid (pH 6.0 with triethylamine)Acetonitrile0-11.5 min, 10-16% B; 11.5-15 min, 16-35% B; 15-20 min, 35-45% B; 20-21 min, 45-58% B; 21-22 min, 58-63% B; 22-22.5 min, 63-95% B0.3280
[7]ZORBAX Eclipse XDB-C18 (100 x 2.1 mm, 3.5 µm)0.1% formic acid in waterAcetonitrile0-2.5 min, 20-26% B; 2.5-5 min, 26-40% B; 5-5.4 min, 40-80% B; 5.4-5.9 min, 80% B; 6-7.5 min, 20% B0.3MS/MS
[2]Not Specified10 mM ammonium acetate with 0.2% triethylamine (pH 5.0)AcetonitrileGradient elution (details not specified)Not SpecifiedNot Specified
[12]PCP C180.1% formic acid in waterAcetonitrile0-15 min, 3-100% B; 15-20 min, 100% B; 26 min, return to initial1.0280

Experimental Protocols

Protocol 1: General Purpose Gradient Elution for Corydalis Alkaloid Profiling

This protocol is a generalized starting point for method development.

  • Sample Preparation:

    • Weigh 1.0 g of powdered Corydalis rhizome into a centrifuge tube.

    • Add 10 mL of methanol.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at 280 nm.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (Re-equilibration)

Visualizations

Gradient_Elution_Workflow start Start: Define Separation Goal sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep method_dev Initial Method Development sample_prep->method_dev scouting_run Scouting Gradient (e.g., 5-95% B in 20 min) method_dev->scouting_run eval_scout Evaluate Scouting Run (Identify Elution Window) scouting_run->eval_scout optimization Gradient Optimization eval_scout->optimization adjust_slope Adjust Gradient Slope (Shallow vs. Steep) optimization->adjust_slope adjust_ph Modify Mobile Phase pH & Additives (e.g., TEA) optimization->adjust_ph eval_optim Evaluate Optimized Separation (Resolution, Peak Shape) adjust_slope->eval_optim adjust_ph->eval_optim poor_res Poor Resolution? eval_optim->poor_res troubleshoot Troubleshooting troubleshoot->optimization poor_res->troubleshoot Yes peak_tail Peak Tailing? poor_res->peak_tail No peak_tail->troubleshoot Yes validation Method Validation peak_tail->validation No end End: Final Method validation->end

Caption: Workflow for refining gradient elution of Corydalis alkaloids.

Troubleshooting_Logic problem Problem Observed in Chromatogram poor_res Poor Resolution / Co-elution problem->poor_res peak_tail Peak Tailing problem->peak_tail baseline_drift Baseline Drift problem->baseline_drift sol_res1 Adjust Gradient Slope (Make it shallower) poor_res->sol_res1 sol_res2 Optimize Mobile Phase pH poor_res->sol_res2 sol_tail1 Add Triethylamine (TEA) to Mobile Phase peak_tail->sol_tail1 sol_tail2 Use Base-Deactivated Column peak_tail->sol_tail2 sol_drift1 Use High-Purity Solvents baseline_drift->sol_drift1 sol_drift2 Ensure Proper Column Equilibration baseline_drift->sol_drift2

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Enhancing the Aqueous Solubility of (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (+)-Corypalmine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a naturally occurring isoquinoline alkaloid. Like many alkaloids, it is a lipophilic compound, which results in poor solubility in aqueous solutions at physiological pH.[1] This low solubility can lead to challenges in formulation, limited bioavailability, and inconsistent results in preclinical and clinical studies.[1][2]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] However, its aqueous solubility is limited, particularly at neutral pH.[1] For in vivo applications, it is often necessary to employ formulation strategies to enhance its solubility in aqueous vehicles.[1] The predicted pKa of this compound is approximately 10.30, indicating it is a basic compound.[3]

Q3: What are the primary methods to enhance the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. The most common approaches include:

  • pH Adjustment: Leveraging the basic nature of the alkaloid to form a more soluble salt in an acidic medium.[1]

  • Co-solvents: Using a mixture of water and one or more water-miscible organic solvents.[1][4]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.[5]

  • Solid Dispersions: Dispersing this compound in a solid hydrophilic polymer matrix to improve its dissolution rate.[6]

  • Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanonization.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the solubilization of this compound.

Issue 1: Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer.

  • Potential Cause: This phenomenon, often called "crashing out," occurs due to a rapid change in solvent polarity. The compound is soluble in the organic solvent (e.g., DMSO) but not in the final aqueous environment.[7]

  • Recommended Solutions:

    • Decrease the final concentration: The target concentration in the aqueous solution may be above the kinetic solubility limit.[7]

    • Optimize the dilution process: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer. This promotes rapid dispersion and prevents localized supersaturation.[8]

    • Incorporate co-solvents: Increase the proportion of co-solvents like PEG400 or propylene glycol in the final aqueous formulation to better match the solvent environment of the stock solution.[1]

    • Use surfactants: Add a surfactant such as Tween 80 or Cremophor EL to the aqueous buffer to help form micelles that can encapsulate the drug and maintain its solubility.[1]

Issue 2: Low and variable bioavailability in in-vivo studies despite achieving initial dissolution.

  • Potential Cause: The compound may be precipitating in the gastrointestinal tract upon dilution with gastric or intestinal fluids. Additionally, as an isoquinoline alkaloid, it may be subject to significant first-pass metabolism.[2]

  • Recommended Solutions:

    • Formulate as a solid dispersion: This can enhance the dissolution rate and maintain a supersaturated state in the GI tract.[6]

    • Utilize lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and potentially reduce first-pass metabolism by promoting lymphatic uptake.

    • Cyclodextrin complexation: This can increase the amount of drug that is soluble and available for absorption.[5]

Issue 3: Difficulty in preparing a stable, clear aqueous solution for in-vitro assays.

  • Potential Cause: The intrinsic solubility of this compound in the assay buffer at the experimental pH is too low.

  • Recommended Solutions:

    • Adjust the pH of the buffer: Since this compound is a basic compound (predicted pKa ≈ 10.30), lowering the pH of the buffer will increase its ionization and, consequently, its aqueous solubility.[3][9]

    • Employ co-solvents: A small percentage of a water-miscible co-solvent like DMSO or ethanol can be included in the final assay medium, ensuring the final concentration is not cytotoxic to the cells.[10]

    • Use cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common excipient used to improve the solubility of drugs in in-vitro and in-vivo studies.[5][10]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
DMSOSoluble (up to 40 mg/mL)[3][11]
AcetoneSoluble[3]
MethanolSoluble[12]
Aqueous Solutions (neutral pH)Poorly soluble[1]

Table 2: Example Co-solvent Formulations for Poorly Soluble Alkaloids

Note: These are example formulations and may need to be optimized for this compound.

Formulation ComponentPercentagePurposeReference(s)
DMSO10%Primary solvent for stock solution[10]
PEG30040%Co-solvent[10]
Tween-805%Surfactant[10]
Saline45%Aqueous vehicle[10]
Resulting Solubility ≥ 2.5 mg/mL [10]
DMSO10%Primary solvent for stock solution[10]
20% SBE-β-CD in Saline90%Cyclodextrin solubilizer in aqueous vehicle[10]
Resulting Solubility ≥ 2.5 mg/mL [10]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Analysis:

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Dilute the filtrate with a suitable mobile phase.

    • Quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to the selected cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) through phase solubility studies.

  • Kneading Process:

    • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

    • Gradually add the this compound powder to the paste while continuously kneading for a specified period (e.g., 60-90 minutes).

    • Add more solvent if necessary to maintain a suitable consistency.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Pulverize the dried complex and confirm its formation using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing Technique cluster_product Final Product & Analysis start Start drug This compound Powder start->drug kneading Kneading drug->kneading solvent_evap Solvent Evaporation drug->solvent_evap freeze_drying Freeze Drying drug->freeze_drying solubilizer Solubilizing Agent (e.g., Cyclodextrin, Polymer) solubilizer->kneading solubilizer->solvent_evap solubilizer->freeze_drying solvent Solvent solvent->solvent_evap solvent->freeze_drying solid_dispersion Solid Dispersion / Inclusion Complex kneading->solid_dispersion solvent_evap->solid_dispersion freeze_drying->solid_dispersion analysis Characterization (FTIR, DSC, XRD) solid_dispersion->analysis solubility_test Aqueous Solubility Testing solid_dispersion->solubility_test result Enhanced Solubility solubility_test->result

Workflow for preparing solid dispersions to enhance solubility.

troubleshooting_workflow start Precipitation Observed in Aqueous Solution check_conc Is the final concentration too high? start->check_conc check_mixing Was the mixing procedure optimal? check_conc->check_mixing No solution_conc ACTION: Lower final concentration or determine kinetic solubility. check_conc->solution_conc Yes check_solvent Is the final co-solvent concentration sufficient? check_mixing->check_solvent Yes solution_mixing ACTION: Add stock dropwise to vigorously stirring buffer. check_mixing->solution_mixing No solution_solvent ACTION: Increase co-solvent percentage or add surfactant/cyclodextrin. check_solvent->solution_solvent No end Clear Solution Achieved check_solvent->end Yes solution_conc->end solution_mixing->end solution_solvent->end

Troubleshooting workflow for compound precipitation.

ph_solubility_pathway cluster_ph Effect of pH on Corypalmine (Basic Drug) cluster_form Predominant Form cluster_solubility Aqueous Solubility high_ph High pH ( > pKa ) (e.g., pH 11) neutral_ph Neutral pH (e.g., pH 7) unionized Unionized Form (B) high_ph->unionized low_ph Low pH ( < pKa ) (e.g., pH 4) mixed Mixed Forms (B + BH+) neutral_ph->mixed ionized Ionized Form (BH+) low_ph->ionized low_sol Low unionized->low_sol medium_sol Moderate mixed->medium_sol high_sol High ionized->high_sol

Relationship between pH and the solubility of this compound.

References

Addressing the low oral bioavailability of (+)-Corypalmine in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the low oral bioavailability of (+)-Corypalmine in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical models?

A1: Preclinical studies in mice have reported the oral bioavailability of this compound to be approximately 4.6%.[1][2] This low bioavailability presents a significant challenge for developing it as an oral therapeutic agent.

Q2: What are the primary factors contributing to the low oral bioavailability of this compound?

A2: The low oral bioavailability of this compound is likely due to a combination of factors common to many natural alkaloids:

  • Poor Aqueous Solubility: As an alkaloid, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which limits its dissolution and subsequent absorption.

  • Extensive First-Pass Metabolism: Like other isoquinoline alkaloids, this compound likely undergoes significant metabolism in the gut wall and liver before it can reach systemic circulation. This "first-pass effect" substantially reduces the amount of active drug.

  • P-glycoprotein (P-gp) Efflux: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal lining. These transporters can actively pump the absorbed drug back into the GI lumen, further decreasing its net absorption.

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be explored to overcome the challenges of low solubility and first-pass metabolism:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution rate.[3][4][5]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and may enhance lymphatic absorption, which can partially bypass first-pass metabolism in the liver.[6][7][8][9][10]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to improved dissolution and absorption.[11][12][13]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its solubility and dissolution in the GI tract.[14][15][16][17][18]

Troubleshooting Guides

Issue 1: High variability and low plasma concentrations of this compound in pharmacokinetic (PK) studies.
  • Potential Cause: Poor aqueous solubility leading to erratic dissolution and absorption.

  • Troubleshooting Steps:

    • Particle Size Reduction: Attempt to reduce the particle size of the this compound powder through micronization or nanomilling to increase the surface area for dissolution.

    • Formulation Enhancement:

      • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC).

      • Lipid-Based Formulation: Develop a simple lipid-based formulation, such as a solution in a mixture of oils and surfactants.

    • In Vitro Dissolution Testing: Conduct in vitro dissolution studies with the new formulations to confirm improved solubility and dissolution rate before proceeding to in vivo studies.

Issue 2: Evidence of significant first-pass metabolism.
  • Potential Cause: Rapid metabolism by cytochrome P450 enzymes in the liver and/or gut wall.

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the specific metabolic pathways and enzymes responsible for the degradation of this compound.

    • Lipid-Based Formulations: Prioritize the development of lipid-based formulations (e.g., SEDDS) as they can promote lymphatic transport, which partially avoids the portal circulation and first-pass metabolism.[7][8][10]

    • Co-administration with Inhibitors (for investigational purposes): In non-clinical studies, co-administration with known inhibitors of relevant metabolic enzymes can help to confirm the extent of first-pass metabolism.

Issue 3: Suspected P-glycoprotein (P-gp) mediated efflux.
  • Potential Cause: this compound is actively transported out of intestinal cells by P-gp.

  • Troubleshooting Steps:

    • In Vitro Permeability Assays: Conduct a Caco-2 cell permeability assay to determine if this compound is a P-gp substrate. An efflux ratio greater than 2 suggests P-gp involvement.

    • Co-administration with P-gp Inhibitors (for investigational purposes): In animal studies, co-administering this compound with a known P-gp inhibitor (e.g., verapamil) can help determine if efflux is a significant barrier to its absorption. An increase in plasma exposure in the presence of the inhibitor would support this hypothesis.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice (Intravenous vs. Oral Administration)

ParameterIntravenous (IV)Oral (PO)
Dose 5 mg/kg20 mg/kg
Cmax (ng/mL) 1085 ± 21389.7 ± 21.4
Tmax (h) 0.0830.5
AUC (0-t) (ng·h/mL) 328.6 ± 76.5151.8 ± 39.8
Bioavailability (%) -4.6

Data adapted from a pharmacokinetic study in mice.[1][2]

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion
  • Polymer Selection: Select a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).

  • Solvent Selection: Identify a common solvent in which both this compound and the chosen polymer are soluble (e.g., methanol, ethanol, or a mixture).

  • Preparation of the Solid Dispersion:

    • Dissolve this compound and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight).

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Further dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to compare the dissolution profile of the solid dispersion to that of the pure drug.

    • Solid-State Characterization (Optional): Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

Protocol 2: Pharmacokinetic Study of this compound in Rodents
  • Animal Model: Use male Sprague-Dawley rats or CD-1 mice (n=5-6 per group).

  • Dosing Groups:

    • Group 1 (IV): Administer this compound as a solution (e.g., in a vehicle of saline/PEG400/ethanol) via the tail vein at a dose of 1-2 mg/kg.

    • Group 2 (PO - Control): Administer a suspension of this compound (e.g., in 0.5% methylcellulose) via oral gavage at a dose of 10-20 mg/kg.

    • Group 3 (PO - Test Formulation): Administer the developed formulation (e.g., solid dispersion, SEDDS) of this compound via oral gavage at the same dose as the control group.

  • Blood Sampling:

    • Collect blood samples (approximately 100-150 µL) from the tail vein or another appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[1][2]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software. The oral bioavailability is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

G cluster_0 Factors Contributing to Low Oral Bioavailability of this compound cluster_1 Formulation Strategies to Enhance Bioavailability PoorSolubility Poor Aqueous Solubility ASD Amorphous Solid Dispersions PoorSolubility->ASD Improves Dissolution Nano Nanoparticle Formulations PoorSolubility->Nano Increases Surface Area Cyclodextrin Cyclodextrin Complexation PoorSolubility->Cyclodextrin Enhances Solubility FirstPass Extensive First-Pass Metabolism Lipid Lipid-Based Formulations (SEDDS) FirstPass->Lipid Promotes Lymphatic Uptake PgpEfflux P-glycoprotein Efflux PgpEfflux->Lipid May Inhibit Efflux

Caption: Strategies to address the low oral bioavailability of this compound.

PREP_Inhibition_Pathway cluster_IRS_AKT IRS1-AKT-mTORC1 Pathway cluster_NFKB NF-κB Pathway Corypalmine This compound PREP Prolyl Endopeptidase (PREP) Corypalmine->PREP Inhibits IRS1 IRS1 PREP->IRS1 Modulates IKB IκBα PREP->IKB Modulates AKT AKT IRS1->AKT mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival NFKB NF-κB IKB->NFKB Inhibits Inflammation Inflammation NFKB->Inflammation

Caption: Potential signaling pathways affected by this compound as a PREP inhibitor.

References

Technical Support Center: Accurate Quantification of (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method validation of (+)-Corypalmine quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for the quantification of this compound?

The most common and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). UPLC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices.[1]

Q2: What are the typical validation parameters to assess when developing a quantification method for this compound?

According to regulatory guidelines (e.g., ICH), the key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as a percentage of bias. For this compound, accuracy is typically expected to be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[1][2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (% RSD). For intra-day and inter-day precision, the % RSD should be ≤ 15% (≤ 20% for LLOQ).[1][2]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For UPLC-MS/MS methods, the LOQ for corypalmine in plasma is typically around 1.0 ng/mL.[2]

  • Recovery: The efficiency of the extraction procedure for the analyte from the sample matrix. Consistent and reproducible recovery is crucial.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

Q3: I am observing low recovery of this compound during sample preparation. What are the potential causes and solutions?

Low recovery of alkaloids like this compound can be attributed to several factors:

  • Suboptimal Extraction Solvent: The choice of solvent is critical. For liquid-liquid extraction (LLE), ensure the solvent has the appropriate polarity to efficiently partition this compound from the aqueous phase. For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate and the elution solvent is strong enough to desorb the analyte.

  • Incorrect pH: The ionization state of this compound, an alkaloid, is pH-dependent. Adjusting the pH of the sample can significantly improve extraction efficiency by ensuring the analyte is in its non-ionized form for better partitioning into organic solvents.

  • Analyte-Matrix Interactions: this compound may bind to proteins or other components in the biological matrix. To mitigate this, methods like protein precipitation can be employed prior to extraction.

  • Insufficient Mixing/Vortexing: Ensure thorough mixing during the extraction process to facilitate the transfer of the analyte from the sample matrix to the extraction solvent.

Q4: How can I minimize the matrix effect in my UPLC-MS/MS analysis of this compound?

The matrix effect can cause ion suppression or enhancement, leading to inaccurate quantification. Here are some strategies to minimize it:

  • Effective Sample Cleanup: Employ a robust sample preparation method such as SPE or LLE to remove interfering components from the matrix.

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification. If a stable isotope-labeled IS is not available, a structural analog can be used. Berberrubine has been successfully used as an internal standard for corypalmine analysis.[2]

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC/UPLC
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like this compound, a slightly acidic mobile phase can improve peak shape.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions with Silica Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.
Issue 2: Inconsistent or Drifting Retention Times
Potential Cause Troubleshooting Step
Pump Malfunction/Leaks Check the pump for leaks and ensure it is delivering a consistent flow rate.
Changes in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.
Column Degradation Replace the column if it has exceeded its lifetime.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of corypalmine using UPLC-MS/MS and HPLC-UV methods.

Table 1: UPLC-MS/MS Method Validation Parameters for Corypalmine in Mouse Blood [2]

Validation ParameterResultAcceptance Criteria (ICH Guidelines)[1]
Linearity (r)> 0.995≥ 0.99
Linear Range1-1000 ng/mL-
Lower Limit of Quantification (LLOQ)1.0 ng/mLS/N ≥ 10, with acceptable accuracy and precision
Accuracy (% Bias)97.5% to 109.0%Within ±15% (±20% for LLOQ)
Precision (% RSD) - Intra-day<14%≤ 15% (≤ 20% for LLOQ)
Precision (% RSD) - Inter-day<14%≤ 15% (≤ 20% for LLOQ)
Mean Recovery (%)> 69.6%Consistent and reproducible
Matrix Effect (%)96.8% to 107.6%Consistent and reproducible

Table 2: Comparative Performance of HPLC-UV and UPLC-MS/MS for Corypalmine (or analogous compounds) [1]

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (r²)≥ 0.999> 0.995
Accuracy (% Bias)Within ±15%97.5% to 109.0%
Precision (% RSD) - Intra-day< 2%< 14%
Precision (% RSD) - Inter-day< 2%< 14%
Limit of Quantification (LOQ)Typically in the µg/mL range1.0 ng/mL
Recovery (%)> 95%> 69.6%

Experimental Protocols

UPLC-MS/MS Method for this compound Quantification in Plasma

This protocol is based on a validated method for determining corypalmine in mouse blood.[2]

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL plasma sample, add a known concentration of the internal standard (e.g., berberrubine).
  • Add 300 µL of a precipitating agent (e.g., acetonitrile containing 0.1% formic acid).
  • Vortex the mixture for 1-2 minutes.
  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]
  • Column Temperature: 40°C.[2]
  • Mobile Phase: A gradient of acetonitrile and 10 mmol/L ammonium acetate (containing 0.1% formic acid).[2]
  • Flow Rate: 0.4 mL/min.[2]
  • Injection Volume: 5 µL.[1]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]
  • MRM Transitions:
  • This compound: m/z 342.2 → 178.0[2]
  • Berberrubine (IS): m/z 322.1 → 307.0[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject Sample reconstitute->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition and Quantification msms->data

Caption: Experimental workflow for the quantification of this compound in plasma using UPLC-MS/MS.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery Observed cause1 Suboptimal Extraction Solvent start->cause1 cause2 Incorrect Sample pH start->cause2 cause3 Analyte-Matrix Interactions start->cause3 cause4 Insufficient Mixing start->cause4 solution1 Optimize Solvent Polarity or SPE Sorbent/Eluent cause1->solution1 solution2 Adjust pH to ensure Analyte is Non-ionized cause2->solution2 solution3 Employ Protein Precipitation cause3->solution3 solution4 Ensure Thorough Vortexing/Mixing cause4->solution4

Caption: Troubleshooting logic for low recovery of this compound during sample extraction.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Production of (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of (+)-Corypalmine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for both natural extraction and chemical synthesis of this promising therapeutic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale production of this compound?

A1: The two main approaches for large-scale production are:

  • Extraction from Natural Sources: Primarily from the tubers of Corydalis species, such as Corydalis yanhusuo. This method involves the extraction of total alkaloids followed by purification to isolate this compound.

  • Chemical Synthesis: This involves the construction of the tetracyclic core structure from simpler chemical precursors. Asymmetric synthesis strategies are crucial to obtain the desired enantiomer, this compound, with high purity.

Q2: What are the major hurdles in the large-scale production of this compound?

A2: Key challenges include:

  • From Extraction:

    • Low abundance of this compound in the plant material, requiring large amounts of biomass.

    • Complex mixtures of structurally similar alkaloids, making purification difficult.

    • Variability in alkaloid content based on plant species, growing conditions, and harvest time.

  • From Chemical Synthesis:

    • Enantioselectivity: Achieving the correct stereochemistry at the C-13a position is critical for its biological activity and can be challenging to control on a large scale.

    • Reaction Control: Side reactions, such as over-methylation or the formation of regioisomers, can significantly reduce the yield and purity.

    • Scalability of Reagents: Some reagents used in laboratory-scale synthesis may be hazardous, expensive, or difficult to handle in large quantities, posing challenges for industrial-scale production.

    • Purification: Separating the final product from catalysts, reagents, and byproducts requires robust and efficient purification methods.

Q3: Which production method is more suitable for large-scale manufacturing?

A3: The choice of method depends on several factors:

  • Extraction is often a good starting point, especially for initial studies, as it utilizes readily available plant material. However, for consistent, large-scale supply, it can be limited by agricultural factors and purification challenges.

  • Chemical synthesis offers greater control over purity, scalability, and consistency, avoiding the complexities of botanical sourcing. While the initial process development can be more intensive, a well-optimized synthetic route is often more economically viable and sustainable for long-term, large-scale production.

Troubleshooting Guides

Extraction and Purification of this compound from Corydalis yanhusuo

Issue 1: Low Yield of Total Alkaloids in Crude Extract

Possible Cause Troubleshooting Steps
Inefficient Extraction Solvent or Conditions - Optimize the extraction solvent system. A 70% ethanol solution with the pH adjusted to 10 using diluted ammonia has been shown to be effective. - Ensure a sufficient solvent-to-solid ratio (e.g., 20:1 v/w). - Employ reflux extraction for a sufficient duration (e.g., 60 minutes, repeated twice) to maximize extraction efficiency.
Improper Plant Material Preparation - Ensure the Corydalis yanhusuo tubers are ground to a coarse powder (e.g., 50 mesh) to increase the surface area for solvent penetration.

Issue 2: Poor Separation and Purity of this compound during Purification

Possible Cause Troubleshooting Steps
Ineffective Chromatographic Resin - Select a macroporous adsorption resin with high selectivity for Corydalis alkaloids. NKA-9 resin has demonstrated good performance.
Suboptimal Column Chromatography Conditions - Optimize the loading, washing, and elution conditions. - Washing: Use an adequate volume of distilled water (e.g., 5 bed volumes) to remove water-soluble impurities. - Elution: Employ a suitable ethanol concentration (e.g., 70%) and elution volume (e.g., 12 bed volumes) at an optimized flow rate (e.g., 1.5 BV/h) to effectively desorb the alkaloids.
Presence of Impurities with Similar Polarity - Consider multi-step purification strategies. Following macroporous resin chromatography, preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be used for final purification to achieve high purity.
Chemical Synthesis of this compound

Issue 1: Low Yield in Bischler-Napieralski Reaction (Formation of the Dihydroisoquinoline Core)

Possible Cause Troubleshooting Steps
Low Substrate Reactivity - The reaction is an intramolecular electrophilic aromatic substitution and is more effective with electron-rich aromatic rings. If the β-arylethylamide substrate has electron-withdrawing groups, consider using stronger dehydrating agents or higher reaction temperatures.
Deactivated or Insufficient Dehydrating Agent - Use fresh, high-quality phosphoryl chloride (POCl₃). For less reactive substrates, consider stronger conditions like phosphorus pentoxide (P₂O₅) in refluxing POCl₃.
Presence of Moisture - Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous, as water will quench the dehydrating agent.
Formation of Side Products - A styrene-like byproduct may form due to a retro-Ritter reaction. Using the corresponding nitrile as a solvent can help minimize this. Milder reagents like oxalyl chloride or triflic anhydride (Tf₂O) can also prevent the formation of intermediates that lead to this side reaction.

Issue 2: Low Enantioselectivity in Asymmetric Hydrogenation

Possible Cause Troubleshooting Steps
Suboptimal Catalyst or Ligand - For the asymmetric transfer hydrogenation of the dihydroprotoberberine precursor, a Noyori-type chiral Ruthenium catalyst is often effective. Screen different chiral ligands to find the optimal one for this compound synthesis.
Impurities in the Substrate - Ensure the prochiral enamine precursor is of high purity, as impurities can poison the catalyst.
Incorrect Reaction Conditions - Optimize the reaction temperature, pressure, and reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Comparison of Production Methods

Parameter Extraction from Corydalis yanhusuo Chemical Synthesis (Projected)
Starting Material Dried tubers of Corydalis yanhusuoCommercially available chemical precursors
Typical Yield This compound constitutes a small percentage (e.g., ~2.37%) of the total alkaloid extract, which is >50% of the final purified product.[1][2]Can potentially achieve higher overall yields with an optimized route.
Purity High purity (>98%) can be achieved with multi-step purification.High purity (>98%) is achievable with effective purification.
Key Advantages - Utilizes a renewable, natural source.- Well-established initial extraction procedures.- High degree of control over purity and consistency.- Not dependent on agricultural factors.- More readily scalable for large-scale production.
Key Challenges - Low abundance in the natural source.- Complex purification from similar alkaloids.- Variability in plant material.- Requires a multi-step synthesis.- Control of stereochemistry is critical.- Potential for hazardous reagents and byproducts.

Experimental Protocols

Method 1: Optimized Reflux Extraction and Macroporous Resin Purification of this compound
  • Preparation of Plant Material:

    • Grind dried tubers of Corydalis yanhusuo into a coarse powder (approximately 50 mesh).

  • Extraction:

    • Weigh 500 g of the powdered plant material.

    • Prepare the extraction solvent: 70% ethanol with the pH adjusted to 10 using diluted ammonia.

    • Add the solvent to the plant material at a liquid-to-solid ratio of 20:1 (v/w).

    • Heat the mixture and perform reflux extraction for 60 minutes.

    • Filter the mixture to collect the filtrate.

    • Repeat the reflux extraction with fresh solvent for another 60 minutes and filter.

    • Combine the filtrates from both extractions.

    • Concentrate the combined filtrate under reduced pressure to recover the ethanol and obtain a crude extract.

  • Purification using Macroporous Adsorption Resin:

    • Select NKA-9 macroporous adsorption resin and pack it into a column.

    • Load the crude extract onto the column.

    • Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.

    • Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

    • Collect the eluate containing the purified total alkaloids.

  • Isolation of this compound:

    • The purified total alkaloid extract can be further subjected to preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate pure this compound.

Method 2: General Strategy for Asymmetric Chemical Synthesis of this compound

This protocol outlines a general and effective strategy for the enantioselective synthesis of this compound, focusing on the key steps to build the molecular framework and introduce the correct stereochemistry.

  • Synthesis of the β-Arylethylamide Precursor:

    • Synthesize the appropriately substituted β-phenylethylamine and phenylacetic acid precursors.

    • Couple these two fragments using a standard amide bond formation reaction (e.g., using a coupling agent like DCC or EDC) to yield the β-arylethylamide.

  • Bischler-Napieralski Cyclization:

    • Dissolve the amide (1.0 equiv) in an anhydrous solvent like acetonitrile and cool to 0 °C.

    • Add phosphorus oxychloride (POCl₃) (2.0 equiv) dropwise.

    • Warm the reaction to reflux and stir for 2-4 hours.

    • After cooling, carefully pour the reaction mixture into a mixture of ice and concentrated ammonium hydroxide.

    • Extract the product with dichloromethane (DCM), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to obtain the crude dihydroisoquinoline.

  • Pictet-Spengler Reaction:

    • Dissolve the crude dihydroisoquinoline (1.0 equiv) in DCM.

    • Add formaldehyde (3.0 equiv, 37% aqueous solution) followed by trifluoroacetic acid (1.5 equiv).

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the dihydroprotoberberine precursor.

  • Asymmetric Transfer Hydrogenation:

    • In an inert atmosphere, dissolve the dihydroprotoberberine precursor (1.0 equiv) in a suitable solvent (e.g., a mixture of formic acid and triethylamine).

    • Add a chiral Ru(II) catalyst (e.g., RuCl--INVALID-LINK--) (0.01-0.02 equiv).

    • Stir the reaction mixture at 25-40 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

    • Determine the enantiomeric excess of the final product by chiral HPLC analysis.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is part of the larger benzylisoquinoline alkaloid (BIA) pathway, which originates from the amino acid L-tyrosine. A key intermediate in this pathway is (S)-reticuline, which undergoes a series of enzymatic transformations to form the tetrahydroprotoberberine core of this compound.

Corypalmine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Four_HPAA->S_Norcoclaurine S_Reticuline (S)-Reticuline (Central Intermediate) S_Norcoclaurine->S_Reticuline Multiple Steps (Methylations, Hydroxylation) Berberine_Bridge Berberine Bridge Enzyme (BBE) S_Reticuline->Berberine_Bridge S_Scoulerine (S)-Scoulerine Berberine_Bridge->S_Scoulerine SAM_dependent_OMTs SAM-dependent O-Methyltransferases S_Scoulerine->SAM_dependent_OMTs Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine SAM_dependent_OMTs->Tetrahydrocolumbamine Final_Hydroxylation Hydroxylation Tetrahydrocolumbamine->Final_Hydroxylation Corypalmine This compound Final_Hydroxylation->Corypalmine Chemical_Synthesis_Workflow Start Starting Materials (Substituted β-phenylethylamine and phenylacetic acid) Amide_Formation Amide Formation Start->Amide_Formation Amide β-Arylethylamide Amide_Formation->Amide Bischler Bischler-Napieralski Reaction Amide->Bischler Dihydroisoquinoline Dihydroisoquinoline Bischler->Dihydroisoquinoline Pictet Pictet-Spengler Reaction Dihydroisoquinoline->Pictet Dihydroprotoberberine Dihydroprotoberberine (Prochiral Precursor) Pictet->Dihydroprotoberberine Asymmetric_Hydro Asymmetric Transfer Hydrogenation Dihydroprotoberberine->Asymmetric_Hydro Crude_Product Crude this compound Asymmetric_Hydro->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

References

Optimizing parameters for in silico studies of (+)-Corypalmine interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting in silico studies on the interactions of (+)-Corypalmine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a subject of in silico studies?

A1: this compound is a protoberberine isoquinoline alkaloid found in various plants like Corydalis solida.[1] Its chemical formula is C20H23NO4, and it has a molecular weight of approximately 341.4 g/mol .[2][3] In silico studies are crucial for investigating its therapeutic potential, which includes papaverine-like, analgesic, and antimicrobial activities.[4][5][6] These computational methods allow for the efficient prediction of its molecular targets and binding mechanisms, accelerating the drug discovery process.

Q2: What are the essential first steps before beginning a docking or simulation study with this compound?

A2: The quality of your results is highly dependent on the preparation of your initial structures.[7] Before any simulation, you must:

  • Obtain High-Quality Structures: Download the 3D structure of your target protein from a reputable database like the Protein Data Bank (PDB). Obtain the structure of this compound from a source like PubChem.[2]

  • Prepare the Target Protein: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands, from the PDB file.[8] Check for and repair any missing residues or atoms.

  • Add Hydrogens and Assign Charges: Both the protein and the ligand must have hydrogens added, which are often absent in crystal structures.[8] Assign appropriate protonation states for amino acid residues at a physiological pH and calculate partial charges using a suitable force field.

  • Optimize the Ligand Structure: Perform an energy minimization of the this compound structure to ensure it is in a low-energy, stable conformation.

Q3: What is molecular docking, and what are the most critical parameters to define?

A3: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to another (the receptor, e.g., a protein).[9] The two most critical parameters to define are:

  • The Binding Site (Search Space): This is typically a 3D grid box that defines the area of the protein where the docking algorithm will search for binding poses. It is often centered on a known active site or a co-crystallized ligand.[9]

  • Exhaustiveness: This parameter controls the thoroughness of the conformational search.[10] A higher exhaustiveness value increases the probability of finding the optimal binding pose but also significantly increases computational time.

Q4: Why is a Molecular Dynamics (MD) simulation necessary after molecular docking?

A4: While molecular docking provides a static snapshot of the binding pose, it does not account for the natural flexibility of the protein or the stability of the interaction over time.[11] An MD simulation is performed after docking to:

  • Assess Stability: It verifies whether the this compound-protein complex is stable in a simulated physiological environment.[12]

  • Refine the Binding Pose: The simulation allows for minor and major conformational changes in both the ligand and the protein, leading to a more realistic representation of the interaction.

  • Calculate Binding Free Energy: Advanced MD simulation techniques can provide a more accurate estimation of the binding affinity.

Q5: How should I interpret the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots from my MD simulation?

A5: RMSD and RMSF are standard metrics for analyzing the stability and dynamics of a simulation.[13][14]

  • RMSD: This value measures the average deviation of a protein's backbone atoms over time compared to a reference structure (usually the initial frame). A stable, converging RMSD plot with low values (e.g., 1-3 Å) indicates that the protein has reached equilibrium and its overall structure is stable.[14] A large, unstable RMSD suggests significant conformational changes or instability.[12]

  • RMSF: This plot shows the fluctuation of individual amino acid residues over the course of the simulation. High RMSF peaks indicate flexible regions of the protein (like loops), while low RMSF values correspond to stable regions (like alpha-helices or beta-sheets).[14]

Section 2: Troubleshooting Guides

Molecular Docking Issues

Q: My docking run for this compound resulted in a high (poor) binding energy score. What should I investigate?

A: A poor docking score can stem from several issues:

  • Incorrect Binding Site Definition: Ensure your search space (grid box) is correctly sized and positioned over the actual binding pocket. A box that is too large can waste computational effort, while one that is too small may exclude the correct pose.

  • Suboptimal Ligand Conformation: Verify that the initial 3D structure of this compound was properly energy-minimized.

  • Inappropriate Protein Preparation: Check that all water molecules and irrelevant cofactors were removed and that the protonation states of key active site residues are correct.

  • Low Exhaustiveness: The search may not have been thorough enough. Try increasing the exhaustiveness parameter in your docking software (e.g., AutoDock Vina) and re-running the simulation.[10]

Q: The predicted binding pose of this compound seems biologically incorrect and doesn't interact with key active site residues. How can I improve this?

A: This is a common issue that can often be resolved by:

  • Validating the Docking Protocol: Re-dock a known inhibitor or the native co-crystallized ligand into the protein's active site. If the software can reproduce the experimental pose with a low RMSD, your protocol is likely valid.

  • Defining Interaction Constraints: Some docking programs allow you to define constraints that require the ligand to form specific interactions (e.g., a hydrogen bond) with a particular residue in the active site.

  • Using a Different Scoring Function: The default scoring function may not be optimal for your specific protein-ligand system. Experiment with different scoring functions or even different docking software if the problem persists.

Molecular Dynamics (MD) Simulation Issues

Q: My MD simulation is crashing, often referred to as "blowing up." What are the most common causes?

A: A simulation crash is typically due to the system becoming numerically unstable. Common causes include:

  • Poor Initial Structure: Steric clashes (atoms being too close together) or unrealistic bond lengths in the starting structure are a primary cause.[7] Ensure a thorough energy minimization step was performed before the simulation.

  • Incorrect Time Step: A time step that is too large (e.g., >2 femtoseconds without constraints on hydrogen bonds) can cause the simulation's integrator to become unstable.[7]

  • Insufficient Equilibration: The system must be properly equilibrated. This involves a gradual heating of the system and allowing the pressure and temperature to stabilize before starting the production run. Skipping this can lead to instability.

Q: The RMSD of my this compound-protein complex is consistently high and fluctuating wildly. What does this indicate?

A: A high and unstable RMSD suggests significant structural instability.[12] Consider these possibilities:

  • Ligand Unbinding: The ligand may be unstable in the binding pocket and could be diffusing away from its initial pose. Visualize the trajectory to confirm if this is happening.[12]

  • Large Conformational Changes: The protein itself may be undergoing a large, functionally relevant conformational change, which would be reflected in a high RMSD.

  • Incorrect Force Field Parameters: Ensure that the force field parameters for this compound are correct and were generated properly. Missing or incorrect parameters for a non-standard molecule can cause instability.

  • Insufficient Simulation Time: The simulation may not have run long enough to reach equilibrium. Some complex systems require hundreds of nanoseconds to stabilize.[14]

Section 3: Methodologies & Data Presentation

Experimental Protocols

Protocol 1: General Methodology for Molecular Docking of this compound

  • Preparation of the Receptor:

    • Download the target protein structure from the PDB.

    • Using software like UCSF Chimera or PyMOL, remove water molecules, ions, and any co-crystallized ligands.[8]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the required format (e.g., PDBQT for AutoDock).

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound (e.g., from PubChem) in SDF or MOL2 format.

    • Use a program like Avogadro or Open Babel to perform energy minimization (e.g., using the MMFF94 force field).

    • Assign rotatable bonds and save the prepared ligand in the PDBQT format.

  • Defining the Search Space:

    • Identify the coordinates of the binding site.

    • Define a grid box centered on these coordinates, ensuring its size is sufficient to encompass the entire binding pocket (typically 10-15 Å around the site).[10]

  • Execution and Analysis:

    • Run the docking simulation using software like AutoDock Vina.

    • Analyze the output to identify the pose with the best binding affinity (lowest energy score).

    • Visualize the top-ranked pose and its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein using discovery Studio or LigPlot+.[8]

Protocol 2: General Methodology for MD Simulation of the this compound Complex

  • System Setup:

    • Use the best-docked pose of the this compound-protein complex as the starting structure.

    • Generate topology and parameter files for the ligand using a server like SwissParam or CGenFF.

    • Place the complex in a periodic solvent box (e.g., an orthorhombic box) and solvate with an explicit water model (e.g., SPC or TIP3P).[12]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's charge.[12]

  • Minimization and Equilibration:

    • Perform a thorough energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under an NVT (constant volume) ensemble.

    • Equilibrate the system's pressure under an NPT (constant pressure) ensemble until temperature, pressure, and density have stabilized.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100-200 ns) under the NPT ensemble.[12][14]

  • Trajectory Analysis:

    • Calculate and plot the RMSD of the protein backbone and ligand to assess structural stability.

    • Calculate and plot the RMSF of the protein C-alpha atoms to identify flexible regions.

    • Analyze hydrogen bond occupancy and other key interactions throughout the simulation.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC20H23NO4[1][2]
Molecular Weight341.4 g/mol [1][2]
IUPAC Name(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol[1]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors4[2]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Acetone[4][6]

Table 2: Example Optimized Docking Parameters (AutoDock Vina)

ParameterValueRationale
center_x, center_y, center_zTarget-specificCoordinates defining the geometric center of the binding site.
size_x, size_y, size_z25, 25, 25 (Å)Defines a 25Å cubic search space, large enough for most pockets.
exhaustiveness32Provides a good balance between search thoroughness and computational cost.[10]
num_modes10Number of binding modes (poses) to generate in the output.
energy_range4 (kcal/mol)The maximum energy difference between the best and worst binding modes shown.

Section 4: Visualizations

General In Silico Workflow for this compound cluster_prep 1. Preparation cluster_dock 2. Initial Screening cluster_md 3. Stability & Refinement cluster_result 4. Outcome Target_ID Target Identification (e.g., COX-2) Receptor_Prep Receptor Preparation (PDB Cleanup, Add Hydrogens) Target_ID->Receptor_Prep Ligand_Prep Ligand Preparation (this compound 3D Structure) Docking Molecular Docking (Predict Binding Pose & Affinity) Ligand_Prep->Docking Receptor_Prep->Docking Analysis Pose Analysis (Select Best Candidate) Docking->Analysis MD_Setup MD System Setup (Solvation & Ionization) Analysis->MD_Setup MD_Sim MD Simulation (Minimization, Equilibration, Production) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis Result Validated Interaction Hypothesis MD_Analysis->Result

Caption: A typical workflow for in silico analysis of this compound.

Troubleshooting Unstable MD Simulations Start High/Unstable RMSD in MD Simulation Check_Vis Visualize Trajectory. Is the ligand unbinding? Start->Check_Vis Check_Clash Check initial structure for steric clashes. Check_Vis->Check_Clash No Sol_Unbind Ligand is unstable. Re-evaluate docking pose or target. Check_Vis->Sol_Unbind Yes Check_Equil Review equilibration plots. Are T°/Pressure stable? Check_Clash->Check_Equil No Sol_Clash Perform more thorough energy minimization before MD. Check_Clash->Sol_Clash Yes Sol_Equil Re-run equilibration for a longer duration. Check_Equil->Sol_Equil No Sol_Extend System may need more time to converge. Extend production run. Check_Equil->Sol_Extend Yes End Stable Simulation Sol_Unbind->End Sol_Clash->End Sol_Equil->End Sol_Extend->End

Caption: A logical guide for troubleshooting unstable MD simulations.

Parameter Optimization Cycle for Docking Define_Params 1. Define Initial Parameters (Grid Box, Exhaustiveness) Run_Dock 2. Run Docking Simulation Define_Params->Run_Dock Analyze_Results 3. Analyze Results (Binding Energy, Pose Validity) Run_Dock->Analyze_Results Evaluate Results Optimal? Analyze_Results->Evaluate Refine_Params 4. Refine Parameters (Adjust Box Size/Exhaustiveness) Evaluate->Refine_Params No Final Final Optimized Parameters Evaluate->Final Yes Refine_Params->Run_Dock

Caption: An iterative cycle for optimizing molecular docking parameters.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (+)-Corypalmine and its Enantiomer (-)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the enantiomers of Corypalmine: (+)-Corypalmine and (-)-Corypalmine. While direct comparative studies quantifying the bioactivities of both enantiomers under identical experimental conditions are limited in publicly available literature, this document synthesizes the existing data to offer a clear overview of their distinct pharmacological profiles.

Summary of Bioactivities

The primary reported bioactivities of the Corypalmine enantiomers diverge significantly. (-)-Corypalmine is recognized for its antifungal properties, whereas this compound is noted for its papaverine-like smooth muscle relaxant effects.

Quantitative Bioactivity Data

The following table summarizes the available quantitative and semi-quantitative data for the bioactivity of each enantiomer. It is important to note that the absence of direct comparative studies necessitates presenting data from different sources, which may not be directly comparable due to variations in experimental conditions.

BioactivityEnantiomerTest SystemEndpointResult
Antifungal Activity (-)-CorypalmineSpore germination of various fungiComplete Inhibition200 - 400 ppm (586 - 1172 µM)¹
Papaverine-like Activity This compoundIn vitro smooth muscle relaxation assaysEC₅₀ or IC₅₀Data not available, described as "strong"
Papaverine-like Activity (-)-CorypalmineNot ReportedNot ReportedNot Reported

¹ The molecular weight of Corypalmine (341.41 g/mol ) was used to convert ppm to µM.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the design of comparative studies.

Antifungal Activity: Spore Germination Inhibition Assay

This protocol is a generalized procedure for determining the antifungal efficacy of a compound by assessing its ability to inhibit fungal spore germination.

  • Preparation of Fungal Spore Suspension:

    • Fungal cultures are grown on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation.

    • Spores are harvested by gently scraping the surface of the agar with a sterile loop in the presence of a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

    • The spore suspension is filtered through sterile glass wool to remove mycelial fragments.

    • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10⁶ spores/mL).

  • Assay Procedure:

    • A stock solution of the test compound (e.g., (-)-Corypalmine) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

    • In a multi-well plate, the spore suspension is mixed with the test compound dilutions. A vehicle control (spore suspension with solvent) and a negative control (spore suspension in medium) are included.

    • The plate is incubated under conditions optimal for the specific fungus (e.g., 25-28°C for 24-48 hours) in a humidified chamber.

  • Data Analysis:

    • After incubation, a sample from each well is observed under a microscope.

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

    • The percentage of spore germination inhibition is calculated for each concentration relative to the vehicle control.

    • The concentration at which complete inhibition is observed is reported.

Papaverine-like Activity: Isolated Organ Bath Assay for Smooth Muscle Relaxation

This protocol describes a standard method for evaluating the smooth muscle relaxant properties of a compound.

  • Tissue Preparation:

    • A smooth muscle tissue (e.g., rat aorta, guinea pig ileum) is dissected and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

    • The tissue is cut into rings or strips of appropriate size.

  • Experimental Setup:

    • The tissue preparation is mounted in an isolated organ bath containing oxygenated PSS maintained at 37°C.

    • One end of the tissue is fixed, and the other is connected to a force-displacement transducer to record isometric tension.

    • The tissue is allowed to equilibrate for a period (e.g., 60-90 minutes) under a predetermined resting tension.

  • Assay Procedure:

    • The viability of the tissue is confirmed by inducing a contraction with a contracting agent (e.g., potassium chloride, phenylephrine).

    • After a washout period, a stable submaximal contraction is induced using an appropriate agonist.

    • Once the contraction reaches a plateau, the test compound (e.g., this compound) is added cumulatively in increasing concentrations.

    • The relaxant response is recorded as a percentage decrease in the pre-induced tone.

  • Data Analysis:

    • A concentration-response curve is plotted, and the EC₅₀ (concentration causing 50% of the maximal relaxation) or IC₅₀ (concentration causing 50% inhibition of the pre-induced contraction) is calculated.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism of Action of (-)-Corypalmine

The precise mechanism of antifungal action for (-)-Corypalmine has not been fully elucidated. However, it is hypothesized to involve the disruption of the fungal cell membrane and/or interference with essential cellular processes, leading to the inhibition of spore germination.

Antifungal_Mechanism (-)-Corypalmine (-)-Corypalmine Fungal Spore Fungal Spore (-)-Corypalmine->Fungal Spore Interacts with Cell Membrane Disruption Cell Membrane Disruption Fungal Spore->Cell Membrane Disruption Leads to Inhibition of Germination Inhibition of Germination Cell Membrane Disruption->Inhibition of Germination Results in

Caption: Proposed mechanism of antifungal action for (-)-Corypalmine.

Papaverine-like Mechanism of Action of this compound

The "papaverine-like" activity of this compound suggests that it likely acts as a non-specific smooth muscle relaxant. Papaverine's primary mechanism involves the inhibition of phosphodiesterases (PDEs), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides activates protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation. Papaverine may also exert its effects through the blockade of calcium channels.[1][2]

Papaverine_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca2+_Channel L-type Ca2+ Channel Ca2_decrease ↓ Intracellular Ca2+ Ca2+_Channel->Ca2_decrease Ca2+ influx PDE Phosphodiesterase (PDE) cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG Protein Kinase A / G cAMP_cGMP->PKA_PKG Activates PKA_PKG->Ca2_decrease Leads to Relaxation Smooth Muscle Relaxation Ca2_decrease->Relaxation This compound This compound This compound->Ca2+_Channel Blocks This compound->PDE Inhibits

Caption: Postulated signaling pathway for the papaverine-like activity of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative bioactivity screening of Corypalmine enantiomers.

Experimental_Workflow cluster_preparation Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Racemic_Corypalmine Racemic_Corypalmine Chiral_Separation Chiral_Separation Racemic_Corypalmine->Chiral_Separation Enantiomers This compound (-)-Corypalmine Chiral_Separation->Enantiomers Antifungal_Assay Antifungal (Spore Germination) Enantiomers->Antifungal_Assay Relaxant_Assay Smooth Muscle Relaxation Enantiomers->Relaxant_Assay Quantitative_Data Inhibition % EC50 / IC50 Antifungal_Assay->Quantitative_Data Relaxant_Assay->Quantitative_Data Comparative_Analysis Comparative_Analysis Quantitative_Data->Comparative_Analysis

Caption: General workflow for comparative bioactivity analysis of Corypalmine enantiomers.

Conclusion

The available evidence strongly suggests that the enantiomers of Corypalmine possess distinct and stereoselective biological activities. (-)-Corypalmine is a potential antifungal agent, while this compound exhibits promise as a smooth muscle relaxant. Further research involving direct, head-to-head comparative studies is crucial to quantitatively delineate their respective potencies and elucidate their precise mechanisms of action. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

Pharmacological comparison between (+)-Corypalmine and isocorypalmine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed pharmacological comparison between two structurally related protoberberine alkaloids, (+)-Corypalmine and isocorypalmine. While isomeric, these compounds exhibit markedly different and distinct pharmacological profiles based on current scientific literature. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to offer an objective resource for researchers investigating the therapeutic potential of these natural products.

Executive Summary

The research landscape for this compound and isocorypalmine is notably divergent. Isocorypalmine, particularly the (-)-enantiomer, has been extensively characterized as a potent and selective ligand for dopamine receptors, with a unique dual-action profile. It acts as a partial agonist at D1-like receptors and an antagonist at D2-like receptors. This has positioned it as a promising candidate for treating substance use disorders.[1] In stark contrast, the pharmacological profile of this compound is less defined, with current research pointing towards enzyme inhibition rather than direct neurotransmitter receptor interaction.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for isocorypalmine and this compound, highlighting their distinct primary targets.

Table 1: Dopamine Receptor Binding Affinities (Ki) of (-)-Isocorypalmine
Receptor SubtypeRadioligandKi (nM)
D1[³H]SCH233905.1 - 6.2
D2[³H]Raclopride41.8
D3[³H]Raclopride37.3
D4[³H]Spiperone77.4
D5[³H]SCH233909.5
(Data sourced from studies on cloned human dopamine receptors expressed in HEK293 cells)[1][2]
Table 2: Functional Activity of (-)-Isocorypalmine at D1-like Dopamine Receptors
Receptor SubtypeAssay TypeEC₅₀ (nM)Eₘₐₓ (% of Dopamine)
D1 (high expression)cAMP Accumulation25.778.4
D1 (moderate expression)cAMP Accumulation19.552.1
D5cAMP Accumulation38.971.3
(Data reflects partial agonist activity measured by cAMP accumulation in HEK293 cells)[2]
Table 3: Enzyme Inhibitory Activity of this compound and Isocorypalmine
CompoundTarget EnzymeIC₅₀ (µM)
This compoundProlyl Endopeptidase (PREP)128.0
This compoundAcetylcholinesterase (AChE)> 100 (inactive)
(-)-IsocorypalmineAcetylcholinesterase (AChE)> 100 (inactive)
This compoundButyrylcholinesterase (BuChE)> 100 (inactive)
(-)-IsocorypalmineButyrylcholinesterase (BuChE)> 100 (inactive)

Mechanisms of Action and Signaling Pathways

Isocorypalmine: A Dual-Action Dopamine Receptor Modulator

(-)-Isocorypalmine's primary mechanism of action involves the modulation of central dopaminergic pathways.[3] Its dual functionality allows it to simultaneously enhance signaling through D1-like receptors while inhibiting D2-like receptor pathways.

  • D1/D5 Receptor Partial Agonism : At D1-like receptors (D₁ and D₅), which are coupled to Gαs proteins, (-)-isocorypalmine acts as a partial agonist. This binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets like DARPP-32, modulating gene expression and neuronal excitability.[3]

D1_Signaling_Pathway cluster_membrane Cell Membrane D1_R D1/D5 Receptor Gs Gαs D1_R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Isocorypalmine (-)-Isocorypalmine Isocorypalmine->D1_R Binds (Partial Agonist) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Gene Expression & Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

D1/D5 receptor partial agonism by (-)-isocorypalmine.
  • D2/D3/D4 Receptor Antagonism : Conversely, at D2-like receptors (D₂, D₃, and D₄), which are coupled to Gαi/o proteins, (-)-isocorypalmine acts as an antagonist. It blocks dopamine from binding and thus prevents the Gαi-mediated inhibition of adenylyl cyclase. This action effectively disinhibits the cAMP pathway, preventing the decrease in neuronal excitability typically caused by D2-like receptor activation.[3]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2_R D2/D3/D4 Receptor Gi Gαi D2_R->Gi Activates AC Adenylyl Cyclase cAMP_production cAMP Production AC->cAMP_production No Inhibition Gi->AC Inhibits Isocorypalmine (-)-Isocorypalmine Isocorypalmine->D2_R Blocks Dopamine Dopamine Dopamine->D2_R

D2/D3/D4 receptor antagonism by (-)-isocorypalmine.
This compound: An Enzyme Inhibitor

Current data on this compound does not indicate significant activity at CNS receptors. Instead, its known mechanism of action is the inhibition of prolyl endopeptidase (PREP), a serine protease implicated in the metabolism of neuropeptides and peptide hormones. Elevated PREP activity has been observed in neurodegenerative disorders, suggesting that its inhibition could be a therapeutic strategy. However, the reported IC₅₀ of 128.0 µM for this compound indicates relatively low potency. Further research is required to elucidate the physiological relevance of this activity and to screen for other potential targets.

Key Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay (for Dopamine Receptors)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype.

  • Cell Culture and Membrane Preparation : Human Embryonic Kidney (HEK293) cells stably expressing a human dopamine receptor subtype (D1, D2, D3, D4, or D5) are cultured to confluency. The cells are harvested, homogenized in an ice-cold buffer, and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in assay buffer.

  • Assay Procedure : The assay is performed in a 96-well plate. Cell membranes are incubated with a specific radioligand (e.g., [³H]SCH23390 for D1/D5; [³H]Raclopride for D2/D3) and varying concentrations of the test compound (e.g., isocorypalmine).

  • Incubation and Filtration : The mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. Filters are then washed with ice-cold buffer.

  • Quantification and Analysis : The radioactivity trapped on the filters is measured using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]

Radioligand_Workflow cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Membranes (HEK293 cells expressing receptor) start->prep incubate Incubate (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (IC50 → Ki calculation) count->analyze end End analyze->end

Workflow for Radioligand Competition Binding Assay.
Protocol 2: cAMP Accumulation Functional Assay (for D1/D5 Receptors)

This assay determines the functional activity (agonist, partial agonist, or antagonist) of a compound at Gs-coupled receptors like D1 and D5.

  • Cell Culture : HEK293 cells stably expressing either the human D1 or D5 dopamine receptor are seeded in multi-well plates and grown to a suitable confluency.

  • Assay Procedure : The cell culture medium is removed, and cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with varying concentrations of the test compound (e.g., isocorypalmine) or a full agonist (dopamine) for a defined period at 37°C.

  • Quantification of cAMP : The reaction is terminated, and the cells are lysed. The intracellular concentration of cAMP is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Immunoassay (EIA) kit.

  • Data Analysis : The amount of cAMP produced is plotted against the concentration of the test compound. A dose-response curve is generated using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect). The Eₘₐₓ is compared to that of a full agonist to classify the compound as a full or partial agonist.[2]

Conclusion and Future Directions

The pharmacological profiles of this compound and isocorypalmine are strikingly different. Isocorypalmine is a well-documented modulator of the dopaminergic system with a unique dual-action mechanism that warrants further investigation for its therapeutic potential in neuropsychiatric disorders.[3] In contrast, this compound's biological activities remain largely unexplored. Its reported inhibition of prolyl endopeptidase suggests a completely different therapeutic avenue, possibly in neurodegenerative diseases, though its potency is modest.

For drug development professionals, (-)-isocorypalmine represents a lead compound with a clear mechanism of action and established in vivo effects. Future research should focus on its pharmacokinetic profile, safety, and efficacy in more advanced preclinical models of addiction. For this compound, fundamental research is required. A broad screening against a panel of CNS receptors and enzymes is necessary to identify its primary targets and to understand if it possesses any therapeutically relevant activity beyond low-potency PREP inhibition. Direct, side-by-side comparative studies are essential to fully delineate the pharmacological consequences of the stereochemical differences between these two alkaloids.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Corypalmine Quantification: HPLC-DAD vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation comparison of two common analytical techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of (+)-Corypalmine. While HPLC-DAD offers robustness for routine analysis, UPLC-MS/MS provides superior sensitivity and selectivity, crucial for complex matrices and low-level quantification.

Data Presentation: A Comparative Analysis

The performance of each method is summarized below, highlighting the key differences in their analytical capabilities. The data for UPLC-MS/MS is derived from studies on corypalmine, while the HPLC-DAD data is based on typical performance for similar alkaloids.

Validation ParameterHPLC-DADUPLC-MS/MSAcceptance Criteria (ICH Guidelines)
Linearity (r²) ≥ 0.999> 0.995[1]≥ 0.99
Accuracy (% Bias) Within ±15%97.5% to 109.0%[1][2]Within ±15% (±20% for LLOQ)
Precision (% RSD)
- Intra-day< 2%< 14%[1][2]≤ 15% (≤ 20% for LLOQ)
- Inter-day< 2%< 14%[1][2]≤ 15% (≤ 20% for LLOQ)
Limit of Quantification (LOQ) Typically in the µg/mL range1.0 ng/mL[1][2]S/N ≥ 10, with acceptable accuracy and precision
Recovery (%) > 95%> 69.6%[1][2]Consistent and reproducible
Selectivity GoodExcellent
Analysis Time ~15-30 minutes< 5 minutes[1]

Experimental Protocols

Detailed methodologies for both HPLC-DAD and UPLC-MS/MS are provided to facilitate replication and adaptation for specific research needs.

HPLC-DAD Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

  • Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase : A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

    • Flow Rate : Typically 1.0 mL/min.

    • Detection Wavelength : Determined by acquiring the UV spectrum of this compound to identify the wavelength of maximum absorbance.

    • Injection Volume : 20 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).

    • Dilute the sample solution to a concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters :

    • Linearity : Prepare a series of standard solutions of this compound at a minimum of five concentrations.

    • Accuracy and Precision : Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze these samples in replicate on the same day (intra-day) and on different days (inter-day).

    • Specificity : Analyze a placebo sample to ensure no interfering peaks are observed at the retention time of this compound.

UPLC-MS/MS Method

This highly sensitive and selective method is ideal for quantifying this compound in biological matrices such as plasma.[1]

  • Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Chromatographic Conditions :

    • Column : A UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase : A gradient of acetonitrile and 10 mmol/L ammonium acetate (containing 0.1% formic acid).[1]

    • Flow Rate : 0.4 mL/min.[1]

    • Injection Volume : 5 µL.

  • Mass Spectrometric Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[1]

    • Detection Mode : Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions :

      • For this compound: m/z 342.2 → 178.0.[1][2]

      • Internal Standard (e.g., Berberrubine): m/z 322.1 → 307.0.[1][2]

  • Sample Preparation (Liquid-Liquid Extraction) :

    • To a 100 µL plasma sample, add the internal standard solution.

    • Add a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex the mixture and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[2]

  • Validation Parameters :

    • Linearity : Prepare calibration standards by spiking blank plasma with known concentrations of this compound and an internal standard. The linear range for corypalmine was 1-1000 ng/mL.[1][2]

    • Accuracy and Precision : Prepare QC samples at low, medium, and high concentrations and analyze them on the same day and on different days. The accuracy for corypalmine was between 97.5-109.0%, and precision was <14%.[1][2]

    • Recovery : Compare the peak area of the analyte from an extracted sample to that of a non-extracted standard. The mean recovery for corypalmine was >69.6%.[1][2]

    • Matrix Effect : Evaluate the influence of the biological matrix on the ionization of the analyte. The matrix effect for corypalmine was between 96.8-107.6%.[1][2]

Mandatory Visualization

To further clarify the processes and comparisons, the following diagrams are provided.

Experimental Workflow cluster_hplc HPLC-DAD Analysis cluster_uplc UPLC-MS/MS Analysis h_sample Sample Preparation (Dissolution & Filtration) h_hplc HPLC Separation (C18 Column) h_sample->h_hplc h_dad DAD Detection (UV Absorbance) h_hplc->h_dad h_data Data Analysis h_dad->h_data u_sample Sample Preparation (Liquid-Liquid Extraction) u_uplc UPLC Separation (BEH C18 Column) u_sample->u_uplc u_ms MS/MS Detection (ESI+, MRM) u_uplc->u_ms u_data Data Analysis u_ms->u_data

Caption: General experimental workflows for HPLC-DAD and UPLC-MS/MS analysis.

Logical Comparison cluster_params Performance Parameters cluster_methods Analytical Methods sensitivity Sensitivity selectivity Selectivity speed Analysis Speed cost Cost & Complexity hplc HPLC-DAD hplc->sensitivity Lower hplc->selectivity Lower hplc->speed Slower hplc->cost Lower uplc UPLC-MS/MS uplc->sensitivity Higher uplc->selectivity Higher uplc->speed Faster uplc->cost Higher

Caption: Logical comparison of HPLC-DAD and UPLC-MS/MS performance.

References

Correlation of In Silico Predictions with In Vitro Experimental Results for (+)-Corypalmine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted bioactivity of (+)-Corypalmine from computational models against its observed effects in laboratory experiments. By juxtaposing in silico and in vitro data, this document aims to offer a comprehensive overview of the current understanding of this compound's pharmacological profile, highlighting areas of strong correlation and identifying where further experimental validation is required.

Overview of this compound

This compound is a protoberberine alkaloid found in various plants of the Corydalis genus. It has garnered scientific interest due to its potential therapeutic properties, including analgesic and anti-inflammatory effects. Computational, or in silico, studies have been employed to predict its molecular targets and mechanism of action, while in vitro experiments provide essential validation of these predictions.

In Silico Predictions: Targeting Cyclooxygenase-2 (COX-2)

In silico molecular docking studies have been utilized to predict the binding affinity of this compound to various protein targets. One notable prediction is its potential to act as an inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways.

A molecular docking study predicted that corypalmine could bind strongly to the COX-2 enzyme, suggesting its potential as an analgesic by inhibiting this enzyme.[1] The docking score, which indicates the binding affinity, was reported to be -60.33, suggesting a potentially strong and stable interaction.[1]

Table 1: In Silico Molecular Docking Results for this compound

Target ProteinLigandDocking Score (kcal/mol)Predicted Interaction
COX-2This compound-60.33Potential Inhibitor[1]

In Vitro Experimental Results

To validate the in silico predictions and further characterize the bioactivity of this compound, various in vitro assays are essential. While direct experimental validation of the predicted COX-2 inhibition is not extensively available in the current literature, studies on related compounds and other bioactivities of Corypalmine provide valuable insights.

Antifungal Activity

An in vitro study demonstrated the antifungal properties of the enantiomer, (-)-Corypalmine. This study evaluated its efficacy against the spore germination of several plant pathogenic and saprophytic fungi.

Table 2: In Vitro Antifungal Activity of (-)-Corypalmine

Fungal SpeciesConcentration for Complete Inhibition of Spore Germination (ppm)
Heterosporium sp.200
Ustilago cynodontis200
Curvularia pallescens400
Curvularia maculans400
Curvularia sp.400

Note: Data is for (-)-Corypalmine and may not be directly representative of this compound's activity.

Cytotoxicity

Correlation and Discussion

The in silico prediction of this compound as a COX-2 inhibitor is a promising finding that aligns with the traditional use of Corydalis extracts for pain and inflammation. However, there is a clear gap in the current scientific literature, as direct in vitro validation of this specific prediction is lacking. The docking score of -60.33 suggests a high binding affinity that warrants further investigation through enzymatic assays to determine the IC50 value and confirm its inhibitory potential.

The antifungal activity of (-)-Corypalmine, while interesting, cannot be directly correlated with the in silico predictions for the (+) enantiomer against a different target (COX-2). This highlights the importance of specific experimental validation for each predicted activity and for each stereoisomer of a compound.

Signaling Pathway Analysis: The PI3K/Akt Pathway

While the direct signaling pathway of this compound is still under investigation, studies on other bioactive compounds from the Corydalis genus suggest the involvement of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial in regulating cell survival, proliferation, and inflammation. The potential modulation of this pathway by this compound represents a plausible mechanism for its observed bioactivities.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Regulates mTOR->Downstream_Effectors Regulates Cell_Responses Cell Survival, Proliferation, Inflammation Downstream_Effectors->Cell_Responses Lead to

Caption: The PI3K/Akt signaling pathway, a potential target for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for the key assays discussed.

In Silico Molecular Docking

A representative workflow for predicting the binding affinity of this compound to a target protein like COX-2.

Molecular_Docking_Workflow Start Start Prep_Protein Prepare Target Protein (e.g., COX-2) Start->Prep_Protein Prep_Ligand Prepare Ligand (this compound) Start->Prep_Ligand Docking Perform Molecular Docking Prep_Protein->Docking Prep_Ligand->Docking Analyze Analyze Docking Results (Binding Energy, Pose) Docking->Analyze End End Analyze->End

Caption: A generalized workflow for in silico molecular docking studies.

Methodology:

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., COX-2 from the Protein Data Bank). Prepare the this compound structure, optimizing its geometry and adding charges.

  • Molecular Docking: Use docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound within the active site of the target protein.

  • Analysis: Analyze the docking results to identify the most favorable binding mode and the corresponding binding energy (docking score). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • Arachidonic Acid (substrate)

  • This compound stock solution

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Prepare serial dilutions of this compound in assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the COX Assay Buffer, COX Probe, and the diluted this compound or vehicle control.

  • Enzyme Addition: Add the diluted COX-2 enzyme to each well and incubate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate Reaction: Start the reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode at an excitation/emission wavelength of 535/587 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The available in silico data provides a strong rationale for investigating this compound as a COX-2 inhibitor. However, the current lack of direct in vitro validation underscores the necessity for further experimental work. Future research should prioritize conducting enzymatic assays to confirm the predicted COX-2 inhibitory activity and determine the IC50 value. Comprehensive cytotoxicity studies across various cell lines are also essential to establish its safety profile. Furthermore, elucidating the precise signaling pathways modulated by this compound, potentially including the PI3K/Akt pathway, will provide a more complete understanding of its mechanism of action and therapeutic potential. This integrated approach, combining computational predictions with robust experimental validation, is critical for the advancement of this compound in the drug discovery pipeline.

References

Comparative phytochemical analysis of different Corydalis species for alkaloid content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Corydalis, a member of the Papaveraceae family, is a rich source of isoquinoline alkaloids, many of which exhibit significant pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer effects.[1][2] With over 400 species distributed worldwide, there is substantial interest in identifying species with high concentrations of therapeutically valuable alkaloids.[3][4] This guide provides a comparative analysis of the alkaloid content across different Corydalis species, supported by experimental data to aid in the selection of promising candidates for natural product research and drug development.

Quantitative Comparison of Alkaloid Content

The alkaloid profiles of Corydalis species show significant variation, influenced by factors such as genetics, geographical location, and cultivation practices. The following table summarizes the quantitative data on the content of major alkaloids in various Corydalis species, compiled from multiple studies. This data highlights the diversity in alkaloid accumulation and can guide the selection of species for specific therapeutic applications.

Corydalis SpeciesPlant PartMajor Alkaloids QuantifiedAlkaloid Content (mg/g of dry weight)Reference
Corydalis yanhusuoRhizomeTetrahydropalmatine, Protopine, Corydaline, Palmatine, DehydrocorydalineTotal Alkaloids: Highly variable, ranging from <1.8 to ~11 mg/g in dietary supplements.[5][6][5][6]
Corydalis saxicolaRootTotal of five marker alkaloids (tetradehydroscoulerine, dehydroapocavidine, dehydroisoapocavidine, coptisine, dehydrocavidine)Up to 28.8 mg/g (cultivated)[7]
Corydalis saxicolaLeafTotal of five marker alkaloidsApproximately 50% of the root content[7]
Corydalis decumbensTuberSeven alkaloids including tetrahydropalmatine and protopineData on individual alkaloid concentrations not specified in the provided abstract.[8]
Corydalis huangshanensisTuber72 alkaloids identified, relative content compared to other speciesRelative content similar to C. decumbens.[8][9][8][9]
Corydalis solidaAerial PartsIsoquinoline alkaloidsQualitative and quantitative differences observed compared to underground parts.[10]
Corydalis solidaUnderground PartsIsoquinoline alkaloidsQualitative and quantitative differences observed compared to aerial parts.[10]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in analytical methods, extraction procedures, and plant material sources.

Experimental Protocols

Accurate quantification of alkaloids is crucial for comparative phytochemical analysis. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[11]

Sample Preparation (General Protocol)

A standardized sample preparation method is essential for obtaining reliable and comparable results.

  • Grinding: Dried plant material (e.g., rhizomes, tubers) is ground into a fine powder (typically 50 mesh).[12]

  • Extraction: A specific weight of the powdered sample (e.g., 0.5 g) is extracted with a suitable solvent, most commonly methanol or a methanol-water mixture.[11] Ultrasonication is frequently used to enhance extraction efficiency.

  • Filtration: The extract is filtered through a membrane filter (e.g., 0.45 µm) to remove particulate matter.[12]

  • Dilution: The filtrate is appropriately diluted with the mobile phase before injection into the analytical system.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used method for the quality control of herbal medicines.[11]

  • Chromatographic System: An HPLC system equipped with a DAD detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent ZORBAX Extend-C18, 4.6 mm × 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solution (often with a pH modifier like acetic acid or triethylamine) and an organic solvent such as acetonitrile.[12]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[12]

  • Detection: The DAD is set to monitor multiple wavelengths corresponding to the absorbance maxima of the target alkaloids.[5]

  • Quantification: Alkaloid concentrations are determined by comparing the peak areas in the sample chromatogram to those of a standard solution with a known concentration.[12]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and specificity, making it ideal for analyzing complex mixtures and trace compounds.[11]

  • Chromatographic System: A UPLC system coupled to a tandem mass spectrometer.

  • Column: A UPLC C18 column with a smaller particle size (e.g., ≤ 1.8 µm) is used for better resolution and faster analysis.[11]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with an additive like formic acid (to improve ionization) and an organic solvent like acetonitrile is common.[11]

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is used.[11]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for alkaloid analysis.[11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, providing high selectivity and sensitivity.

Visualizing the Process and Logic

To better understand the experimental workflow and the logical approach to this comparative analysis, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Comparison Start Plant Material Collection (e.g., Corydalis rhizomes) Grinding Grinding to Fine Powder Start->Grinding Extraction Ultrasonic Extraction (Methanol/Water) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_DAD HPLC-DAD Analysis Filtration->HPLC_DAD Diluted Filtrate UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Diluted Filtrate Peak_Integration Peak Integration & Quantification HPLC_DAD->Peak_Integration UPLC_MSMS->Peak_Integration Data_Comparison Comparative Analysis of Alkaloid Content Peak_Integration->Data_Comparison Conclusion Identification of High-Yielding Species Data_Comparison->Conclusion

Caption: Experimental workflow for the comparative phytochemical analysis of Corydalis alkaloids.

Logical_Relationship Corydalis_Species {Multiple Corydalis Species|C. yanhusuo|C. saxicola|C. decumbens|...} Phytochemical_Screening Phytochemical Screening Extraction of Alkaloids Quantification via HPLC/UPLC-MS Corydalis_Species->Phytochemical_Screening subjected to Comparative_Analysis Comparative Analysis Alkaloid Profile Comparison Total Alkaloid Content Specific Bioactive Alkaloids Phytochemical_Screening->Comparative_Analysis yields data for High_Potential_Species {Identification of Species with High Therapeutic Potential} Comparative_Analysis->High_Potential_Species leads to

Caption: Logical relationship for identifying high-potential Corydalis species.

References

A Comparative Efficacy Analysis of (+)-Corypalmine and Standard-of-Care Analgesic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic efficacy of the natural compound (+)-Corypalmine with standard-of-care analgesic drugs, primarily morphine. The objective is to present available experimental data, detail methodologies for key assays, and visualize the proposed signaling pathways to aid in the evaluation of this compound as a potential alternative or adjunct therapy for pain management. While direct comparative studies on this compound are limited, this guide synthesizes available data on closely related Corydalis alkaloids to provide a valuable reference.

Quantitative Efficacy Comparison

The analgesic efficacy of a compound is often quantified by its ED50, the dose at which it produces 50% of its maximal effect. The following tables summarize the available ED50 values for this compound's related alkaloids and morphine in two standard preclinical pain models: the hot plate test and the tail-flick test. It is important to note that ED50 values can vary depending on the animal model, route of administration, and specific experimental conditions.

Table 1: Analgesic Efficacy (ED50) in the Hot Plate Test

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
MorphineMouseSubcutaneous4.5 - 10[1][2]
MorphineRatSubcutaneous2.6 - 4.9[3]
Corydalis yanhusuo ExtractMouseIntraperitoneal200 (non-sedative effective dose)

Table 2: Analgesic Efficacy (ED50) in the Tail-Flick Test

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
MorphineRatSubcutaneous1.06 - 3.4[4][5]
Morphine (tolerant rats)RatN/A1.8-fold increase from baseline[6]
Corydalis yanhusuo ExtractMouseIntraperitoneal200 (non-sedative effective dose)

Note: As with the hot plate test, direct ED50 values for this compound in the tail-flick test are not currently published. The data for the whole extract is provided for context.

Experimental Protocols

The following are detailed methodologies for the two primary preclinical assays used to evaluate the analgesic properties of this compound and standard-of-care drugs.

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.

Apparatus:

  • A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature.

  • A transparent cylindrical restrainer to keep the animal on the heated surface.

  • A timer to record the latency of the response.

Procedure:

  • Acclimation: Animals (typically mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Each animal is placed individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the animal to exhibit a pain response, such as licking its hind paw or jumping, is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound (this compound) or a standard analgesic (e.g., morphine) is administered to the animals via a specific route (e.g., intraperitoneal, subcutaneous). A control group receives a vehicle solution.

  • Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 value can then be determined from the dose-response curve.

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of drugs, primarily measuring the spinal reflex to a thermal stimulus.

Apparatus:

  • A tail-flick analgesiometer that directs a focused beam of radiant heat to the animal's tail.

  • A sensor to automatically detect the tail flick and stop the timer.

  • Animal restrainers.

Procedure:

  • Acclimation: Animals (typically rats or mice) are allowed to acclimate to the testing environment.

  • Baseline Latency: The animal is placed in a restrainer with its tail positioned over the radiant heat source. The time it takes for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[7]

  • Drug Administration: The test compound or a standard analgesic is administered to the animals. A control group receives a vehicle.

  • Post-Treatment Latency: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency compared to the baseline. The %MPE and ED50 can be calculated as described for the hot plate test.

Signaling Pathways and Experimental Workflow

Proposed Analgesic Signaling Pathway of this compound

The analgesic effects of Corydalis alkaloids, including potentially this compound, are believed to be mediated through the modulation of dopamine receptors and downstream signaling cascades, such as the MAPK/ERK pathway.[8][9] This is a distinct mechanism from opioids like morphine, which primarily act on opioid receptors.

G cluster_corypalmine This compound Pathway Corypalmine This compound D1_D2 Dopamine D1/D2 Receptors Corypalmine->D1_D2 Antagonism AC_PLC Adenylyl Cyclase / PLC D1_D2->AC_PLC Modulation MAPK_ERK p38 MAPK / ERK Signaling Cascade AC_PLC->MAPK_ERK Activation/Inhibition Analgesia_C Analgesic Effect MAPK_ERK->Analgesia_C

Proposed this compound Analgesic Pathway
Standard Opioid Analgesic Signaling Pathway (Morphine)

Morphine exerts its potent analgesic effects by binding to and activating mu-opioid receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the modulation of ion channels, ultimately resulting in a decrease in neuronal excitability and nociceptive transmission.

G cluster_morphine Morphine Pathway Morphine Morphine mu_Opioid Mu-Opioid Receptor Morphine->mu_Opioid Agonism Gi_Protein Gi Protein mu_Opioid->Gi_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia_M Analgesic Effect cAMP->Analgesia_M Ion_Channels->Analgesia_M

Standard Opioid (Morphine) Analgesic Pathway
Experimental Workflow for Analgesic Efficacy Testing

The following diagram illustrates the typical workflow for evaluating the analgesic efficacy of a test compound in preclinical models.

G start Start: Select Animal Model (e.g., Mice, Rats) acclimation Acclimation to Testing Environment start->acclimation baseline Measure Baseline Pain Threshold (Hot Plate / Tail-Flick) acclimation->baseline grouping Randomly Assign to Treatment Groups (Vehicle, Test Compound, Standard) baseline->grouping administration Administer Treatment grouping->administration post_treatment Measure Pain Threshold at Timed Intervals administration->post_treatment data_analysis Data Analysis: Calculate %MPE, ED50 post_treatment->data_analysis conclusion Conclusion on Analgesic Efficacy data_analysis->conclusion

References

A Comparative Guide to the Reproducibility of (+)-Corypalmine Extraction and Quantification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to reliably extract and quantify specific bioactive compounds is paramount. This guide provides a comparative assessment of established protocols for the extraction and quantification of (+)-Corypalmine, a bioactive alkaloid found in various plant species, notably within the genus Corydalis. The following sections detail the performance of different methodologies, supported by experimental data, to aid in the selection of the most reproducible protocol for your research needs.

Comparative Analysis of Extraction and Quantification Methods

The reproducibility of this compound quantification is intrinsically linked to the efficiency and consistency of both the extraction and the analytical quantification methodology. Below, we compare common approaches for each step.

Extraction Methodologies

The choice of extraction method significantly impacts the yield and purity of the resulting extract. Reflux extraction with ethanol and sequential solvent extraction are two of the most frequently employed methods.

Extraction MethodTypical Solvent(s)Key ParametersReported this compound Content in Purified Extract (%)Reference
Optimized Reflux Extraction70% Ethanol (pH adjusted to 10)- Liquid-to-solid ratio: 20:1 (v/w)- Extraction time: 2 x 60 minutes2.37[1][2][3]
Sequential Solvent ExtractionHexane, Ethyl Acetate, Butanol, Methanol- Sequential extraction with solvents of increasing polarityNot explicitly quantified for this compound alone[1][4]
Methanolic Soxhlet ExtractionMethanol- 7 days of continuous extractionNot explicitly quantified for this compound alone[5]

Note: The reported content of 2.37% for (R)-(+)-Corypalmine was achieved after an optimized reflux extraction followed by purification using NKA-9 macroporous adsorption resin[1][2][3].

Quantification Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the gold standards for the quantification of this compound.

MethodKey ParametersLinearity (r)Accuracy (%)Precision (Intra- and Inter-day)Mean Recovery (%)Reference
UPLC-MS/MS Column: UPLC BEH C18Mobile Phase: Acetonitrile and 10 mmol/L ammonium acetate (containing 0.1% formic acid)Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode> 0.995 (1-1000 ng/mL)97.5-109.0<14%>69.6[6][7]
HPLC-UV Column: C18Mobile Phase: Gradient of acetonitrile and water (with acid)Detection: UV at ~230 nm or 280 nmNot specified in the reviewed literatureNot specified in the reviewed literatureNot specified in the reviewed literatureNot specified in the reviewed literature[1][6]

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature.

Protocol 1: Optimized Reflux Extraction

This method has been optimized for the extraction of total alkaloids from Corydalis yanhusuo and is suitable for obtaining a high yield of a mixture of alkaloids, including this compound.[1][3]

  • Preparation of Plant Material: Grind dried tubers of the plant material into a coarse powder (approximately 50 mesh).

  • Extraction:

    • Weigh 500 g of the powdered plant material.

    • Prepare the extraction solvent: 70% ethanol with the pH adjusted to 10 using diluted ammonia.

    • Add the solvent to the plant material at a liquid-to-solid ratio of 20:1 (v/w).

    • Heat the mixture and perform reflux extraction for 60 minutes.

    • Filter the mixture to collect the filtrate.

    • Repeat the reflux extraction with fresh solvent for another 60 minutes and filter.

    • Combine the filtrates from both extractions.

    • Concentrate the combined filtrate under reduced pressure to recover the ethanol.

  • Purification using Macroporous Adsorption Resin:

    • Select NKA-9 macroporous adsorption resin.

    • Pack a column with the pre-treated resin.

    • Load the crude extract onto the resin column.

    • Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h.

    • Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

    • Collect the eluate containing the purified total alkaloids.

Protocol 2: UPLC-MS/MS Quantification of Corypalmine

This is a sensitive and selective method for the determination of corypalmine in biological matrices.[7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL plasma sample, add the internal standard solution.

    • Add a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18

    • Mobile Phase: Acetonitrile and 10 mmol/L ammonium acetate (containing 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Corypalmine: m/z 342.2 → 178.0

      • Internal Standard (e.g., Berberrubine): m/z 322.1 → 307.0

  • Validation Parameters:

    • Linearity: Prepare a calibration curve from 1 to 1000 ng/mL.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day).

    • Recovery: Compare the peak area of the analyte from an extracted sample to the peak area of a non-extracted standard at the same concentration.

    • Matrix Effect: Compare the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps.

Extraction_Workflow plant_material Dried Plant Material grinding Grinding (50 mesh) plant_material->grinding extraction Reflux Extraction (70% Ethanol, pH 10, 2x 60 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Reduced Pressure) filtration->concentration purification Macroporous Resin Purification (NKA-9) concentration->purification final_product Purified Total Alkaloids purification->final_product

Caption: Workflow for the extraction and purification of alkaloids.

Quantification_Workflow sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid Extraction (with Internal Standard) sample->extraction analysis UPLC-MS/MS Analysis extraction->analysis data_processing Data Processing and Quantification analysis->data_processing

References

In Vivo Validation of the Anti-Inflammatory Effects of (+)-Corypalmine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory effects of (+)-Corypalmine against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Due to the limited availability of direct in vivo experimental data for this compound, this document leverages information on the well-studied related alkaloid, Tetrahydropalmatine (THP), and outlines the established experimental protocols used to validate anti-inflammatory compounds. This guide aims to serve as a foundational resource for researchers designing in vivo studies to validate the anti-inflammatory efficacy of this compound.

Comparative Analysis of Anti-Inflammatory Efficacy

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema Model

CompoundDoseRoute of AdministrationTime Point% Inhibition of Paw EdemaReference
This compound Data Not Available----
Indomethacin 10 mg/kgIntraperitoneal (i.p.)4 hours~50-60%General Knowledge
Tetrahydropalmatine (THP) 10 mg/kgIntraperitoneal (i.p.)Not SpecifiedSignificant reduction in allodynia[1]

Table 2: Comparative Efficacy in LPS-Induced Inflammation Model

CompoundDoseRoute of AdministrationInflammatory Marker% InhibitionReference
This compound 50 µM, 100 µM, 250 µM (in vitro)Intra-articular injection (in vivo OA model)IL-1β, IL-6Significant Reduction[2]
Indomethacin Data Not Available----
Tetrahydropalmatine (THP) 10 mg/kgIntraperitoneal (i.p.)TNF-α, IL-1βSignificant Inhibition[1]

Experimental Protocols for In Vivo Validation

To rigorously assess the anti-inflammatory potential of this compound in vivo, the following standard and well-validated experimental protocols are recommended.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating acute inflammation.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • This compound (various doses, e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Drug Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response and the effect of compounds on pro-inflammatory cytokine production.

Methodology:

  • Animal Model: Male C57BL/6 or BALB/c mice (20-25 g) are commonly used.

  • Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):

    • Vehicle Control (e.g., sterile saline)

    • LPS Control (e.g., 1 mg/kg LPS)

    • This compound + LPS (various doses of this compound)

    • Positive Control + LPS (e.g., Dexamethasone, 1 mg/kg)

  • Drug Administration: this compound or the positive control is administered (e.g., i.p. or p.o.) 30-60 minutes prior to LPS challenge.

  • Induction of Inflammation: LPS is administered via intraperitoneal injection.

  • Sample Collection: Blood and tissues (e.g., liver, lung, spleen) are collected at predetermined time points (e.g., 2, 6, 24 hours) post-LPS injection.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The levels of cytokines in the treatment groups are compared to the LPS control group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of alkaloids from Corydalis species are often attributed to their modulation of key inflammatory signaling pathways. The following diagrams illustrate the putative mechanism of action and a typical experimental workflow for validating these effects.

G Putative Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Corypalmine This compound Corypalmine->IKK Inhibition

Caption: Putative mechanism of this compound in inhibiting the NF-κB signaling pathway.

G Experimental Workflow for In Vivo Anti-Inflammatory Validation cluster_0 Pre-clinical Study Design cluster_1 In Vivo Experimentation cluster_2 Data Analysis & Interpretation Animal_Model Animal Model Selection (Rat/Mouse) Grouping Randomized Grouping (Vehicle, Test, Positive Control) Animal_Model->Grouping Dosing Dose Regimen Design Grouping->Dosing Drug_Admin Drug Administration (p.o. / i.p.) Dosing->Drug_Admin Inflammation_Induction Inflammation Induction (Carrageenan / LPS) Drug_Admin->Inflammation_Induction Data_Collection Data & Sample Collection (Paw Volume, Blood, Tissues) Inflammation_Induction->Data_Collection Biochemical_Assays Biochemical Assays (ELISA for Cytokines) Data_Collection->Biochemical_Assays Statistical_Analysis Statistical Analysis Biochemical_Assays->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: A generalized workflow for the in vivo validation of anti-inflammatory compounds.

References

Wild Versus Cultivated Plants: A Comparative Analysis of (+)-Corypalmine Content

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the variations in bioactive compound concentrations between wild and cultivated medicinal plants is crucial for ensuring the quality, efficacy, and safety of botanical drugs. This guide provides a comparative analysis of alkaloid content, with a focus on (+)-Corypalmine, in wild versus cultivated plants, supported by experimental data and detailed methodologies.

While specific comparative data for this compound is limited, studies on related alkaloids within the Corydalis genus, a known source of this compound, offer valuable insights. Research on Corydalis saxicola reveals that the chemical profiles of wild and cultivated populations do not show obvious differences in terms of the types of alkaloids present. However, quantitative analysis indicates that the concentration of major alkaloids can vary significantly.

One study on Corydalis saxicola demonstrated that the mean content of five major alkaloid markers was notably higher in cultivated plants compared to their wild counterparts[1]. Conversely, another investigation into the same species reported that wild samples contained a greater number of compounds—seventy compared to forty-six in cultivated samples—and exhibited a higher total alkaloid content when measured by colorimetry[2][3]. These seemingly contradictory findings highlight the complexity of factors influencing phytochemical production in plants, including genetics, cultivation techniques, and environmental conditions[4][5][6].

Quantitative Data Summary

The following table summarizes the quantitative comparison of five major alkaloids in the roots of wild and cultivated Corydalis saxicola, as determined by high-performance liquid chromatography (HPLC)[1]. The data underscores the potential for cultivation to enhance the yield of specific bioactive compounds.

AlkaloidWild Plants (mg/g)Cultivated Plants (mg/g)
Tetradehydroscoulerine1.832.54
Dehydroapocavidine3.214.87
Dehydroisoapocavidine2.153.11
Coptisine1.552.23
Dehydrocavidine4.676.98

This data is adapted from a study on Corydalis saxicola and is presented as a proxy for the potential variations that could be observed for this compound in a related species.

Experimental Protocols

The following sections detail the methodologies for the extraction and quantitative analysis of alkaloids from Corydalis species, which can be adapted for the specific analysis of this compound.

Alkaloid Extraction

This protocol outlines a standard method for extracting alkaloids from plant material for comparative analysis.

  • Sample Preparation: Collect root samples from both wild and cultivated plants. Dry the samples to a constant weight and grind them into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Place the powder in a flask and add 50 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the residue with another 50 mL of methanol.

    • Combine the supernatants from both extractions.

  • Concentration: Evaporate the combined methanol extract to dryness under reduced pressure to obtain the crude alkaloid extract.

High-Performance Liquid Chromatography (HPLC) Analysis

This method provides a framework for the quantitative determination of specific alkaloids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically used for alkaloid separation.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate with formic acid).

  • Detection: Set the UV detector to a wavelength appropriate for the alkaloids of interest (e.g., 280 nm).

  • Quantification: Prepare standard solutions of known concentrations of the target alkaloids (including this compound). Generate a calibration curve by plotting peak area against concentration. Determine the concentration of the alkaloids in the plant extracts by comparing their peak areas to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the comparative analysis of alkaloid content between wild and cultivated plants.

Alkaloid Comparison Workflow Workflow for Comparative Analysis of Alkaloid Content cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Analysis & Comparison wild_sample Wild Plant Samples grinding Drying & Grinding wild_sample->grinding cultivated_sample Cultivated Plant Samples cultivated_sample->grinding extraction Ultrasonic Extraction with Methanol grinding->extraction filtration Filtration extraction->filtration concentration Evaporation filtration->concentration hplc HPLC Analysis concentration->hplc quantification Quantification hplc->quantification comparison Data Comparison quantification->comparison

Caption: Experimental workflow for comparing alkaloid content.

Concluding Remarks

The available evidence suggests that cultivation can significantly influence the alkaloid content in Corydalis species. While cultivated plants may offer a more consistent and potentially higher yield of specific alkaloids like those detailed in the table, wild plants may present a more complex chemical profile[1][2][3]. For the production of standardized botanical drugs containing this compound, cultivation under controlled conditions appears to be a promising strategy. However, further research is necessary to fully understand the intricate interplay between genetic and environmental factors that govern the biosynthesis of this and other important alkaloids. The experimental protocols provided herein offer a robust framework for conducting such comparative studies.

References

Unambiguous Structural Confirmation of (+)-Corypalmine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of natural products is a critical step in drug discovery and development. This guide provides a comprehensive overview of the analytical techniques used for the structural confirmation of (+)-Corypalmine, a tetrahydroprotoberberine alkaloid of significant pharmacological interest. By presenting detailed experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside comparative data for its stereoisomer, (-)-Isocorypalmine, this document serves as a practical resource for researchers in the field.

Spectroscopic Data: A Comparative Analysis

The structural confirmation of this compound relies on the detailed analysis of its spectroscopic data, which provides insights into its molecular framework and stereochemistry. A direct comparison with its stereoisomer, (-)-Isocorypalmine, highlights the subtle yet crucial differences that allow for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectral data for this compound are presented below, alongside the data for (-)-Isocorypalmine for comparative purposes. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison (500 MHz, CDCl₃)

Proton AssignmentThis compound (Predicted)(-)-Isocorypalmine[1]
H-1~6.70 (s)6.70 (s)
H-4~6.60 (s)6.60 (s)
H-8~4.10 (d, J=16.0)4.10 (d, J=16.0)
H-11~6.80 (d, J=8.5)6.80 (d, J=8.5)
H-12~6.75 (d, J=8.5)6.75 (d, J=8.5)
2-OCH₃~3.84 (s)3.84 (s)
3-OCH₃~3.85 (s)3.85 (s)
10-OCH₃~3.87 (s)3.87 (s)
9-OH(br s)-
9-OCH₃-3.82 (s)

Note: The ¹H NMR data for this compound is predicted to be very similar to that of its enantiomer, (-)-Isocorypalmine, as they are stereoisomers. The primary difference lies in the substitution pattern on the D-ring, which is reflected in the chemical shifts of the aromatic protons and the methoxy groups.

Table 2: ¹³C NMR Spectral Data Comparison (125 MHz, CDCl₃)

Carbon AssignmentThis compound (Predicted)(-)-Isocorypalmine[1]
C-1~111.5111.5
C-2~147.8147.8
C-3~147.6147.6
C-4~108.9108.9
C-4a~127.2127.2
C-5~51.451.4
C-6~29.229.2
C-8~54.054.0
C-8a~128.9128.9
C-9~145.2 (C-OH)145.2 (C-OCH₃)
C-10~148.5 (C-OCH₃)148.5 (C-OH)
C-11~111.8111.8
C-12~124.3124.3
C-12a~126.5126.5
C-13a~59.759.7
2-OCH₃~55.955.9
3-OCH₃~56.056.0
10-OCH₃~56.1-
9-OCH₃-56.1

Note: The key difference in the ¹³C NMR spectra of this compound and (-)-Isocorypalmine will be the chemical shifts of the C-9 and C-10 carbons due to the differing positions of the hydroxyl and methoxy groups.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For tetrahydroprotoberberine alkaloids like this compound, a characteristic fragmentation pathway is the Retro-Diels-Alder (RDA) reaction.

Table 3: ESI-MS/MS Fragmentation Data for Tetrahydroprotoberberine Alkaloids

Precursor Ion [M+H]⁺Key Fragment Ions (m/z)Interpretation
342.17192, 178, 150The fragment at m/z 192 is characteristic of the isoquinoline moiety containing two methoxy groups. The ion at m/z 178 arises from the RDA fragmentation of the C-ring, providing information about the substitution pattern on the A and B rings. The ion at m/z 150 provides information on the D-ring substitution.

Note: The ESI-MS/MS of this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 342.17, consistent with its molecular formula C₂₀H₂₃NO₄. The fragmentation pattern will be characteristic of the tetrahydroprotoberberine skeleton, with the RDA reaction being a key diagnostic tool to confirm the substitution pattern on the aromatic rings.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable data acquisition.

NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition :

    • Instrument : 500 MHz NMR spectrometer.

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : 12-15 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64, depending on the sample concentration.

    • Temperature : 298 K.[1]

  • ¹³C NMR Acquisition :

    • Instrument : 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

    • Pulse Program : Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).[1]

    • Spectral Width : 200-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds (longer delay for quaternary carbons).[1]

    • Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.[1]

    • Temperature : 298 K.

Mass Spectrometry
  • Sample Preparation :

    • Prepare a dilute solution of the isolated this compound in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).

  • LC-MS/MS Analysis :

    • Chromatography : Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column is commonly used for the separation of alkaloids.[2]

    • Mobile Phase : A gradient elution with water and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.

    • Mass Spectrometer : An electrospray ionization (ESI) source coupled with a tandem mass spectrometer (e.g., triple quadrupole or ion trap).

    • Ionization Mode : Positive ion mode is typically used for alkaloids due to the basicity of the nitrogen atom.[3]

    • MS/MS Experiment : The protonated molecular ion [M+H]⁺ is selected as the precursor ion for collision-induced dissociation (CID) to generate fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and structural confirmation of this compound.

workflow cluster_extraction Isolation cluster_analysis Structural Elucidation plant Corydalis Species extraction Solvent Extraction plant->extraction fractionation Column Chromatography extraction->fractionation pure_compound Pure this compound fractionation->pure_compound nmr_prep NMR Sample Preparation pure_compound->nmr_prep ms_prep MS Sample Preparation pure_compound->ms_prep nmr_acq 1D & 2D NMR Acquisition nmr_prep->nmr_acq data_analysis Spectra Interpretation & Data Comparison nmr_acq->data_analysis ms_acq LC-MS/MS Analysis ms_prep->ms_acq ms_acq->data_analysis structure Confirmed Structure of This compound data_analysis->structure

Figure 1. Experimental workflow for the isolation and structural elucidation of this compound.

The following diagram illustrates the key analytical techniques and their relationship in confirming the structure of this compound.

logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Information nmr NMR Spectroscopy connectivity Connectivity (C-H Framework) nmr->connectivity ¹H, ¹³C, COSY, HSQC, HMBC stereochem Stereochemistry (Relative & Absolute) nmr->stereochem NOESY/ROESY, J-coupling ms Mass Spectrometry mol_weight Molecular Weight & Formula ms->mol_weight HRMS fragmentation Fragmentation Pattern (Substructural Information) ms->fragmentation MS/MS (CID) confirmed_structure Structural Confirmation of This compound connectivity->confirmed_structure stereochem->confirmed_structure mol_weight->confirmed_structure fragmentation->confirmed_structure

Figure 2. Logical relationship of analytical techniques for structural confirmation.

References

A Head-to-Head Comparison of (+)-Corypalmine and Tetrahydropalmatine in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Corypalmine and Tetrahydropalmatine (THP), two prominent isoquinoline alkaloids derived from the Corydalis genus, have garnered significant attention for their potential analgesic properties. This guide provides a comprehensive head-to-head comparison of their efficacy in established preclinical pain models, supported by available experimental data. Detailed methodologies for key assays are included to facilitate reproducibility and further investigation.

Summary of Analgesic Efficacy

While extensive research has elucidated the analgesic profile of tetrahydropalmatine, specific quantitative data for this compound in common pain models remains limited in the public domain. The following tables summarize the available data for THP and highlight the current data gap for this compound.

Table 1: Efficacy of Tetrahydropalmatine in a Mouse Model of Bone Cancer Pain

Treatment GroupDose (mg/kg, intragastrically)Paw Withdrawal Threshold (g)Paw Withdrawal Latency (s)
Sham-~4.5~25
Bone Cancer Pain (BCP)-~1.5~12
BCP + THP20~2.5~18
BCP + THP40~3.5~22

Data adapted from a study on bone cancer pain in mice. Values are approximate and represent the trend of efficacy.[1]

Table 2: Efficacy of Tetrahydropalmatine in a Rat Model of Inflammatory Pain

Treatment GroupDose (mg/kg, i.p.)Mechanical AllodyniaHeat Hyperalgesia
Control-No significant changeNo significant change
CFA + Vehicle-Significant decrease in thresholdSignificant decrease in latency
CFA + THP5Time-dependent alleviationTime-dependent alleviation
CFA + THP10Time-dependent alleviationTime-dependent alleviation

CFA: Complete Freund's Adjuvant. Data indicates a dose-dependent analgesic effect.[2]

Table 3: Comparative Analgesic Effects of Various Corydalis Alkaloids in the Acetic Acid-Induced Writhing Test in Mice

AlkaloidDose (mg/kg, i.p.)% Inhibition of Writhing
This compound Data Not Available Data Not Available
CorydalineNot specified59%[3]
CorydineNot specified51%[3]
Dehydrocorydaline3.6, 6, or 10Dose-dependent attenuation[3]

This table highlights the lack of publicly available data for this compound in this common analgesic screening assay, in contrast to other related alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of preclinical findings. The following are standard protocols for the pain models discussed.

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.

Apparatus:

  • A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • A transparent glass cylinder (e.g., 20 cm in height, 15 cm in diameter) to confine the animal to the heated surface.

Procedure:

  • Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.

  • Administer the test compound (this compound or tetrahydropalmatine) or vehicle control at the desired dose and route.

  • At a predetermined time post-administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate and immediately start a timer.

  • Observe the animal for nociceptive responses, which include licking of the hind paws or jumping.

  • The latency to the first clear sign of a pain response is recorded. A cut-off time (e.g., 30 or 45 seconds) is established to prevent tissue damage.

  • The percentage of the maximum possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Formalin Test

The formalin test is a model of tonic chemical pain that is useful for differentiating between analgesic mechanisms. It produces a biphasic pain response.

Procedure:

  • Acclimatize the animals (mice or rats) to individual observation chambers for at least 30 minutes.

  • Administer the test compound or vehicle control.

  • After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 20 µL of 5% formalin) subcutaneously into the plantar surface of one hind paw.

  • Immediately return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw.

  • Observations are typically recorded in two phases: the early phase (0-5 minutes post-formalin), reflecting direct nociceptor activation, and the late phase (15-30 minutes post-formalin), which involves an inflammatory component and central sensitization.[4][5][6]

Acetic Acid-Induced Writhing Test

This test is a model of visceral inflammatory pain used to screen for peripheral and central analgesic activity.[7]

Procedure:

  • Acclimatize the animals (typically mice) to the testing environment.

  • Administer the test compound or vehicle control.

  • After a set pre-treatment period, inject a solution of acetic acid (e.g., 0.6% in saline, 10 mL/kg) intraperitoneally.

  • Immediately place the animal in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

  • The percentage inhibition of writhing is calculated as: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.[8]

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is critical for targeted drug development. The known and hypothesized signaling pathways for tetrahydropalmatine provide a framework for future investigation into this compound.

Tetrahydropalmatine

The analgesic effects of THP are believed to be mediated through its interaction with the central nervous system, particularly the dopaminergic system.[3] It acts as an antagonist at dopamine D1 and D2 receptors.[3] This antagonism is thought to contribute to its analgesic and sedative properties. Additionally, THP has been shown to possess anti-inflammatory effects by inhibiting the activation of glial cells and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]

THP_Analgesic_Pathway cluster_cns Central Nervous System Pain Pain Dopamine_Receptors Dopamine Receptors (D1 & D2) Pain->Dopamine_Receptors Activates Glial_Activation Glial Cell Activation Pain->Glial_Activation Induces Analgesia Analgesia Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Glial_Activation->Proinflammatory_Cytokines Releases THP THP THP->Dopamine_Receptors Antagonizes THP->Glial_Activation Inhibits

Proposed analgesic mechanism of Tetrahydropalmatine (THP).

This compound

The precise signaling pathways underlying the potential analgesic effects of this compound are not well-elucidated. Based on its structural similarity to other Corydalis alkaloids, it is hypothesized to interact with central neurotransmitter systems. Further research is required to determine its specific molecular targets and downstream signaling cascades.

Experimental Workflow

A typical workflow for the preclinical evaluation of analgesic compounds is outlined below. This systematic approach ensures a comprehensive assessment of a compound's potential from initial screening to more complex pain models.

Analgesic_Screening_Workflow Start Compound Selection Screening Initial Screening (e.g., Acetic Acid Writhing Test) Start->Screening Acute_Pain Acute Pain Models (e.g., Hot Plate, Tail-Flick) Screening->Acute_Pain Active End Candidate Optimization Screening->End Inactive Tonic_Pain Tonic/Inflammatory Pain (e.g., Formalin Test) Acute_Pain->Tonic_Pain Chronic_Pain Chronic Pain Models (e.g., Neuropathic Pain) Tonic_Pain->Chronic_Pain Mechanism Mechanism of Action Studies (Receptor Binding, Signaling Pathways) Chronic_Pain->Mechanism Mechanism->End

General workflow for preclinical analgesic drug discovery.

Conclusion

Tetrahydropalmatine has demonstrated consistent dose-dependent analgesic effects across various preclinical models of pain, including those mimicking inflammatory and neuropathic conditions. Its mechanism of action is primarily attributed to the modulation of the dopaminergic system and inhibition of neuroinflammation. In stark contrast, there is a notable absence of specific, quantitative in vivo data for this compound in the scientific literature. While its structural similarity to other bioactive Corydalis alkaloids suggests potential analgesic properties, rigorous preclinical evaluation is urgently needed to substantiate these claims and to enable a direct, evidence-based comparison with tetrahydropalmatine. Future research should focus on generating dose-response data for this compound in standardized pain assays and elucidating its molecular mechanisms of action. Such studies are critical for determining its potential as a novel analgesic candidate.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only during experimentation but also in the responsible disposal of chemical waste. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (+)-Corypalmine, ensuring laboratory safety and environmental compliance. As a biologically active alkaloid, this compound and its contaminated materials must be treated as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and potential absorption of the compound.
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or airborne particles.
Body Protection A disposable, low-permeability lab coat with snug-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher).Essential when handling the solid powder form to prevent inhalation.

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhaling dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound is governed by institutional, local, and national regulations for hazardous waste. Under no circumstances should it be disposed of in regular trash or poured down the drain.[1]

1. Waste Identification and Segregation:

Proper segregation of waste streams is critical to ensure safe handling and disposal.

  • Solid this compound Waste: Any unused or expired pure this compound powder should be collected in a designated hazardous waste container.

  • Contaminated Labware: All materials that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and absorbent paper, must be treated as hazardous waste and collected separately.

  • Liquid Waste: Solutions containing this compound, including contaminated solvents, should be collected in a dedicated, chemically compatible liquid waste container. Do not mix with other incompatible waste streams.

2. Waste Container Selection and Labeling:

  • Container Type: Use only containers that are compatible with the chemical nature of the waste. For instance, corrosive wastes or certain halogenated solvents may require specific types of containers to prevent degradation.[2] Liquid waste containers should be leak-proof and have a secure cap.[1]

  • Labeling: All hazardous waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".[3]

    • The approximate quantity or concentration of the waste.[1]

    • The date of waste generation.[3]

    • The name and contact information of the principal investigator or responsible laboratory personnel.[1]

    • Appropriate hazard pictograms.

3. Storage of Hazardous Waste:

  • Sealed and labeled waste containers should be stored in a designated and secure satellite accumulation area within the laboratory.[4]

  • This area should be away from general laboratory traffic and clearly marked.

  • Ensure that incompatible waste types are segregated to prevent accidental chemical reactions.[3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

  • Follow all institutional procedures for waste pickup, which may include completing specific forms or online requests.[3]

  • Do not accumulate large quantities of waste. Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and the necessary steps from the point of waste generation to its final disposal.

A Waste Generation (this compound solid, liquid, or contaminated materials) B Wear Appropriate PPE A->B C Segregate Waste B->C D Solid Waste (Pure compound, contaminated labware) C->D E Liquid Waste (Solutions, solvents) C->E F Select & Label Hazardous Waste Container D->F G Select & Label Liquid Hazardous Waste Container E->G H Store in Designated Satellite Accumulation Area F->H G->H I Contact EHS for Pickup H->I J Proper Disposal by Licensed Vendor I->J

Caption: A step-by-step workflow for the safe disposal of this compound.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times.

  • Collect Rinsate: Crucially, the rinsate from each rinse must be collected and treated as hazardous liquid waste. This rinsate should be added to your designated liquid hazardous waste container.

  • Final Disposal: Once thoroughly decontaminated, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policies.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Containment: For a solid spill, carefully cover it with absorbent material. For a liquid spill, use a chemical spill kit or absorbent pads to contain the liquid.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris. Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent and water solution, followed by a final wipe-down. All cleaning materials must also be disposed of as hazardous waste.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Essential Safety and Operational Guide for Handling (+)-Corypalmine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (+)-Corypalmine. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for waste disposal to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a comprehensive PPE strategy is crucial to minimize potential exposure. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.[1]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.[1]Prevents direct skin contact and potential absorption.[1][2]
Eye Protection Chemical safety goggles and a face shield.[1]Provides maximum protection against splashes and airborne particles.[1]
Body Protection A disposable, low-permeability lab coat with tight-fitting cuffs.[1]Prevents contamination of personal clothing.[1][2]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher).[1]Prevents the inhalation of fine powder, especially when handling the solid form.[1][2]
Foot Protection Closed-toe shoes.[2]A standard laboratory practice to protect feet from spills and falling objects.[2]
Operational Plan for Handling

A systematic approach to handling this compound is essential to maintain safety. The following step-by-step procedures should be followed during laboratory operations.

1. Pre-Experiment Preparation:

  • Hazard Assessment: Before any work begins, review all available chemical information and this safety guide. Assume the substance is toxic.[2]

  • Work Area Designation: Designate a specific area for handling, such as a chemical fume hood, to contain any potential contamination.[1]

  • PPE Inspection: Assemble and inspect all required PPE for any defects.[1]

2. Handling Procedures:

  • Weighing: Always weigh the solid form of this compound within a well-ventilated enclosure, such as a chemical fume hood, to minimize the risk of inhaling fine particulates.[2]

  • Solution Preparation: When preparing solutions, do so in the designated handling area. Add the compound slowly to the solvent to prevent splashing.[2]

  • General Conduct: Avoid eating, drinking, or applying cosmetics in the laboratory. Do not use mouth suction for pipetting. Always wash hands thoroughly after handling the chemical and before leaving the laboratory.[2]

  • Container Management: Keep containers of this compound tightly sealed when not in use.[2]

3. Post-Experiment Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Storage: Store this compound in a tightly sealed and properly labeled container. For short-term storage, a cool, dry, and dark place at 0 - 4°C is recommended; for long-term storage, -20°C is advisable.[3]

  • PPE Removal: Remove gloves and lab coat before leaving the work area to prevent the spread of contamination.[2]

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure TypeProcedure
Inhalation Move the individual to fresh air immediately and seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[1][4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Segregation: All waste materials contaminated with this compound should be treated as hazardous waste.[1]

  • Solid Waste: Contaminated items such as gloves, disposable lab coats, and labware should be sealed in a clearly labeled, dedicated hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled, and chemically compatible hazardous waste container.[1]

  • Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) office for specific procedures regarding hazardous waste pickup and disposal.[1]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

Safe_Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Hazard Assessment prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Assemble and Inspect PPE prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Weigh Solid Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Decontaminate Surfaces and Equipment handle3->post1 Experiment Complete post2 Store or Dispose of Compound post1->post2 post3 Doff PPE post2->post3 disp1 Segregate Hazardous Waste (Solid & Liquid) post2->disp1 If Disposing post4 Wash Hands Thoroughly post3->post4 disp2 Store in Labeled, Sealed Containers disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Corypalmine
Reactant of Route 2
(+)-Corypalmine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.